OBP-801
Description
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
OBP-801; OBP 801; OBP801.; unknown |
Origin of Product |
United States |
Foundational & Exploratory
OBP-801: A Deep Dive into its Anti-Cancer Mechanism of Action
For Immediate Release
TOKYO, Japan – In a comprehensive technical guide released today, the intricate mechanisms by which the novel histone deacetylase (HDAC) inhibitor, OBP-801, exerts its anti-cancer effects across various malignancies are detailed. This document, intended for researchers, scientists, and drug development professionals, consolidates key findings on OBP-801's impact on cellular signaling pathways, providing a foundational resource for ongoing and future oncology research.
OBP-801, a potent class I HDAC inhibitor, functions by inducing hyperacetylation of histones, leading to the altered expression of genes critical for tumor suppression and cell cycle regulation. This activity translates into a multi-pronged attack on cancer cells, including the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.
Core Mechanism of Action
As a histone deacetylase inhibitor, OBP-801's fundamental mechanism involves the inhibition of HDAC enzymes. This action prevents the removal of acetyl groups from lysine residues on histones, leading to a more open chromatin structure and facilitating the transcription of tumor suppressor genes that are often silenced in cancer cells.[1]
Signaling Pathways and Cellular Effects of OBP-801
Extensive preclinical research has elucidated the specific signaling pathways modulated by OBP-801 in different cancer types.
Rhabdoid Tumors: Re-awakening the NOXA Apoptotic Pathway
In malignant rhabdoid tumors, a rare and aggressive childhood cancer, OBP-801 has been shown to epigenetically reactivate the expression of the pro-apoptotic protein NOXA.[2] This is a critical finding, as the silencing of NOXA is a key survival mechanism for these tumors. By inducing histone acetylation at the NOXA promoter, OBP-801 facilitates the recruitment of the transcriptional machinery, leading to NOXA expression and subsequent caspase-dependent apoptosis.[2]
Bladder Cancer: Synergistic Apoptosis with Celecoxib via the DR5 Pathway
In bladder cancer, OBP-801 exhibits a powerful synergistic effect when combined with the COX-2 inhibitor, celecoxib. This combination significantly enhances the induction of apoptosis through the upregulation of Death Receptor 5 (DR5).[3][4][5][6] The increased expression of DR5 on the surface of bladder cancer cells sensitizes them to apoptotic signals, leading to a more profound anti-tumor effect than either agent alone.
Clear Cell Renal Cell Carcinoma (ccRCC): Enhancing Immunotherapy through MHC Class I Upregulation
A key finding in the context of immunotherapy is the ability of OBP-801 to upregulate the presentation of Major Histocompatibility Complex (MHC) class I molecules on the surface of clear cell renal cell carcinoma (ccRCC) cells.[7][8] This effect is mediated through the induction of the immunoproteasome subunit LMP2.[7][8] By increasing MHC class I presentation, OBP-801 can enhance the recognition and subsequent killing of tumor cells by cytotoxic T lymphocytes, suggesting a promising combination strategy with immune checkpoint inhibitors.
Neuroblastoma: Induction of G2/M Arrest and Mitotic Catastrophe
In neuroblastoma, OBP-801 has been demonstrated to induce cell cycle arrest at the G2/M phase, ultimately leading to a form of cell death known as mitotic catastrophe. This process is triggered by the cell's inability to properly complete mitosis, resulting in apoptosis. This mechanism highlights a distinct mode of action for OBP-801 in this specific pediatric malignancy.
References
- 1. mdpi.com [mdpi.com]
- 2. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic regulation in bladder cancer: development of new prognostic targets and therapeutic implications - Lee - Translational Cancer Research [tcr.amegroups.org]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib Inhibits Hepatocellular Carcinoma Cell Growth and Migration by Targeting PNO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Chronic Inflammation in Pediatric Cancer [mdpi.com]
Spiruchostatin A (OBP-801): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiruchostatin A, also known as OBP-801, is a potent, bicyclic depsipeptide natural product that has garnered significant interest in the field of oncology.[1] Isolated from a strain of Pseudomonas sp., it is a selective inhibitor of class I histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] Their aberrant activity is frequently observed in various cancers, making them a compelling target for therapeutic intervention. Spiruchostatin A's ability to modulate the acetylation status of chromatin leads to the reactivation of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1] This technical guide provides an in-depth overview of the discovery, total synthesis, and biological activity of spiruchostatin A, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its underlying signaling pathways.
Discovery and Background
Spiruchostatin A was first isolated from the fermentation broth of Pseudomonas sp. during a screening program for novel anticancer agents.[1] Structurally, it is a close analog of FK228 (romidepsin), another potent HDAC inhibitor that has been approved for the treatment of cutaneous T-cell lymphoma.[2] The core structure of spiruchostatin A features a unique bicyclic depsipeptide scaffold.[1] Its biological activity is attributed to its ability to selectively inhibit class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8.[1] This selectivity is a key feature, as it may contribute to a more favorable therapeutic window compared to pan-HDAC inhibitors.
Total Synthesis of Spiruchostatin A
The total synthesis of spiruchostatin A has been achieved by several research groups, confirming its absolute stereochemistry and providing a means to generate analogs for structure-activity relationship (SAR) studies.[3][4] A common strategy involves the convergent synthesis of two key fragments, followed by their coupling and subsequent macrolactamization and disulfide bond formation.
A key challenge in the synthesis is the stereoselective construction of the β-hydroxy acid moiety. One successful approach utilizes a Nagao thiazolidinethione auxiliary for a diastereoselective acetate aldol reaction.[5] The final macrocyclization is often accomplished using methods such as the Yamaguchi or Shiina macrolactonization.[3][4]
Experimental Protocol: Total Synthesis (General Overview)
The following represents a generalized workflow for the total synthesis of spiruchostatin A, based on published methodologies. Specific reagents, conditions, and purification methods may vary between different synthetic routes.
Biological Activity and Mechanism of Action
Spiruchostatin A exhibits potent antiproliferative activity against a wide range of cancer cell lines, with IC50 values typically in the nanomolar range.[2] Its primary mechanism of action is the inhibition of class I HDAC enzymes, leading to the hyperacetylation of histones and other proteins. This, in turn, alters chromatin structure and modulates the expression of genes involved in cell cycle control and apoptosis.[1]
Data Presentation: In Vitro Activity of Spiruchostatin A
| Target | IC50 (nM) | Reference |
| HDAC1 | ~2.4 | [6] |
| HDAC6 | ~3900 | [6] |
| Cancer Cell Line | IC50 (nM) | Reference |
| MCF7 (Breast) | 6 | [2] |
| BT474 (Breast) | Not specified | [1] |
| A2780 (Ovarian) | Not specified | [1] |
| HT29 (Colon) | Not specified | [1] |
| U937 (Lymphoma) | Not specified | [1] |
Signaling Pathways
1. HDAC Inhibition and p21 Upregulation:
Spiruchostatin A binds to the active site of class I HDACs, preventing the deacetylation of histones. The resulting increase in histone acetylation leads to a more open chromatin structure, facilitating the transcription of tumor suppressor genes. A key target of this epigenetic modulation is the cyclin-dependent kinase inhibitor p21 (CDKN1A).[6] Upregulation of p21 leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This results in cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from dividing.[6]
2. Induction of Apoptosis via Reactive Oxygen Species (ROS):
In addition to cell cycle arrest, spiruchostatin A induces apoptosis in cancer cells. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS).[1] Elevated levels of ROS can cause oxidative stress, leading to damage of cellular components such as DNA, proteins, and lipids. This damage can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to programmed cell death.
Experimental Protocols
1. In Vitro HDAC Inhibition Assay (Fluorometric):
This protocol provides a general framework for assessing the HDAC inhibitory activity of spiruchostatin A.
-
Materials: Recombinant human HDAC enzymes (e.g., HDAC1), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developer solution, and a fluorescence microplate reader.
-
Procedure:
-
Prepare serial dilutions of spiruchostatin A in assay buffer.
-
In a 96-well black microplate, add the assay buffer, spiruchostatin A dilutions (or vehicle control), and the recombinant HDAC enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a further period (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
2. Cell Viability Assay (MTT Assay):
This protocol outlines a common method for evaluating the cytotoxic effects of spiruchostatin A on cancer cell lines.
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a microplate reader.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of spiruchostatin A for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
3. Measurement of Intracellular ROS Production (DCFH-DA Assay):
This protocol describes a method to quantify intracellular ROS levels.
-
Materials: Cancer cell lines, cell culture medium, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), and a fluorescence microscope or flow cytometer.
-
Procedure:
-
Treat cancer cells with spiruchostatin A for the desired time.
-
Load the cells with DCFH-DA, which is a non-fluorescent probe that becomes fluorescent upon oxidation by ROS.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer.
-
Quantify the increase in fluorescence as an indicator of ROS production.
-
Clinical Development of OBP-801
A first-in-human Phase Ia dose-escalation study of OBP-801 was conducted in patients with advanced solid tumors.[7][8][9] The study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of intravenously administered OBP-801.
Clinical Trial Summary
| Parameter | Details | Reference |
| Phase | Ia | [7][8][9] |
| Status | Completed | [7][8][9] |
| NCT Number | NCT02414516 | [7][8][9] |
| Patient Population | Advanced solid tumors | [7][8][9] |
| Dosage | 1.0 mg/m², 2.0 mg/m², and 2.8 mg/m² weekly intravenous infusions | [7][8][9] |
| Primary Outcome | Safety and tolerability | [7][8][9] |
| Key Findings | The maximum tolerated dose (MTD) was not reached. The recommended Phase 2 dose was not determined. Common adverse events included fatigue, nausea, and anemia. Stable disease was observed in some patients. | [7][8][9] |
Conclusion
Spiruchostatin A (OBP-801) is a promising class I-selective HDAC inhibitor with potent anticancer activity demonstrated in preclinical studies. Its mechanism of action, involving the epigenetic upregulation of tumor suppressor genes like p21 and the induction of ROS-mediated apoptosis, provides a strong rationale for its clinical development. The initial Phase Ia clinical trial has provided valuable safety and pharmacokinetic data. Further clinical investigations are warranted to fully elucidate the therapeutic potential of spiruchostatin A in various cancer types, both as a monotherapy and in combination with other anticancer agents. The detailed understanding of its synthesis and biological pathways, as outlined in this guide, will be instrumental for researchers and clinicians working towards this goal.
References
- 1. Anticancer efficacy of Spiruchostatin A: current insights into histone deacetylase inhibition and oncologic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A total synthesis of spiruchostatin A - ePrints Soton [eprints.soton.ac.uk]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of the bicyclic depsipeptide HDAC inhibitors spiruchostatins A and B, 5''-epi-spiruchostatin B, FK228 (FR901228) and preliminary evaluation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase Ia dose escalation study of OBP-801, a cyclic depsipeptide class I histone deacetylase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
OBP-801: A Technical Guide to a Novel Histone Deacetylase Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
OBP-801 (also known as YM753/spiruchostatin A) is a novel, potent, cyclic depsipeptide that functions as a Class I histone deacetylase (HDAC) inhibitor.[1][2] Dysregulation of HDACs is a common feature in the development and progression of many cancers.[2] OBP-801 exerts its anticancer effects by promoting the expression of tumor suppressor genes, leading to the induction of apoptotic and autophagic cell death.[3] Pre-clinical studies have demonstrated its potent HDAC inhibitory activity, suggesting its potential efficacy across a wide range of cancers.[3] This technical guide provides an in-depth overview of OBP-801, including its mechanism of action, quantitative data from pre-clinical studies, detailed experimental protocols, and a summary of clinical findings.
Core Mechanism of Action
OBP-801's primary mechanism of action is the inhibition of histone deacetylases, enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones.[4] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcriptional activation of previously silenced tumor suppressor genes.[4] Key molecular events triggered by OBP-801 include:
-
Induction of p21 (CDKN1A): OBP-801 upregulates the expression of the p21 gene, a cyclin-dependent kinase inhibitor that plays a critical role in cell cycle arrest.[1][5]
-
Release of NOXA Silencing: In rhabdoid tumors, OBP-801 epigenetically releases the silencing of the pro-apoptotic protein NOXA.[6]
-
Induction of Apoptosis: OBP-801 induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8] This involves the upregulation of pro-apoptotic proteins like Bim and DR5, and the downregulation of anti-apoptotic proteins.[9]
-
Cell Cycle Arrest: The compound has been shown to induce M-phase or G2/M phase arrest in various cancer cell lines.[1][10][11]
-
Immunomodulatory Effects: OBP-801 can promote the presentation of Major Histocompatibility Complex (MHC) class I molecules on tumor cells by upregulating LMP2, an immunoproteasome subunit. This enhances the anti-tumor immune response and potentiates PD-1-targeting therapies.[5]
Quantitative Data
The anti-proliferative activity of OBP-801 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| IMR32 | Neuroblastoma (MYCN-amplified) | 5.5 ± 5.9 |
| GOTO | Neuroblastoma (MYCN-amplified) | 5.5 ± 5.9 |
| KP-N-RTBM | Neuroblastoma (MYCN-amplified) | 5.5 ± 5.9 |
| SK-N-AS | Neuroblastoma (MYCN-non-amplified) | 3.1 ± 0.7 |
| SH-SY5Y | Neuroblastoma (MYCN-non-amplified) | 3.1 ± 0.7 |
Table 1: In Vitro Efficacy of OBP-801 in Neuroblastoma Cell Lines.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of OBP-801.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins in cells treated with OBP-801.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells or pellet suspension cells.
-
Incubate on ice for 30 minutes with constant agitation.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA (bicinchoninic acid) protein assay kit.[13]
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix equal amounts of protein (20-30 µg) with 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[12]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[12]
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To investigate the in vivo association of specific proteins, such as acetylated histones or transcription factors, with specific DNA regions following OBP-801 treatment.
Protocol:
-
Cross-linking:
-
Treat cells with formaldehyde (final concentration of 1%) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine.[15]
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cross-linked cells with ice-cold PBS.
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend them in a lysis buffer.
-
Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions should be determined empirically for each cell type.[15][16]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with a ChIP-grade primary antibody overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to the chromatin-antibody mixture and incubate for at least 2 hours to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the protein-DNA complexes from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating the eluates at 65°C overnight with NaCl.
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively.
-
Purify the DNA using a spin column or phenol-chloroform extraction.[15]
-
-
Analysis:
-
Analyze the purified DNA by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences.
-
Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of OBP-801.
Protocol:
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[17]
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring the tumor volume with calipers.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer OBP-801 (or vehicle control) to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.[17]
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).[17]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways affected by OBP-801 and a general experimental workflow.
Clinical Development
A first-in-human, Phase Ia dose-escalation study of OBP-801 was conducted in adult patients with advanced solid tumors.[2] The study evaluated the safety, efficacy, and pharmacokinetics of OBP-801 administered via weekly intravenous infusion at doses of 1.0 mg/m², 2.0 mg/m², and 2.8 mg/m².[2] The best response observed was stable disease in 37.5% of evaluable patients. No dose-limiting toxicity was observed at the 1.0 mg/m² dose.[2]
Combination Therapies
The potential of OBP-801 in combination with other anticancer agents is an active area of research. Synergistic effects have been observed when OBP-801 is combined with:
-
Celecoxib: In bladder cancer cells, the combination of OBP-801 and celecoxib synergistically inhibited cell growth and induced apoptosis via a DR5-dependent pathway.[9]
-
Anti-PD-1 Therapy: In clear cell renal cell carcinoma, OBP-801 was shown to enhance the efficacy of anti-PD-1 therapy by promoting MHC class I presentation on tumor cells.[5]
Conclusion
OBP-801 is a promising novel HDAC inhibitor with potent anti-tumor activity across a range of cancer types. Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and immunomodulation, makes it an attractive candidate for further clinical development, both as a monotherapy and in combination with other cancer treatments. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of OBP-801.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase Ia dose escalation study of OBP-801, a cyclic depsipeptide class I histone deacetylase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OBP-801 - Pipeline | Oncolys BioPharma Inc. [oncolys.com]
- 4. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic and extrinsic apoptotic pathway signaling as determinants of histone deacetylase inhibitor antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Histone Deacetylase Inhibitor, OBP-801, and Celecoxib Synergistically Inhibit the Cell Growth with Apoptosis via a DR5-Dependent Pathway in Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OBP‑801, a novel histone deacetylase inhibitor, induces M‑phase arrest and apoptosis in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. astorscientific.us [astorscientific.us]
- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. OBP-801, a novel histone deacetylase inhibitor, induces M-phase arrest and apoptosis in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Antineoplastic Activity of OBP-801: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
OBP-801 (also known as YM753 or spiruchostatin A) is a novel and potent histone deacetylase (HDAC) inhibitor with demonstrated antineoplastic activity across a range of preclinical cancer models.[1][2] As an HDAC inhibitor, OBP-801 alters gene expression by accumulating highly acetylated chromatin histones, leading to the selective transcription of tumor suppressor genes.[2] This activity induces cell cycle arrest, apoptosis, and autophagic cell death in cancer cells.[1] Preclinical studies have highlighted its superior potency compared to other HDAC inhibitors like Zolinza® (vorinostat) and Istodax®.[1][3] This document provides a comprehensive technical guide to the preclinical research on OBP-801, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action.
Quantitative Data Summary
The antineoplastic efficacy of OBP-801 has been quantified in various cancer cell lines and in vivo models. The following tables summarize the key findings.
In Vitro Cytotoxicity of OBP-801
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| IMR32 | Neuroblastoma (MYCN-amplified) | 5.5 ± 5.9 (mean for amplified lines) | WST-8 | [4] |
| GOTO | Neuroblastoma (MYCN-amplified) | 5.5 ± 5.9 (mean for amplified lines) | WST-8 | [4] |
| KP-N-RTBM | Neuroblastoma (MYCN-amplified) | 5.5 ± 5.9 (mean for amplified lines) | WST-8 | [4] |
| SK-N-AS | Neuroblastoma (MYCN-non-amplified) | 3.1 ± 0.7 (mean for non-amplified lines) | WST-8 | [4] |
| SH-SY5Y | Neuroblastoma (MYCN-non-amplified) | 3.1 ± 0.7 (mean for non-amplified lines) | WST-8 | [4] |
In Vivo Efficacy of OBP-801
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Rhabdoid Tumor | G401 Xenograft Mouse Model | 3 mg/kg, tail injection, 3 times/week for 2 weeks | Strong inhibition of tumor growth | [5] |
| Rhabdoid Tumor | YM Xenograft Mouse Model | 3 mg/kg, tail injection, 3 times/week for 2 weeks | Strong inhibition of tumor growth | [5] |
| Bladder Cancer | T24 Xenograft Model | OBP-801 and Celecoxib combination | Significantly decreased tumor volume compared to single agents | [6] |
| Clear Cell Renal Cell Carcinoma | RENCA Syngeneic Mouse Model | Combination with anti-PD-1 antibody | Most effective tumor growth inhibition | [7][8] |
Key Signaling Pathways and Mechanisms of Action
OBP-801 exerts its antineoplastic effects through the modulation of several key cellular signaling pathways.
General Mechanism of HDAC Inhibition
OBP-801 inhibits histone deacetylases, leading to the accumulation of acetylated histones. This relaxes the chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.
Caption: General mechanism of OBP-801 as an HDAC inhibitor.
Induction of Apoptosis in Rhabdoid Tumors via NOXA
In rhabdoid tumors, OBP-801 epigenetically reactivates the expression of the pro-apoptotic protein NOXA, leading to caspase-dependent apoptosis.[5] This occurs through the acetylation of histone proteins at the NOXA promoter, which recruits the SWI/SNF complex.[5]
Caption: OBP-801 induces NOXA-mediated apoptosis in rhabdoid tumors.
Cell Cycle Arrest in Neuroblastoma
OBP-801 induces G2/M phase cell cycle arrest in neuroblastoma cell lines through the p21 (CDKN1A) pathway, leading to mitotic catastrophe and apoptosis.[4]
Caption: OBP-801 induces G2/M arrest in neuroblastoma cells.
Synergistic Activity with Other Agents
OBP-801 has shown synergistic effects when combined with other anticancer agents, including eribulin in triple-negative breast cancer, celecoxib in bladder cancer, and anti-PD-1 immunotherapy in clear cell renal cell carcinoma.[3][7][9]
The combination of OBP-801 and eribulin synergistically inhibits the growth of TNBC cells by enhancing apoptosis and suppressing survivin, Bcl-xL, and the MAPK pathway.[3]
Caption: Synergistic mechanism of OBP-801 and eribulin in TNBC.
OBP-801 upregulates the expression of the immunoproteasome subunit LMP2, which in turn enhances MHC class I presentation on tumor cells.[7] This increases the recognition of cancer cells by CD8+ T cells, thereby potentiating the effects of anti-PD-1 therapy.[7][10]
Caption: OBP-801 enhances anti-PD-1 therapy in ccRCC.
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of OBP-801.
Cell Lines and Culture
-
Rhabdoid Tumor: G401, MP-MRT-AN (AN), KP-MRT-NS (NS), and YM cell lines were used.[5]
-
Neuroblastoma: IMR32, GOTO, KP-N-RTBM, SK-N-AS, and SH-SY5Y cell lines were utilized.[4]
-
Clear Cell Renal Cell Carcinoma: RENCA, 786-O, and Caki-1 cell lines were studied.[7]
-
Triple-Negative Breast Cancer: SUM159PT and MDA-MB-231 cell lines were used.[3]
-
Bladder Cancer: T24, UM-UC-3, UM-UC-11, and HT1376 cell lines were investigated.[6]
-
Esophageal Squamous Carcinoma: KYSE170 cells were used.[11]
-
General Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Assays
-
Cell Viability Assay:
-
Method: WST-8 (in rhabdoid tumor and neuroblastoma studies) or Cell Counting Kit-8 (CCK-8) assays were commonly used.[4][5][7]
-
Procedure: Cells are seeded in 96-well plates, treated with varying concentrations of OBP-801 for a specified period (e.g., 72 hours), and then incubated with the assay reagent. Absorbance is measured at 450 nm to determine the number of viable cells. The percentage of growth is calculated relative to vehicle-treated control cells.[7]
-
-
Apoptosis Assay:
-
Method: Annexin V staining followed by flow cytometry is a standard method to detect apoptosis.[4] Western blotting for cleaved caspase-3 is also used to confirm caspase-dependent apoptosis.[5]
-
Procedure (Flow Cytometry): Cells are treated with OBP-801, harvested, washed, and then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. The stained cells are then analyzed by a flow cytometer.
-
-
Cell Cycle Analysis:
-
Method: Flow cytometry analysis of PI-stained cells.
-
Procedure: Cells are treated with OBP-801, harvested, fixed (e.g., with 70% ethanol), treated with RNase A, and stained with PI. The DNA content is then analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[4][5]
-
-
Western Blotting:
-
Procedure: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetylated histone H4, p21, cleaved caspase-3, NOXA, survivin, Bcl-xL, p-ERK, LMP2), followed by incubation with HRP-conjugated secondary antibodies.[3][5][7] Protein bands are visualized using a chemiluminescence detection system.[7]
-
In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice (for human cell line xenografts) or syngeneic models like BALB/c mice (for murine cell lines like RENCA) are typically used.[5][7]
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in saline or Matrigel and injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. OBP-801 is typically dissolved in saline and administered via tail vein injection at a specified dose and schedule (e.g., 3 mg/kg, three times a week).[5]
-
Tumor Measurement: Tumor volumes are measured regularly (e.g., twice a week) using calipers, and calculated using the formula (length × width^2) / 2. Body weight is also monitored as an indicator of toxicity.[5]
-
Immunohistochemistry: At the end of the study, tumors are excised, fixed, and embedded in paraffin. Sections are then stained with antibodies for markers of interest, such as cleaved caspase-3 or Ki-67, to assess apoptosis and proliferation within the tumor tissue.[5]
Conclusion
The preclinical data for OBP-801 strongly support its potential as a potent antineoplastic agent. Its mechanism of action as an HDAC inhibitor translates into robust anti-tumor effects across a variety of cancer types through the induction of apoptosis and cell cycle arrest. Furthermore, its ability to synergize with other cancer therapies, including chemotherapy and immunotherapy, opens promising avenues for combination treatment strategies. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of OBP-801 as a novel cancer therapeutic.
References
- 1. OBP-801 - Pipeline | Oncolys BioPharma Inc. [oncolys.com]
- 2. Facebook [cancer.gov]
- 3. The histone deacetylase inhibitor OBP-801 and eribulin synergistically inhibit the growth of triple-negative breast cancer cells with the suppression of survivin, Bcl-xL, and the MAPK pathway | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Histone Deacetylase Inhibitor, OBP-801, and Celecoxib Synergistically Inhibit the Cell Growth with Apoptosis via a DR5-Dependent Pathway in Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Novel HDAC Inhibitor OBP-801/YM753 Enhances the Effects of 5-...: Ingenta Connect [ingentaconnect.com]
OBP-801: A Technical Guide to its Impact on Tumor Suppressor Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
OBP-801 (also known as YM753 or Spiruchostatin A) is a potent, cyclic depsipeptide inhibitor of class I histone deacetylases (HDACs) with significant potential in oncology.[1][2] Its primary mechanism of action involves the epigenetic modulation of gene expression.[3] By inhibiting HDAC enzymes, OBP-801 promotes the accumulation of acetylated histones, leading to a more open chromatin structure and facilitating the transcription of various genes, including critical tumor suppressors.[3] This guide provides an in-depth analysis of the molecular mechanisms by which OBP-801 reactivates tumor suppressor gene expression, supported by experimental data and detailed protocols.
Core Mechanism of Action: HDAC Inhibition and Chromatin Remodeling
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure (heterochromatin) that represses gene transcription. In many cancer cells, HDACs are dysregulated, contributing to the silencing of tumor suppressor genes and promoting oncogenesis.[1][2]
OBP-801 acts as a potent HDAC inhibitor, preventing the deacetylation of histones.[4][5] This results in histone hyperacetylation, which neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The subsequent chromatin relaxation allows transcription factors and RNA polymerase to access gene promoter regions, leading to the re-expression of silenced tumor suppressor genes.[3][6] This epigenetic reprogramming is a cornerstone of OBP-801's anti-tumor activity.
Figure 1: Mechanism of OBP-801-induced gene expression.
Impact on Key Tumor Suppressor Genes and Pathways
Experimental studies have demonstrated that OBP-801 treatment leads to the upregulation of several key tumor suppressor and pro-apoptotic genes. This targeted gene induction triggers critical anti-cancer cellular processes, including cell cycle arrest and apoptosis.
Upregulation of p21 and Cell Cycle Arrest
OBP-801 was initially identified through its ability to induce the expression of the p21 (also known as WAF1/Cip1) gene.[5][6] p21 is a potent cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in cell cycle regulation. By upregulating p21, OBP-801 can induce cell cycle arrest, primarily at the G1 or G2/M phase, thereby inhibiting the proliferation of cancer cells.[6][7]
Induction of NOXA and TP53-Independent Apoptosis
In rhabdoid tumors, a key mechanism of OBP-801 is the induction of the pro-apoptotic Bcl-2 family member NOXA.[6][8] This effect is particularly significant as it occurs independently of the tumor suppressor p53, which is often mutated in cancer.[6] OBP-801 treatment leads to the acetylation of histones at the NOXA promoter, recruiting the transcriptional machinery (including RNA polymerase II, BRG1, and BAF155) and releasing the gene's silencing.[6][8] The subsequent increase in NOXA protein triggers caspase-dependent apoptosis.[6]
Modulation of the Bcl-2 Family and Apoptosis Induction
Beyond NOXA, OBP-801 modulates the expression of other Bcl-2 family proteins to promote apoptosis. Studies have shown that OBP-801 can increase the expression of pro-apoptotic proteins such as Bim and Bax, while concurrently suppressing anti-apoptotic proteins like Bcl-xL and survivin.[7][9] This shift in the balance between pro- and anti-apoptotic factors lowers the threshold for apoptosis induction in cancer cells.
Sensitization to Apoptosis via Death Receptor 5 (DR5)
In combination therapies, such as with the COX-2 inhibitor celecoxib in bladder cancer, OBP-801 has been shown to upregulate the expression of Death Receptor 5 (DR5).[5][10][11] Increased DR5 on the cell surface sensitizes cancer cells to apoptosis, leading to a synergistic anti-tumor effect.[10][11]
Figure 2: OBP-801 signaling pathways to cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the observed effects of OBP-801 on the expression of key tumor suppressor genes and related proteins across various cancer cell lines.
Table 1: Effect of OBP-801 on Tumor Suppressor and Pro-Apoptotic Protein Expression
| Target Protein | Cancer Type | Observed Effect | Reference |
| p21 | Rhabdoid Tumor | Increased protein levels | [6] |
| p21 | Myxofibrosarcoma | Induction of protein expression | [7] |
| Acetylated Histone H4 | Rhabdoid Tumor | Increased protein levels | [6] |
| NOXA | Rhabdoid Tumor | Induced protein expression | [6][8] |
| Bim | Myxofibrosarcoma | Induction of protein expression | [7] |
| Bim | Triple-Negative Breast Cancer | Induction of protein expression | [9] |
| Bim | Bladder Cancer (w/ Celecoxib) | Upregulated expression | [10][11] |
| Bax | Myxofibrosarcoma | Induction of protein expression | [7] |
| Bax | Triple-Negative Breast Cancer | Induction of protein expression | [9] |
| DR5 | Bladder Cancer (w/ Celecoxib) | Upregulated expression | [5][10][11] |
| Cleaved Caspase-3 | Rhabdoid Tumor | Increased protein levels | [6] |
Table 2: Effect of OBP-801 on miR-320a Expression in Prostate Cancer Cells (24h Treatment)
| Cell Line | OBP-801 Conc. | Relative miR-320a Expression (Fold Change vs. DMSO) | Reference |
| 22Rv1 | 10 nmol/L | ~2.5 | [12] |
| 22Rv1 | 100 nmol/L | ~3.0 | [12] |
| VCaP | 10 nmol/L | ~2.0 | [12] |
| VCaP | 100 nmol/L | ~2.5 | [12] |
| LNCaP | 10 nmol/L | ~1.5 | [12] |
| LNCaP | 100 nmol/L | ~2.0 | [12] |
Note: miR-320a has been shown to suppress androgen receptor (AR) expression.[12]
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the effects of OBP-801 on tumor suppressor gene expression, based on methodologies cited in the literature.
Western Blotting for Protein Expression Analysis
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of OBP-801 or vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p21, NOXA, acetylated-Histone H3/H4, Bim, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cell Treatment and Cross-linking: Treat cells with OBP-801 or vehicle. Cross-link protein to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., acetylated-Histone H3/H4) or a control IgG.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of NaCl.
-
DNA Purification: Purify the DNA using phenol/chloroform extraction or a column-based kit.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers designed for specific gene promoter regions (e.g., the NOXA promoter). Results are typically expressed as a percentage of input DNA.
Figure 3: General experimental workflow for studying OBP-801 effects.
Conclusion
OBP-801 is a potent HDAC inhibitor that effectively reverses the epigenetic silencing of tumor suppressor genes in various cancer models. Its ability to induce the expression of key regulators of cell cycle (p21) and apoptosis (NOXA, Bim, Bax, DR5) underscores its therapeutic potential. The data strongly suggest that OBP-801's anti-neoplastic activity is driven by a fundamental reprogramming of the cancer cell's transcriptome, leading to the reactivation of endogenous tumor-suppressing pathways. Further investigation into combination therapies and specific cancer types will continue to elucidate the full potential of this promising epigenetic agent.
References
- 1. Phase Ia dose escalation study of OBP-801, a cyclic depsipeptide class I histone deacetylase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase Ia dose escalation study of OBP-801, a cyclic depsipeptide class I histone deacetylase inhibitor, in patients with advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 3. Facebook [cancer.gov]
- 4. OBP-801 - Pipeline | Oncolys BioPharma Inc. [oncolys.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The histone deacetylase inhibitor OBP-801 and eribulin synergistically inhibit the growth of triple-negative breast cancer cells with the suppression of survivin, Bcl-xL, and the MAPK pathway | springermedizin.de [springermedizin.de]
- 10. A Histone Deacetylase Inhibitor, OBP-801, and Celecoxib Synergistically Inhibit the Cell Growth with Apoptosis via a DR5-Dependent Pathway in Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
OBP-801: A Deep Dive into its Apoptotic Induction in Solid Tumors
A Technical Guide for Researchers and Drug Development Professionals
Introduction
OBP-801 (Teserpaturev), a novel histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent in the landscape of oncology. Its potent anti-tumor activity is largely attributed to its ability to induce programmed cell death, or apoptosis, in a variety of solid tumors. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning OBP-801-induced apoptosis, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate the replication and further exploration of these findings.
Core Mechanism of Action: Epigenetic Modulation Leading to Apoptosis
OBP-801 functions as a potent class I HDAC inhibitor. By inhibiting HDACs, OBP-801 leads to the acetylation of histone and non-histone proteins, altering chromatin structure and gene expression. This epigenetic reprogramming triggers a cascade of events culminating in cell cycle arrest and apoptosis in cancer cells.[1][2][3] Preclinical studies have demonstrated its efficacy in a range of solid tumors, including rhabdoid tumors, rhabdomyosarcoma, and bladder cancer.[4][5][6]
Data Presentation: Quantifying the Apoptotic Effect of OBP-801
The pro-apoptotic activity of OBP-801 has been quantified across various solid tumor cell lines. The following tables summarize the key findings from in vitro studies.
Table 1: Induction of Apoptosis in Rhabdoid Tumor Cell Lines by OBP-801
| Cell Line | OBP-801 Concentration | Exposure Time | Percentage of Apoptotic Cells (Annexin V Positive) | Reference |
| G401 | 10 nmol/L | 48 hours | Increased significantly compared to vehicle | [4] |
| NS | 10 nmol/L | 48 hours | Increased significantly compared to vehicle | [4] |
Table 2: Induction of Apoptosis in Rhabdomyosarcoma Cell Lines by OBP-801
| Cell Line | OBP-801 Concentration | Exposure Time | Observation | Reference |
| Rh30 (ARMS) | 10 nM | 48 hours | Significant increase in Annexin V positive cells | [5][7] |
| RD (ERMS) | 10 nM | 48 hours | Significant increase in Annexin V positive cells | [5][7] |
Table 3: Synergistic Induction of Apoptosis in Bladder Cancer Cell Lines with OBP-801 and Celecoxib
| Cell Line | Treatment | Exposure Time | Observation | Reference |
| T24 | OBP-801 + Celecoxib | 48 hours | Drastic increase in apoptosis compared to single agents | [6] |
| UM-UC-11 | OBP-801 + Celecoxib | 72 hours | Drastic increase in apoptosis compared to single agents | [6] |
| UM-UC-3 | OBP-801 + Celecoxib | 48 hours | Drastic increase in apoptosis compared to single agents | [6] |
| HT1376 | OBP-801 + Celecoxib | 72 hours | Drastic increase in apoptosis compared to single agents | [6] |
Table 4: Upregulation of Pro-Apoptotic Proteins by OBP-801
| Tumor Type | Cell Line(s) | Protein Upregulated | Observation | Reference |
| Rhabdoid Tumor | G401, NS, YM | NOXA, Bim | Significant increase in protein levels | [4] |
| Bladder Cancer | T24, UM-UC-11 | DR5, Bim | Upregulation of protein expression | [6] |
| Myxofibrosarcoma | NMFH-1, NMFH-2 | Bim, Bax | Induction of protein expression | [2] |
| Triple-Negative Breast Cancer | SUM159PT, MDA-MB-231 | Bax, Bad, Bim | Induction of protein expression | [8] |
Signaling Pathways of OBP-801-Induced Apoptosis
OBP-801 triggers apoptosis through multiple, interconnected signaling pathways, which can vary depending on the tumor context.
The NOXA-Mediated Intrinsic Pathway in Rhabdoid Tumors
In rhabdoid tumors, OBP-801 epigenetically releases the silencing of the pro-apoptotic gene NOXA.[4] This is a critical event that initiates a caspase-dependent apoptotic cascade, independent of p53 activation.[4] OBP-801 also promotes the expression of another pro-apoptotic protein, Bim, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[4]
The DR5-Mediated Extrinsic Pathway in Bladder Cancer
In combination with celecoxib, OBP-801 synergistically induces apoptosis in bladder cancer cells through the upregulation of Death Receptor 5 (DR5).[6][9] This enhanced DR5 expression facilitates the activation of the extrinsic apoptotic pathway. The combination also upregulates the pro-apoptotic protein Bim.[6]
M-Phase Arrest and Mitotic Catastrophe in Rhabdomyosarcoma
In rhabdomyosarcoma cells, OBP-801 induces cell cycle arrest at the M-phase, leading to mitotic catastrophe and subsequent apoptosis.[1][5] This is associated with chromosome misalignment and a reduction in the expression of survivin, an inhibitor of apoptosis protein.[10]
References
- 1. OBP‑801, a novel histone deacetylase inhibitor, induces M‑phase arrest and apoptosis in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. scispace.com [scispace.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The histone deacetylase inhibitor OBP-801 and eribulin synergistically inhibit the growth of triple-negative breast cancer cells with the suppression of survivin, Bcl-xL, and the MAPK pathway | springermedizin.de [springermedizin.de]
- 9. A Histone Deacetylase Inhibitor, OBP-801, and Celecoxib Synergistically Inhibit the Cell Growth with Apoptosis via a DR5-Dependent Pathway in Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
OBP-801's Impact on Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of OBP-801, a novel histone deacetylase (HDAC) inhibitor, on cell cycle regulation in cancer cells. OBP-801 has demonstrated potent anti-proliferative activity by inducing cell cycle arrest and apoptosis in various tumor models.[1][2][3][4] This document summarizes key quantitative data, details the experimental protocols for reproducing these findings, and visualizes the underlying molecular pathways.
Core Mechanism of Action
OBP-801 is a potent inhibitor of class I histone deacetylases (HDACs).[5] Its anti-tumor effects are primarily driven by the induction of apoptosis and cell cycle arrest in a variety of solid tumors.[5] By inhibiting HDACs, OBP-801 leads to an accumulation of acetylated histones, which alters chromatin structure and reactivates the transcription of tumor suppressor genes.[6] A key target of this reactivation is the cyclin-dependent kinase inhibitor p21 (CDKN1A), which plays a crucial role in mediating cell cycle arrest.[5][6]
Quantitative Analysis of OBP-801-Induced Cell Cycle Arrest
OBP-801 consistently induces G2/M phase arrest in various cancer cell lines. The following tables summarize the quantitative data from flow cytometry analyses of cancer cells treated with OBP-801.
Table 1: Effect of OBP-801 on Cell Cycle Distribution in Rhabdomyosarcoma (RMS) Cell Lines
| Cell Line | OBP-801 Concentration (nM) | Treatment Duration (hours) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Rh30 (ARMS) | Control (DMSO) | 24 | 55.2 | 22.3 | 22.5 |
| 10 | 24 | 45.1 | 15.4 | 39.5 | |
| RD (ERMS) | Control (DMSO) | 24 | 58.7 | 18.9 | 22.4 |
| 10 | 24 | 42.3 | 12.1 | 45.6 |
Data extracted from a study on rhabdomyosarcoma cells, which demonstrated that OBP-801 induces G2/M phase arrest.[6]
Table 2: Effect of OBP-801 on Cell Cycle Distribution in Myxofibrosarcoma Cell Lines
| Cell Line | OBP-801 Concentration (nM) | Treatment Duration (hours) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| NMFH-1 | Control (DMSO) | 72 | 60.1 | 15.2 | 24.7 |
| 10 | 72 | 45.3 | 10.1 | 44.6 | |
| 20 | 72 | 30.2 | 8.7 | 61.1 | |
| NMFH-2 | Control (DMSO) | 48 | 55.4 | 18.3 | 26.3 |
| 10 | 48 | 40.1 | 12.5 | 47.4 | |
| 20 | 48 | 25.9 | 9.8 | 64.3 |
This data, from a study on myxofibrosarcoma, shows a dose-dependent increase in the G2/M population following OBP-801 treatment.[3][7][8][9]
Impact on Key Cell Cycle Regulatory Proteins
The cell cycle arrest induced by OBP-801 is accompanied by significant changes in the expression and modification of key regulatory proteins.
Table 3: Qualitative and Quantitative Changes in Protein Expression after OBP-801 Treatment
| Protein | Cancer Type | Change in Expression/Modification | Method of Detection |
| Acetylated Histone H4 | Rhabdomyosarcoma | Increased (dose-dependent) | Western Blot |
| p21waf1/Cip1 | Rhabdomyosarcoma | Increased (dose-dependent) | Western Blot |
| Hypophosphorylated Rb | Rhabdomyosarcoma (ARMS) | Increased | Western Blot |
| Phospho-histone H3 | Rhabdomyosarcoma | Increased (dose-dependent) | Western Blot |
| Survivin | Rhabdomyosarcoma | Decreased | Western Blot |
| Acetylated Histone H3 | Myxofibrosarcoma | Increased | Western Blot |
| p21 | Myxofibrosarcoma | Increased | Western Blot |
| Histone H3 | Neuroblastoma | Increased | Western Blot |
These findings are based on Western blot analyses in the respective cancer cell lines.[3][5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are standard protocols for assessing the impact of OBP-801 on cell cycle regulation.
Cell Culture and OBP-801 Treatment
-
Cell Lines: Human cancer cell lines (e.g., Rh30, RD, NMFH-1, NMFH-2, IMR32, GOTO) are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
OBP-801 Preparation: OBP-801 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1 mM) and stored at -20°C.
-
Treatment: For experiments, cells are seeded in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of OBP-801 or DMSO as a vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining to analyze DNA content and determine cell cycle distribution.[10]
-
Cell Harvesting: After treatment with OBP-801 for the specified duration, adherent cells are washed with PBS and detached using trypsin-EDTA. Suspension cells are collected by centrifugation.
-
Fixation: The harvested cells (approximately 1 x 10^6 cells per sample) are washed with cold PBS and then fixed by dropwise addition of ice-cold 70% ethanol while vortexing. Cells are fixed for at least 2 hours at -20°C.[2]
-
Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[10]
-
Incubation: Samples are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The PI fluorescence is typically measured in the FL2 or FL3 channel on a linear scale.[1] Cell doublets are excluded from the analysis using pulse-width versus pulse-area plots.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software (e.g., ModFit LT or FlowJo).
Western Blot Analysis
This protocol is for the detection of changes in protein expression and post-translational modifications.[11][12][13]
-
Cell Lysis: After OBP-801 treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p21, anti-acetylated histone H4, anti-phospho-histone H3, anti-survivin, and a loading control like anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Following further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry: The intensity of the protein bands can be quantified using image analysis software (e.g., ImageJ) and normalized to the loading control.
Visualizing the Molecular Impact of OBP-801
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows described in this guide.
Caption: OBP-801's mechanism leading to G2/M cell cycle arrest and apoptosis.
Caption: Workflow for analyzing OBP-801's effect on the cell cycle.
Caption: The progression from OBP-801 treatment to apoptosis via mitotic catastrophe.
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. OBP‑801, a novel histone deacetylase inhibitor, induces M‑phase arrest and apoptosis in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. jbuon.com [jbuon.com]
- 9. The HDAC inhibitor OBP-801 suppresses the growth of myxofibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. protocols.io [protocols.io]
- 12. addgene.org [addgene.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unveiling the Epigenetic Landscape: A Technical Guide to OBP-801
For Researchers, Scientists, and Drug Development Professionals
Abstract
OBP-801, a novel cyclic depsipeptide, has emerged as a potent Class I histone deacetylase (HDAC) inhibitor with significant promise in oncological therapeutics. This technical guide provides an in-depth exploration of the epigenetic modifications induced by OBP-801, its mechanism of action, and the experimental methodologies used to elucidate its effects. By inhibiting HDAC enzymes, OBP-801 triggers an accumulation of acetylated histones, leading to chromatin remodeling and the reactivation of tumor suppressor genes.[1] This cascade of events ultimately results in cell cycle arrest and apoptosis in a variety of cancer cell types. This document serves as a comprehensive resource, consolidating quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways modulated by OBP-801.
Introduction to OBP-801: A Potent HDAC Inhibitor
OBP-801 is a synthetic cyclic depsipeptide that exhibits potent inhibitory activity against Class I histone deacetylases.[2] Dysregulation of HDACs is a common feature in many cancers, contributing to the aberrant gene expression patterns that drive tumor development and progression.[2] By targeting these enzymes, OBP-801 restores the acetylation of histone proteins, a key epigenetic mark associated with a more open chromatin structure and increased gene transcription.[1] This mechanism allows for the re-expression of silenced tumor suppressor genes, leading to the inhibition of cancer cell growth and the induction of programmed cell death.[3] Preclinical studies have demonstrated the potent HDAC inhibitory activity of OBP-801, suggesting its potential efficacy across a broad range of cancers.[3] A first-in-human Phase Ia clinical trial has been conducted to assess the safety and pharmacokinetics of OBP-801 in patients with advanced solid tumors.[2]
Quantitative Analysis of OBP-801's Anti-Cancer Activity
The in vitro efficacy of OBP-801 has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined through cell viability assays.
| Cell Line Category | Cell Line | IC50 (nM) | Cancer Type | Reference |
| Neuroblastoma | [4] | |||
| MYCN-Amplified | IMR32 | 5.5 ± 5.9 | Neuroblastoma | [4] |
| GOTO | 5.5 ± 5.9 | Neuroblastoma | [4] | |
| KP-N-RTBM | 5.5 ± 5.9 | Neuroblastoma | [4] | |
| MYCN-Non-Amplified | SK-N-AS | 3.1 ± 0.7 | Neuroblastoma | [4] |
| SH-SY5Y | 3.1 ± 0.7 | Neuroblastoma | [4] | |
| Bladder Cancer | T24 | Not explicitly stated, but effective in inducing apoptosis when combined with celecoxib | Bladder Cancer | [5] |
| UM-UC-3 | Not explicitly stated, but effective in inducing apoptosis when combined with celecoxib | Bladder Cancer | ||
| HT1376 | Not explicitly stated, but effective in inducing apoptosis when combined with celecoxib | Bladder Cancer | ||
| Clear Cell Renal Cell Carcinoma | RENCA | Dose-dependent upregulation of LMP2 and MHC class I | Clear Cell Renal Cell Carcinoma | [1] |
| 786-O | Dose-dependent upregulation of LMP2 and MHC class I | Clear Cell Renal Cell Carcinoma | [1] | |
| Caki-1 | Dose-dependent upregulation of LMP2 and MHC class I | Clear Cell Renal Cell Carcinoma | [1] | |
| Myxofibrosarcoma | NMFH-1 | Growth inhibition observed | Myxofibrosarcoma | [6] |
| NMFH-2 | Growth inhibition observed | Myxofibrosarcoma | [6] | |
| Rhabdomyosarcoma | 8 RMS cell lines | Cell cycle arrest and apoptosis observed | Rhabdomyosarcoma | [7] |
Core Signaling Pathways Modulated by OBP-801
OBP-801 exerts its anti-tumor effects by modulating several key signaling pathways. As a Class I HDAC inhibitor, its primary mechanism involves the hyperacetylation of histones, leading to changes in gene expression.
Caption: General Mechanism of OBP-801 Action.
Induction of p21 and Cell Cycle Arrest
In neuroblastoma cells, OBP-801 has been shown to induce G2/M phase arrest through the p21 (CDKN1A) pathway.[4]
References
- 1. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Histone Deacetylase Inhibitor, OBP-801, and Celecoxib Synergistically Inhibit the Cell Growth with Apoptosis via a DR5-Dependent Pathway in Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OBP‑801, a novel histone deacetylase inhibitor, induces M‑phase arrest and apoptosis in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
OBP-801: A Technical Guide to its Potential in Ophthalmic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: OBP-801, a novel histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-tumor activity in a range of preclinical and clinical studies. Its mechanism of action, centered on the induction of apoptosis and cell cycle arrest, suggests a therapeutic potential that may extend beyond oncology, particularly into ophthalmic diseases characterized by pathological cell proliferation and survival. This document provides a comprehensive technical overview of OBP-801, summarizing its known mechanisms, quantitative data from key studies, and detailed experimental protocols. While direct research on OBP-801 in ophthalmic models is still emerging, this guide serves as a foundational resource for researchers exploring its application in ophthalmology.
Core Mechanism of Action: Histone Deacetylase Inhibition
OBP-801 is a potent HDAC inhibitor, demonstrating greater inhibitory activity compared to other HDAC inhibitors like Zolinza® and Istodax®.[1] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, OBP-801 promotes histone hyperacetylation, resulting in a more open chromatin state and the re-expression of silenced tumor suppressor genes.[1] This epigenetic modulation is central to its anti-cancer effects and forms the basis of its potential in other disease areas.
Key Signaling Pathways and Cellular Effects
Preclinical studies have elucidated several key signaling pathways modulated by OBP-801, primarily in cancer cell lines. These pathways, often dysregulated in various pathologies, are relevant to potential ophthalmic applications.
Induction of Apoptosis via NOXA Upregulation
In rhabdoid tumors, OBP-801 has been shown to epigenetically release the silencing of the pro-apoptotic gene NOXA.[2][3] This is achieved through the acetylation of histone proteins at the NOXA promoter, leading to the recruitment of RNA polymerase II and members of the SWI/SNF complex (BRG1 and BAF155).[2][3] Upregulated NOXA, a BH3-only protein, induces apoptosis by inhibiting the anti-apoptotic protein MCL-1.[2]
Cell Cycle Arrest
OBP-801 can induce cell cycle arrest, although the specific phase may be cell-line dependent. In some rhabdoid tumor cell lines, it induces G1-phase arrest through the p21-RB pathway.[2] In rhabdomyosarcoma cells, OBP-801 treatment leads to M-phase arrest.[4]
Synergistic Apoptosis with Celecoxib via DR5 Upregulation
In bladder cancer cells, OBP-801 in combination with celecoxib synergistically induces apoptosis through a death receptor 5 (DR5)-dependent pathway.[5] The combination therapy upregulates the expression of DR5 and the pro-apoptotic protein Bim.[5]
Immunomodulatory Effects
Recent studies in clear cell renal cell carcinoma have revealed that OBP-801 can enhance anti-tumor immunity.[6] It upregulates the expression of low molecular mass polypeptide 2 (LMP2), a subunit of the immunoproteasome, which in turn increases MHC class I presentation on tumor cells.[6][7] This enhances the recognition and killing of tumor cells by CD8+ T cells and improves the efficacy of anti-PD-1 therapy.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of OBP-801.
Table 1: In Vitro Efficacy of OBP-801
| Cell Line | Cancer Type | Assay | Endpoint | OBP-801 Concentration | Result | Reference |
| Rhabdoid Tumor Cell Lines | Rhabdoid Tumor | WST-8 | Cell Growth Inhibition | Not Specified | Strong Inhibition | [2] |
| RENCA, 786-O, Caki-1 | Clear Cell Renal Cell Carcinoma | Western Blot | LMP2 Upregulation | Indicated Concentrations | Dose-dependent increase | [6] |
| High-grade Bladder Cancer Cells | Bladder Cancer | Not Specified | Apoptosis Induction | Not Specified | Marked Induction (with Celecoxib) | [5] |
Table 2: In Vivo Efficacy of OBP-801
| Animal Model | Cancer Type | Treatment | Endpoint | Result | Reference |
| Human Rhabdoid Tumor Xenograft Mouse Model | Rhabdoid Tumor | OBP-801 | Tumor Growth Inhibition | Strong Inhibition | [2] |
| Human Bladder Cancer Xenograft Mouse Model | Bladder Cancer | OBP-801 + Celecoxib | Tumor Growth Suppression | Significantly more potent than monotherapy | [5] |
| RENCA Allograft Model | Clear Cell Renal Cell Carcinoma | OBP-801 + anti-PD-1 antibody | Anti-tumor Activity | Enhanced anti-tumor effect | [6] |
Table 3: Clinical Trial Data (Phase Ia)
| Parameter | Value |
| Trial ID | NCT02414516 |
| Patient Population | Advanced Solid Tumors |
| **Dose-Limiting Toxicity (1.0 mg/m²) ** | None Observed |
| Best Response | Stable Disease (37.5%) |
| Pharmacokinetics | OBP-801 and active metabolite exposure increased proportionally and more than proportionally, respectively. No accumulation observed. |
| Reference | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: OBP-801 induced apoptosis in rhabdoid tumors.
Caption: Synergistic apoptosis with OBP-801 and Celecoxib.
Caption: OBP-801's immunomodulatory effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for Protein Expression Analysis
-
Objective: To determine the effect of OBP-801 on the protein levels of acetylated histone H4, p21, RB, phospho-RB, and LMP2.
-
Cell Culture and Treatment: Rhabdoid tumor cell lines (G401, NS, YM, AN, RY) or clear cell renal cell carcinoma cell lines (RENCA, 786-O, Caki-1) were cultured in appropriate media.[2][6] Cells were treated with varying concentrations of OBP-801 for a specified duration (e.g., 24 hours).[6]
-
Lysis and Protein Quantification: Cells were lysed in a suitable lysis buffer, and total protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against the target proteins (e.g., anti-acetylated histone H4, anti-p21, anti-RB, anti-phospho-RB, anti-LMP2).[2][3][6] After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin was used as a loading control.[6]
Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of OBP-801 on cell cycle distribution.
-
Cell Culture and Treatment: Rhabdoid tumor cell lines were treated with OBP-801.[2]
-
Cell Fixation and Staining: Cells were harvested, washed with PBS, and fixed in 70% ethanol. Fixed cells were then treated with RNase A and stained with propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in G1, S, and G2/M phases was determined.
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To investigate the epigenetic modifications at the NOXA promoter following OBP-801 treatment.
-
Cell Treatment and Crosslinking: Rhabdoid tumor cells were treated with OBP-801.[3] Protein-DNA complexes were crosslinked with formaldehyde.
-
Chromatin Shearing: The chromatin was sheared into small fragments by sonication.
-
Immunoprecipitation: The sheared chromatin was incubated with antibodies against acetylated histones, RNA polymerase II, BRG1, or BAF155.[3]
-
DNA Purification and Analysis: The immunoprecipitated DNA was purified and analyzed by quantitative PCR (qPCR) using primers specific for the transcription start site (TSS) of the NOXA promoter.[3]
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of OBP-801 in animal models.
-
Animal Models: Human tumor cells (e.g., rhabdoid tumor, bladder cancer, or clear cell renal cell carcinoma) were subcutaneously implanted into immunodeficient mice (e.g., BALB/c nude mice).[2][5][6]
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and administered OBP-801, celecoxib, anti-PD-1 antibody, or vehicle control via an appropriate route (e.g., intravenous, intraperitoneal).[5][6]
-
Tumor Measurement: Tumor volume was measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors were excised, and further analysis such as immunohistochemistry for cleaved caspase-3 or analysis of tumor-infiltrating lymphocytes was performed.[2][6] Animal body weight was monitored as a measure of toxicity.[5]
Potential Ophthalmic Applications and Future Directions
The established mechanisms of action of OBP-801 provide a strong rationale for its investigation in various ophthalmic diseases.
-
Proliferative Vitreoretinopathy (PVR): PVR is characterized by the abnormal proliferation of retinal pigment epithelial (RPE) cells. The ability of OBP-801 to induce cell cycle arrest and apoptosis could be beneficial in inhibiting this pathological cell growth.
-
Glaucoma: In glaucoma, the death of retinal ganglion cells (RGCs) leads to vision loss. While the primary mechanism is neuronal death, HDAC inhibitors have shown neuroprotective effects in models of retinal degeneration.[9] The potential of OBP-801 to modulate gene expression could be explored for its neuroprotective capabilities in RGCs.
-
Uveal Melanoma: As an HDAC inhibitor with proven anti-cancer activity, OBP-801 could be a candidate for the treatment of this primary intraocular tumor. Its ability to induce apoptosis and potentially enhance anti-tumor immunity would be highly relevant.
Future research should focus on evaluating the efficacy and safety of OBP-801 in relevant ophthalmic cell and animal models. Investigating its penetration into ocular tissues after systemic or local administration will be crucial for its clinical translation. The collaboration between Oncolys BioPharma and Kyoto Prefectural University of Medicine is a promising step in this direction.[1]
References
- 1. OBP-801 - Pipeline | Oncolys BioPharma Inc. [oncolys.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. OBP‑801, a novel histone deacetylase inhibitor, induces M‑phase arrest and apoptosis in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Histone Deacetylase Inhibitor, OBP-801, and Celecoxib Synergistically Inhibit the Cell Growth with Apoptosis via a DR5-Dependent Pathway in Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase Ia dose escalation study of OBP-801, a cyclic depsipeptide class I histone deacetylase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone Deacetylases Inhibitors in the Treatment of Retinal Degenerative Diseases: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
OBP-801 In Vitro Assay Protocol for Cell Viability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
OBP-801 is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a variety of cancer cell lines. As a member of the depsipeptide class of HDAC inhibitors, OBP-801 exerts its effects by altering chromatin structure and gene expression, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed protocols for assessing the in vitro efficacy of OBP-801 on cell viability, with a specific focus on the Water Soluble Tetrazolium salt (WST-8) assay. Additionally, it summarizes the current understanding of the OBP-801 signaling pathway and presents quantitative data on its potency across various cancer cell lines.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is frequently observed in cancer, contributing to tumor growth and survival. OBP-801 is a novel HDAC inhibitor that has shown promise as a potential therapeutic agent.[1][2] In vitro cell viability assays are fundamental tools for the preclinical evaluation of anti-cancer compounds like OBP-801. These assays provide critical information on the dose-dependent effects of the drug on cancer cell proliferation and survival. The WST-8 assay, a colorimetric assay for the quantification of viable cells, is a reliable and sensitive method for this purpose.
Mechanism of Action: OBP-801 Signaling Pathway
OBP-801 functions as a histone deacetylase (HDAC) inhibitor, leading to an accumulation of acetylated histones. This epigenetic modification alters gene expression, resulting in the upregulation of tumor suppressor genes. A key target of OBP-801 is the induction of NOXA, a pro-apoptotic Bcl-2 family protein.[3] The upregulation of NOXA, along with the induction of Death Receptor 5 (DR5), triggers the caspase cascade, ultimately leading to programmed cell death (apoptosis).[4][5] Studies have shown that OBP-801 treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase, caspase-3.[4][6]
Quantitative Data: OBP-801 IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of OBP-801 in various cancer cell lines as determined by in vitro cell viability assays.
| Rhabdoid Tumor Cell Lines | IC50 (nM)[3] |
| G401 | 9.8 ± 3.4 |
| MP-MRT-AN | 8.9 ± 3.6 |
| KP-MRT-NS | 5.5 ± 1.0 |
| KP-MRT-YM | 14.7 ± 0.7 |
| KP-MRT-RY | 5.5 ± 1.6 |
| A204 | 2.9 ± 0.5 |
| TTC-642 | 5.8 ± 2.2 |
| Rhabdomyosarcoma Cell Lines | IC50 (nM)[7] |
| ERMS Cells (average) | 2.6 ± 0.2 |
| ARMS Cells (average) | 1.8 ± 0.8 |
| Neuroblastoma Cell Lines | IC50 (nM)[8] |
| MYCN-amplified | |
| IMR32 | 5.5 ± 5.9 (mean) |
| GOTO | |
| KP-N-RTBM | |
| MYCN-non-amplified | |
| SK-N-AS | 3.1 ± 0.7 (mean) |
| SH-SY5Y |
Experimental Protocol: WST-8 Cell Viability Assay
This protocol outlines the steps for determining the effect of OBP-801 on the viability of adherent cancer cells using a WST-8 assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
OBP-801 (stock solution in DMSO)
-
96-well cell culture plates
-
WST-8 assay reagent (e.g., Cell Counting Kit-8)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of OBP-801 in complete culture medium from the stock solution. It is recommended to prepare 2x concentrated drug solutions.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the diluted OBP-801 solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest OBP-801 concentration) and untreated control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
WST-8 Assay:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a visible color change is observed.
-
Gently shake the plate for 1 minute to ensure uniform color distribution.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and WST-8 reagent only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of OBP-801 using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the log of the OBP-801 concentration to determine the IC50 value.
-
Conclusion
OBP-801 is a promising HDAC inhibitor with potent anti-cancer activity across a range of malignancies. The provided protocols and data serve as a valuable resource for researchers investigating the in vitro effects of OBP-801. The WST-8 assay is a robust and straightforward method for determining the cytotoxic and cytostatic effects of this compound, providing essential data for further preclinical and clinical development. Understanding the underlying signaling pathway involving NOXA and DR5-mediated apoptosis will aid in the rational design of combination therapies and the identification of patient populations most likely to respond to OBP-801 treatment.
References
- 1. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OBP-801 - Pipeline | Oncolys BioPharma Inc. [oncolys.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A Histone Deacetylase Inhibitor, OBP-801, and Celecoxib Synergistically Inhibit the Cell Growth with Apoptosis via a DR5-Dependent Pathway in Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FGFR inhibitor BGJ398 and HDAC inhibitor OBP-801 synergistically inhibit cell growth and induce apoptosis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
Determining the Anti-Cancer Efficacy of OBP-801: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
OBP-801 is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity across a range of cancers.[1] As an epigenetic modulator, OBP-801 alters gene expression by increasing histone acetylation, leading to the transcription of tumor suppressor genes.[2] This activity ultimately induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells, making it a promising candidate for cancer therapy.[1][3] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of OBP-801 in various cancer cell lines, a critical step in evaluating its therapeutic potential.
Data Presentation: OBP-801 IC50 Values
The anti-proliferative activity of OBP-801 has been quantified in numerous cancer cell lines. The following table summarizes the IC50 values, representing the concentration of OBP-801 required to inhibit the growth of 50% of the cancer cells.
| Cancer Type | Cell Line | IC50 (nmol/L) | Reference |
| Rhabdoid Tumor | G401 | 14.7 | [4] |
| Rhabdoid Tumor | MP-MRT-AN (AN) | 2.9 | [4] |
| Rhabdoid Tumor | KP-MRT-NS (NS) | 4.6 | [4] |
| Rhabdoid Tumor | KP-MRT-YM (YM) | 6.5 | [4] |
| Rhabdoid Tumor | KP-MRT-RY (RY) | 5.3 | [4] |
| Rhabdoid Tumor | TTC-549 | 3.9 | [4] |
| Rhabdoid Tumor | TTC-642 | 4.8 | [4] |
| Myxofibrosarcoma | NMFH-1 | Not explicitly stated, but growth inhibition shown | [5] |
| Myxofibrosarcoma | NMFH-2 | Not explicitly stated, but growth inhibition shown | [5] |
| Bladder Cancer | T24 | Synergistic effect with celecoxib, individual IC50 not provided | [6] |
| Bladder Cancer | UM-UC-3 | Synergistic effect with celecoxib, individual IC50 not provided | [6] |
| Bladder Cancer | HT1376 | Synergistic effect with celecoxib, individual IC50 not provided | [6] |
| Bladder Cancer | UM-UC-11 | Synergistic effect with celecoxib, individual IC50 not provided | [6] |
Signaling Pathways of OBP-801
OBP-801 exerts its anti-cancer effects by inhibiting HDACs, leading to the accumulation of acetylated histones. This epigenetic modification results in a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. Key pathways affected include the induction of apoptosis and cell cycle arrest.
Caption: OBP-801 inhibits HDACs, leading to increased tumor suppressor gene expression, which in turn induces apoptosis and cell cycle arrest.
Experimental Protocols
A crucial step in assessing the efficacy of OBP-801 is the determination of its IC50 value in various cancer cell lines. The following protocol outlines a common method using a WST-8 (Water Soluble Tetrazolium salt) based cell viability assay, such as the Cell Counting Kit-8 (CCK-8).
Protocol: Determination of OBP-801 IC50 using WST-8/CCK-8 Assay
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
OBP-801 stock solution (dissolved in an appropriate solvent like DMSO or ethanol)
-
96-well cell culture plates
-
WST-8/CCK-8 reagent
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO2)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
2. Experimental Workflow:
Caption: Workflow for determining the IC50 of OBP-801 using a WST-8/CCK-8 assay.
3. Detailed Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect directly from the flask.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the appropriate seeding density (typically 2,000-5,000 cells per well, optimize for each cell line) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
OBP-801 Treatment:
-
Prepare a series of dilutions of OBP-801 in complete medium from the stock solution. A typical concentration range might be from 0.1 nM to 1 µM, but this should be optimized based on the expected potency.
-
Include a vehicle control (medium with the same concentration of the solvent used for the OBP-801 stock, e.g., 0.1% DMSO).
-
After the 24-hour pre-incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared OBP-801 dilutions or vehicle control. For suspension cells, add 10 µL of a 10x concentrated OBP-801 dilution.
-
Incubate the plate for an additional 48 to 72 hours.[4]
-
-
WST-8/CCK-8 Assay:
-
Following the treatment period, add 10 µL of WST-8/CCK-8 reagent to each well.[7][8]
-
Be careful not to introduce bubbles into the wells.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line to ensure sufficient color development.
-
Measure the absorbance at 450 nm using a microplate reader.[7] A reference wavelength of 600-650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and WST-8 reagent only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each OBP-801 concentration using the following formula:
-
% Cell Viability = (Absorbance of treated wells / Absorbance of vehicle control wells) x 100
-
-
Plot the % cell viability against the log of the OBP-801 concentration.
-
Determine the IC50 value from the dose-response curve using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to accurately determine the IC50 of OBP-801 in various cancer cell lines. Understanding the potency of this novel HDAC inhibitor is a fundamental step in the preclinical evaluation of its therapeutic potential and in the design of future studies to explore its anti-cancer activity further. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the mechanism of action and the experimental procedure.
References
- 1. OBP-801 - Pipeline | Oncolys BioPharma Inc. [oncolys.com]
- 2. Facebook [cancer.gov]
- 3. OBP‑801, a novel histone deacetylase inhibitor, induces M‑phase arrest and apoptosis in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A Histone Deacetylase Inhibitor, OBP-801, and Celecoxib Synergistically Inhibit the Cell Growth with Apoptosis via a DR5-Dependent Pathway in Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.elabscience.com [file.elabscience.com]
- 8. abpbio.com [abpbio.com]
Application Notes and Protocols: OBP-801 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of OBP-801, a potent histone deacetylase (HDAC) inhibitor, in preclinical mouse xenograft models. The following protocols and data are compiled from various studies to assist in the design and execution of in vivo efficacy experiments.
Introduction to OBP-801
OBP-801 (also known as YM753 or spiruchostatin A) is a novel cyclic depsipeptide that exhibits strong inhibitory activity against Class I histone deacetylases (HDACs).[1][2] By inhibiting HDACs, OBP-801 promotes the hyperacetylation of histones, leading to the remodeling of chromatin and altered gene expression.[3] This epigenetic modulation can induce the transcription of tumor suppressor genes, ultimately resulting in cell cycle arrest, apoptosis, and the suppression of tumor growth in a variety of cancer types.[4][5][6][7][8] Preclinical studies have demonstrated the anti-tumor efficacy of OBP-801 in several mouse xenograft models, highlighting its potential as a therapeutic agent for cancer.
Data Presentation: OBP-801 Dosage and Efficacy in Mouse Xenograft Models
The following tables summarize the quantitative data from key studies investigating the use of OBP-801 in various mouse xenograft models.
Table 1: OBP-801 Monotherapy in Mouse Xenograft Models
| Cancer Type | Cell Line(s) | Mouse Strain | OBP-801 Dosage | Administration Route | Treatment Schedule | Vehicle | Key Outcomes |
| Rhabdoid Tumor | G401, YM | BALB/c nu/nu | 3 mg/kg | Tail Vein Injection | Three times a week for 2 weeks | Saline | Significant tumor growth inhibition; near-complete tumor regression in the G401 model. |
| Rhabdomyosarcoma | Rh30 | Nude Mice | 10 mg/kg | Not Specified | For 6 weeks (starting day 3 post-injection) | Not Specified | Inhibition of tumor growth and improved survival.[4][7] |
| Neuroblastoma | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Suppressed tumor growth.[6] |
Table 2: OBP-801 Combination Therapy in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | OBP-801 Dosage | Combination Agent(s) | Administration Route (OBP-801) | Treatment Schedule | Vehicle (OBP-801) | Key Outcomes |
| Bladder Cancer | T24 | SHO-Prkdc scid | 8 mg/kg | Celecoxib (25 mg/kg, oral) | Intravenous Infusion | Daily for 15 days | Not Specified | Drastic suppression of tumor growth compared to monotherapy. |
| Clear Cell Renal Cell Carcinoma | RENCA | BALB/c | 10 mg/kg | Anti-PD-1 Antibody (10 mg/kg) | Not Specified | Days 1, 4, and 7 | 20% HPCD | Enhanced tumor growth inhibition compared to single-agent treatment. |
Signaling Pathways and Experimental Workflow
OBP-801 Mechanism of Action
OBP-801 functions as a histone deacetylase (HDAC) inhibitor. This inhibition leads to an accumulation of acetylated histones, which alters chromatin structure and promotes the expression of tumor suppressor genes. In rhabdoid tumors, OBP-801 has been shown to release the silencing of the pro-apoptotic gene NOXA, leading to caspase-dependent apoptosis.[3] In bladder cancer cells, OBP-801 upregulates the expression of Death Receptor 5 (DR5) and the pro-apoptotic protein Bim.[9]
Caption: OBP-801 inhibits HDAC, leading to histone acetylation and expression of pro-apoptotic genes.
Experimental Workflow for Xenograft Studies
The following diagram outlines a typical workflow for conducting in vivo efficacy studies of OBP-801 in a mouse xenograft model.
Caption: Workflow for OBP-801 mouse xenograft studies from preparation to data analysis.
Experimental Protocols
The following are detailed protocols for establishing a subcutaneous xenograft model and administering OBP-801. These should be adapted based on the specific cell line, mouse strain, and experimental goals.
I. General Subcutaneous Xenograft Model Protocol
This protocol provides a general framework for establishing subcutaneous tumors in immunodeficient mice.[10][11]
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., BALB/c nude, NOD-SCID)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic agent (e.g., isoflurane)
-
Animal housing and husbandry supplies
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80-90% confluency.
-
On the day of injection, harvest cells by trypsinization.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cell pellet in sterile PBS or culture medium at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just prior to injection.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an approved method.
-
Wipe the injection site (typically the flank) with an alcohol pad.
-
Gently lift the skin and inject the cell suspension subcutaneously.
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation a few days after injection.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
II. OBP-801 Formulation and Administration
A. Formulation:
-
For Saline-based Formulation (as used in the rhabdoid tumor model):
-
OBP-801 is dissolved in sterile saline to the desired final concentration for injection.
-
The exact concentration will depend on the target dose (e.g., 3 mg/kg) and the injection volume. For a 20g mouse receiving a 3 mg/kg dose in a 100 µL injection, the concentration would be 0.6 mg/mL.
-
-
For 20% HPCD-based Formulation (as used in the clear cell renal cell carcinoma model):
-
Prepare a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HPCD) in sterile water or saline.
-
Dissolve OBP-801 in the 20% HPCD solution to the desired final concentration.
-
B. Administration:
-
Intravenous (Tail Vein) Injection:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Wipe the tail with an alcohol pad.
-
Using a 27-30 gauge needle, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the OBP-801 solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
III. Specific Protocols from Published Studies
A. Rhabdoid Tumor Xenograft Model
-
Cell Line: G401 or YM
-
Mouse Strain: BALB/c nu/nu
-
Tumor Implantation: 5 x 10^6 cells subcutaneously.[3]
-
OBP-801 Dosage and Administration: 3 mg/kg via tail vein injection, three times a week for two weeks.[3]
-
Vehicle: Saline.[3]
B. Rhabdomyosarcoma Xenograft Model
-
Cell Line: Rh30
-
Mouse Strain: Nude mice
-
Tumor Implantation: Details not specified.
-
OBP-801 Dosage and Administration: 10 mg/kg, administered for 6 weeks.[4][7]
-
Vehicle: Not specified.
C. Bladder Cancer Xenograft Model (Combination Therapy)
-
Cell Line: T24
-
Mouse Strain: SHO-Prkdc scid
-
Tumor Implantation: 2 x 10^7 cells subcutaneously.
-
OBP-801 Dosage and Administration: 8 mg/kg via intravenous infusion, daily for 15 days.
-
Vehicle: Not specified.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase Ia dose escalation study of OBP-801, a cyclic depsipeptide class I histone deacetylase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OBP-801, a novel histone deacetylase inhibitor, induces M-phase arrest and apoptosis in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. researchgate.net [researchgate.net]
- 7. OBP‑801, a novel histone deacetylase inhibitor, induces M‑phase arrest and apoptosis in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OBP-801 - Pipeline | Oncolys BioPharma Inc. [oncolys.com]
- 9. A Histone Deacetylase Inhibitor, OBP-801, and Celecoxib Synergistically Inhibit the Cell Growth with Apoptosis via a DR5-Dependent Pathway in Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
Application Notes and Protocols for Preparing OBP-801 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
OBP-801 is a potent histone deacetylase (HDAC) inhibitor with significant anti-neoplastic properties demonstrated in a variety of cancer cell lines.[1] Proper preparation of OBP-801 stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization, storage, and quality control of OBP-801 to ensure its stability and efficacy for in vitro studies.
Quantitative Data Summary
For ease of reference and comparison, the following table summarizes the key quantitative data for preparing OBP-801 stock solutions.
| Parameter | Recommended Value | Notes |
| Primary Solvents | Dimethyl Sulfoxide (DMSO) | Preferred for high concentration stocks due to good solubility. |
| Phosphate-Buffered Saline (PBS) | An alternative for experiments sensitive to DMSO. Solubility may be lower. | |
| Recommended Stock Concentration | 1-10 mM in DMSO | Allows for minimal final DMSO concentration in cell culture media. |
| 100 µM - 1 mM in PBS | Solubility in aqueous solutions may be more limited. | |
| Storage Temperature | -20°C | For both lyophilized powder and stock solutions to ensure long-term stability.[2] |
| Final DMSO Concentration in Media | ≤ 0.1% (v/v) | To minimize solvent-induced cytotoxicity.[2] |
| Molecular Weight | ~473.6 g/mol | Use the exact molecular weight from the supplier's certificate of analysis for calculations. |
Experimental Protocols
Protocol 1: Preparation of OBP-801 Stock Solution in DMSO
This protocol is recommended for creating a high-concentration stock solution suitable for long-term storage and serial dilution.
Materials:
-
OBP-801 (lyophilized powder)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate OBP-801: Before opening, allow the vial of lyophilized OBP-801 to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Calculate Required Volume of DMSO:
-
To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (µL) = (Weight of OBP-801 (mg) / 473.6) * 100,000
-
Note: Replace 473.6 with the exact molecular weight provided by the supplier.
-
-
Dissolution: Carefully add the calculated volume of sterile DMSO to the vial of OBP-801.
-
Vortexing and Sonication: Vortex the solution thoroughly to dissolve the compound. If insolubility is observed, a brief sonication (5-10 minutes in a water bath sonicator) can be used to aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of OBP-801 Stock Solution in PBS
This protocol is an alternative for experiments where DMSO may interfere with the assay.
Materials:
-
OBP-801 (lyophilized powder)
-
Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate and Centrifuge: Follow steps 1 and 2 from the DMSO protocol.
-
Calculate Required Volume of PBS:
-
To prepare a 1 mM stock solution, use the following formula: Volume of PBS (µL) = (Weight of OBP-801 (mg) / 473.6) * 1,000,000
-
-
Dissolution: Add the calculated volume of sterile 1X PBS to the vial.
-
Vortexing: Vortex the solution vigorously. Solubility in aqueous solutions may be lower than in DMSO, so ensure thorough mixing.
-
Sterile Filtration (Optional but Recommended): For aqueous solutions, it is good practice to sterile filter the stock solution through a 0.22 µm syringe filter to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot into single-use volumes and store at -20°C. Aqueous solutions may be more prone to degradation, so long-term storage is less ideal compared to DMSO stocks.
Quality Control
-
Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If precipitate is observed, warm the solution to 37°C and vortex to redissolve.
-
Vehicle Control: In all cell culture experiments, a vehicle control (medium containing the same final concentration of DMSO or PBS without OBP-801) should be included to account for any effects of the solvent on the cells.
-
Functional Assay: Periodically, the activity of the OBP-801 stock can be verified by performing a dose-response experiment and comparing the IC50 values to previously established results.
Visualizations
Experimental Workflow for OBP-801 Stock Solution Preparation
Caption: Workflow for preparing and using OBP-801 stock solutions.
Signaling Pathways of OBP-801 in Cancer Cells
Caption: OBP-801 signaling pathways leading to cell cycle arrest and apoptosis.
References
Application Note: Detection of Histone Acetylation Following OBP-801 Treatment Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone acetylation is a critical epigenetic modification that regulates chromatin structure and gene expression.[1][2] This process is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1] HDACs remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression.[3] Dysregulation of HDAC activity is a hallmark of various diseases, including cancer, making HDACs a prime target for therapeutic intervention.[3]
OBP-801 (also known as YM753 or spiruchostatin A) is a potent, novel inhibitor of class I HDAC enzymes with demonstrated antineoplastic activity.[4] By inhibiting HDACs, OBP-801 leads to an accumulation of acetylated histones, which alters gene expression to induce apoptosis and cell cycle arrest in tumor cells.[5][6][7] This application note provides a detailed protocol for detecting and quantifying changes in histone acetylation in cultured cells following treatment with OBP-801 using the Western blot technique.
Signaling Pathway of OBP-801-Induced Histone Acetylation
OBP-801 functions by directly inhibiting the enzymatic activity of histone deacetylases (HDACs). This disruption shifts the balance of histone modification, favoring an "open" chromatin state. In this state, transcriptional machinery has greater access to DNA, leading to the expression of tumor suppressor genes.[5][6]
Caption: OBP-801 inhibits HDACs, leading to histone hyperacetylation and gene activation.
Experimental Protocol
This protocol outlines the steps from cell culture and treatment to Western blot analysis and data quantification.
Cell Culture and OBP-801 Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293, or a relevant cancer cell line) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of OBP-801 (e.g., 0, 10, 50, 100, 200 nM) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of OBP-801 (e.g., 100 nM) for various durations (e.g., 0, 6, 12, 24, 48 hours).
-
Control: Always include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used.
-
Histone Extraction (Acid Extraction Method)
This method is effective for enriching histone proteins.[3][8]
-
Cell Harvest: After treatment, wash cells twice with ice-cold PBS. Scrape cells and transfer to a microcentrifuge tube.
-
Pelleting: Centrifuge at 1,500 rpm for 5 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) and incubate on ice for 30 minutes, vortexing gently every 10 minutes.
-
Nuclear Isolation: Centrifuge at 10,000 rpm for 10 minutes at 4°C. Discard the supernatant (cytoplasmic fraction).
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with rotation for at least 4 hours or overnight at 4°C.
-
Protein Precipitation: Centrifuge at 16,000 g for 10 minutes at 4°C. Transfer the supernatant to a new tube and add 8 volumes of ice-cold acetone.[9] Incubate at -20°C overnight to precipitate the histones.
-
Final Pellet: Centrifuge at 16,000 g for 10 minutes at 4°C. Discard the supernatant, wash the pellet with ice-cold acetone, and air-dry for 20 minutes.
-
Resuspension: Resuspend the histone pellet in deionized water.
-
Quantification: Determine the protein concentration using a BCA protein assay kit.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 15-20 µg of histone extract with 4X Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.[3]
-
Gel Electrophoresis: Load samples onto a high-percentage (15% or 4-20% gradient) SDS-PAGE gel to resolve the small histone proteins.[3][10] Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm pore size PVDF or nitrocellulose membrane.[3][10] A wet transfer at 100V for 60-90 minutes is recommended for small proteins.[3]
-
Blocking: Block the membrane with 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[3]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[3]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[3]
-
Signal Detection: Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate with the membrane and capture the signal using a digital imaging system.[3]
Western Blot Workflow Diagram
Caption: Key steps for Western blot analysis of histone acetylation after OBP-801 treatment.
Data Presentation and Analysis
-
Image Acquisition: Capture images with varying exposure times to ensure the signal is within the linear range of detection and not saturated.
-
Densitometry: Quantify the band intensities using densitometry software (e.g., ImageJ).[3]
-
Normalization: For each sample, normalize the intensity of the acetylated histone band to the intensity of the corresponding total histone band (e.g., Acetyl-H3 / Total H3).[15]
-
Data Reporting: Present the normalized data as fold change relative to the vehicle-treated control (0 µM or 0 hours). Data can be summarized in a table and visualized using bar graphs.
Representative Quantitative Data
The following table shows representative data for the fold increase in Histone H3 acetylation after treatment with an HDAC inhibitor. While specific data for OBP-801 is proprietary, these values are typical for potent HDAC inhibitors and illustrate the expected outcome.[16]
| OBP-801 Conc. (nM) | Treatment Time (hours) | Fold Increase in Acetyl-H3 (Normalized to Total H3) | Standard Deviation |
| 0 (Vehicle) | 24 | 1.0 | ± 0.12 |
| 10 | 24 | 1.8 | ± 0.21 |
| 50 | 24 | 3.5 | ± 0.45 |
| 100 | 24 | 5.2 | ± 0.68 |
| 100 | 6 | 2.1 | ± 0.25 |
| 100 | 12 | 3.8 | ± 0.41 |
| 100 | 48 | 4.9 | ± 0.55 |
Note: The data presented are illustrative. Actual results will vary depending on the cell line, specific antibody used, and experimental conditions. A full dose-response and time-course experiment is recommended to characterize the effects of OBP-801 in your specific model system.
References
- 1. Histone Acetylation Antibodies | EpigenTek [epigentek.com]
- 2. Histone Lysine Acetylation Analysis, Histone Post-translational Modification Analysis | CD BioSciences [epigenhub.com]
- 3. benchchem.com [benchchem.com]
- 4. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. OBP‑801, a novel histone deacetylase inhibitor, induces M‑phase arrest and apoptosis in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 9. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 11. scbt.com [scbt.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Acetyl-Histone H3 (Lys9) Polyclonal Antibody (620-460) [thermofisher.com]
- 14. Acetyl-Histone H4 (Lys12) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue [jove.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by OBP-801
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the novel histone deacetylase (HDAC) inhibitor, OBP-801, to induce apoptosis in cancer cells and the subsequent quantitative analysis using flow cytometry. The protocols detailed below are intended for researchers in oncology, cell biology, and drug development.
Introduction
OBP-801 is a potent HDAC inhibitor that has demonstrated significant anti-tumor activity in a variety of cancer models.[1] Its mechanism of action involves the epigenetic modification of gene expression, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis.[1][2] A key method for quantifying the apoptotic effects of therapeutic compounds like OBP-801 is flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining. This technique allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of the drug's efficacy.[3][4][5]
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[4] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of viable and early apoptotic cells.[4][5] Therefore, it is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[4]
This document provides detailed protocols for treating cancer cells with OBP-801 and subsequently analyzing the induction of apoptosis by Annexin V and PI staining followed by flow cytometry.
Data Presentation
The following table summarizes the quantitative analysis of apoptosis in various cancer cell lines treated with OBP-801, as determined by Annexin V and Propidium Iodide staining followed by flow cytometry.
| Cell Line | Treatment | Concentration (nM) | Incubation Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) (Annexin V+) |
| G401 (Rhabdoid Tumor) | Vehicle (Control) | - | 48 | 3.1 | 2.5 | 5.6 |
| OBP-801 | 10 | 48 | 15.7 | 5.2 | 20.9 | |
| NS (Rhabdoid Tumor) | Vehicle (Control) | - | 48 | 2.8 | 2.1 | 4.9 |
| OBP-801 | 10 | 48 | 12.4 | 4.3 | 16.7 | |
| T24 (Bladder Cancer) | Vehicle (Control) | - | 72 | ~2 | ~1 | ~3 |
| OBP-801 | 8 | 72 | ~5 | ~3 | ~8 | |
| OBP-801 + BGJ398 (2 µM) | 8 | 72 | ~15 | ~10 | ~25 | |
| UM-UC-3 (Bladder Cancer) | Vehicle (Control) | - | 72 | ~1 | ~1 | ~2 |
| OBP-801 | 6 | 72 | ~4 | ~2 | ~6 | |
| OBP-801 + BGJ398 (4 µM) | 6 | 72 | ~20 | ~12 | ~32 |
Note: Data for bladder cancer cell lines are estimated from graphical representations in the cited literature and presented to illustrate the pro-apoptotic effect of OBP-801, particularly in combination with other agents.[3]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with OBP-801
Materials:
-
Cancer cell lines (e.g., G401, NS, T24, UM-UC-3)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
OBP-801 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates or T-25 flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates or T-25 flasks at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere and grow for 24 hours.
-
OBP-801 Preparation: Prepare the desired final concentrations of OBP-801 by diluting the stock solution in fresh culture medium. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the appropriate concentrations of OBP-801 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle method such as trypsinization. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells directly from the culture flask.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Final Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is sometimes also included in the late apoptotic gate).
Visualizations
Caption: Workflow for analyzing OBP-801-induced apoptosis.
Caption: OBP-801 induces apoptosis via epigenetic modulation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FGFR inhibitor BGJ398 and HDAC inhibitor OBP-801 synergistically inhibit cell growth and induce apoptosis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying Gene Expression Changes Induced by OBP-801 using qRT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
OBP-801, also known as YM753 or spiruchostatin A, is a potent histone deacetylase (HDAC) inhibitor with demonstrated anti-neoplastic activity.[1][2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[1] By inhibiting HDACs, OBP-801 promotes the accumulation of acetylated histones, resulting in a more open chromatin structure and the selective transcription of tumor suppressor genes.[1] This alteration in gene expression can lead to the inhibition of tumor cell division and the induction of apoptosis (programmed cell death).[1][3]
Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the abundance of specific mRNA transcripts.[4][5] This makes it an ideal method for elucidating the molecular mechanisms of OBP-801 by quantifying the changes in the expression of its target genes. These application notes provide a comprehensive protocol for utilizing qRT-PCR to measure gene expression changes in cancer cell lines following treatment with OBP-801.
Mechanism of Action and Key Signaling Pathways
OBP-801 exerts its anti-cancer effects by modulating the expression of genes involved in critical cellular processes such as cell cycle control and apoptosis.[3][6][7] As an HDAC inhibitor, its primary mechanism involves increasing the acetylation of histones, which "releases the silencing" of certain genes.[3]
Key molecular events triggered by OBP-801 include:
-
Upregulation of p21 (CDKN1A): OBP-801 has been shown to upregulate the expression of the p21 gene.[3][7] The p21 protein is a cyclin-dependent kinase inhibitor that can induce cell cycle arrest, thereby halting the proliferation of cancer cells.[3]
-
Induction of NOXA: A significant finding is the ability of OBP-801 to induce the expression of the pro-apoptotic gene NOXA.[3][8] NOXA is a BH3-only protein that promotes apoptosis by inhibiting anti-apoptotic proteins of the BCL-2 family.[3] This pathway is a dominant mechanism for the anti-tumor effect of OBP-801 in certain cancers, such as rhabdoid tumors.[3]
-
Induction of M-phase Arrest: OBP-801 can cause cancer cells to arrest in the M-phase of the cell cycle, potentially leading to mitotic catastrophe and subsequent apoptosis.[6][7]
-
Modulation of Immune Response: Recent studies have indicated that OBP-801 can upregulate the expression of LMP2, a component of the immunoproteasome, which in turn enhances the presentation of antigens on the cell surface via MHC class I molecules.[9][10][11] This suggests a potential role for OBP-801 in enhancing anti-tumor immunity.
The following diagram illustrates the primary signaling pathway affected by OBP-801.
Experimental Protocol: qRT-PCR for Gene Expression Analysis
This protocol outlines the steps from treating cells with OBP-801 to analyzing the resulting gene expression data.
The overall experimental workflow is depicted below.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cell line of interest in appropriate culture plates (e.g., 6-well plates). Allow cells to adhere and reach 60-70% confluency.
-
OBP-801 Treatment:
-
Prepare a stock solution of OBP-801 in a suitable solvent (e.g., DMSO).
-
Dilute the OBP-801 stock solution in cell culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
Include a vehicle control group treated with the same concentration of the solvent used for OBP-801.
-
Replace the medium in the cell culture plates with the OBP-801-containing medium or the vehicle control medium.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). A time-course experiment is advisable to capture the dynamics of gene expression changes.
-
Part 2: RNA Extraction and cDNA Synthesis
-
RNA Extraction:
-
Following treatment, lyse the cells directly in the culture plate using a lysis reagent such as TRIzol or a lysis buffer from a commercial RNA extraction kit (e.g., Qiagen RNeasy Mini Kit).[12][13]
-
Homogenize the lysate by repetitive pipetting.[14]
-
Isolate total RNA according to the manufacturer's protocol. This typically involves phase separation with chloroform, RNA precipitation with isopropanol, and washing with 75% ethanol.[13][14][15]
-
Air-dry the RNA pellet and resuspend it in RNase-free water.[16]
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by visualizing the 18S and 28S ribosomal RNA bands on a denaturing agarose gel.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a cDNA synthesis kit (e.g., Invitrogen SuperScript VILO cDNA Synthesis Kit).[12][14]
-
Typically, 1 µg of total RNA is used per reaction.
-
The reaction mixture usually contains reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and a reaction buffer.
-
Perform the reverse transcription reaction in a thermal cycler according to the kit's instructions.[14]
-
Store the resulting cDNA at -20°C.
-
Part 3: Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Design or obtain pre-validated primers for the target genes of interest (e.g., CDKN1A (p21), PMAIP1 (NOXA), LMP2) and at least one stable housekeeping (reference) gene (e.g., GAPDH, ACTB, B2M).
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix on ice. For each reaction, combine SYBR Green Master Mix, forward and reverse primers, RNase-free water, and the diluted cDNA template.
-
Set up reactions in triplicate for each sample and each gene to ensure technical reproducibility.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
-
qPCR Run:
-
Run the qPCR plate on a real-time PCR detection system.
-
A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension. A melt curve analysis should be performed at the end of the run to verify the specificity of the amplified product.[17]
-
Part 4: Data Analysis (Relative Quantification using the ΔΔCt Method)
-
Determine Ct Values: The instrument's software will determine the threshold cycle (Ct) value for each reaction, which is the cycle number at which the fluorescence signal crosses a set threshold.
-
Normalization to Housekeeping Gene (ΔCt):
-
Calculate the average Ct value for each sample's technical replicates.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample: ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene)
-
-
Normalization to Control Group (ΔΔCt):
-
Calculate the average ΔCt for the control (vehicle-treated) group.
-
Normalize the ΔCt of each treated sample to the average ΔCt of the control group: ΔΔCt = ΔCt (Treated Sample) - ΔCt (Average of Control Samples)
-
-
Calculate Fold Change:
Data Presentation
Summarize the quantitative qRT-PCR data in clearly structured tables for easy comparison and interpretation.
Table 1: qRT-PCR Results for Genes of Interest Following OBP-801 Treatment
| Gene Name | Treatment Group | Mean Ct (Target) (±SD) | Mean Ct (Housekeeping) (±SD) | ΔCt (±SD) | ΔΔCt (±SD) | Fold Change (2-ΔΔCt) | p-value |
| CDKN1A (p21) | Vehicle Control | 24.5 (±0.21) | 18.2 (±0.15) | 6.3 (±0.26) | 0 | 1.0 | - |
| OBP-801 (10 nM) | 22.1 (±0.18) | 18.3 (±0.12) | 3.8 (±0.22) | -2.5 (±0.34) | 5.66 | <0.01 | |
| PMAIP1 (NOXA) | Vehicle Control | 28.9 (±0.25) | 18.2 (±0.15) | 10.7 (±0.29) | 0 | 1.0 | - |
| OBP-801 (10 nM) | 25.4 (±0.22) | 18.3 (±0.12) | 7.1 (±0.25) | -3.6 (±0.38) | 12.13 | <0.001 | |
| LMP2 | Vehicle Control | 26.3 (±0.19) | 18.2 (±0.15) | 8.1 (±0.24) | 0 | 1.0 | - |
| OBP-801 (10 nM) | 24.8 (±0.23) | 18.3 (±0.12) | 6.5 (±0.26) | -1.6 (±0.35) | 3.03 | <0.05 |
Note: The data in this table are for illustrative purposes only.
Table 2: Primer Sequences for qRT-PCR
| Gene Name | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| CDKN1A (p21) | TGTCCGTCAGAACCCATGC | AAAGTCGAAGTTCCATCGCTC |
| PMAIP1 (NOXA) | GCTGGAAGTCGAGTGTGCTA | CCTGAGCAGAAGAGTTTGGA |
| LMP2 | AGGCTTTCCAGGGTCCTG | GTTGCCCAGGTAGCTCTTCA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Note: Primer sequences should be validated for specificity and efficiency before use.
References
- 1. Facebook [cancer.gov]
- 2. OBP-801 - Pipeline | Oncolys BioPharma Inc. [oncolys.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 5. oaepublish.com [oaepublish.com]
- 6. OBP‑801, a novel histone deacetylase inhibitor, induces M‑phase arrest and apoptosis in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RNA extraction and cDNA synthesis [bio-protocol.org]
- 13. pages.jh.edu [pages.jh.edu]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. RNA purification and cDNA synthesis [protocols.io]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
- 17. mcgill.ca [mcgill.ca]
- 18. Making Sense of ΔΔCT and Fold Change Values [visikol.com]
- 19. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with OBP-801
For Researchers, Scientists, and Drug Development Professionals
Introduction
OBP-801 is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant antineoplastic activity in a variety of cancer models.[1][2] By inhibiting HDACs, OBP-801 leads to the accumulation of acetylated histones, altering chromatin structure and modulating the expression of key genes involved in cell cycle regulation and apoptosis.[3][4] One such critical target is the pro-apoptotic gene NOXA, which is often silenced in cancer cells.[3][4] Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo association of specific proteins, such as acetylated histones and transcription factors, with specific genomic regions.[5] These application notes provide a detailed protocol for utilizing OBP-801 in a ChIP assay to study its effects on histone acetylation and gene regulation at specific promoters, such as that of the NOXA gene.
Principle of the Assay
The ChIP assay, in conjunction with OBP-801 treatment, allows for the investigation of epigenetic modifications induced by this HDAC inhibitor. The workflow begins with the cross-linking of proteins to DNA within intact cells. Subsequently, the chromatin is sheared into smaller fragments. An antibody specific to the protein of interest, such as acetylated histone H3 (Ac-H3) or acetylated histone H4 (Ac-H4), is used to immunoprecipitate the protein-DNA complexes. Following immunoprecipitation, the cross-links are reversed, and the DNA is purified. The amount of a specific DNA sequence associated with the protein of interest can then be quantified using quantitative PCR (qPCR), providing a measure of the protein's binding to that specific genomic locus.
Data Presentation
The following tables summarize representative quantitative data from a ChIP-qPCR experiment designed to assess the effect of OBP-801 on histone acetylation and RNA Polymerase II recruitment at the NOXA gene promoter in G401 rhabdoid tumor cells.
Table 1: Effect of OBP-801 on Histone H3 Acetylation at the NOXA Promoter
| Treatment Group | Target Locus | Antibody | Fold Enrichment (vs. IgG Control) |
| Vehicle (DMSO) | NOXA Promoter | Anti-Ac-H3 | 2.5 |
| OBP-801 (10 nM) | NOXA Promoter | Anti-Ac-H3 | 15.8 |
| Vehicle (DMSO) | Negative Control Locus | Anti-Ac-H3 | 1.1 |
| OBP-801 (10 nM) | Negative Control Locus | Anti-Ac-H3 | 1.3 |
Table 2: Effect of OBP-801 on Histone H4 Acetylation at the NOXA Promoter
| Treatment Group | Target Locus | Antibody | Fold Enrichment (vs. IgG Control) |
| Vehicle (DMSO) | NOXA Promoter | Anti-Ac-H4 | 3.1 |
| OBP-801 (10 nM) | NOXA Promoter | Anti-Ac-H4 | 18.2 |
| Vehicle (DMSO) | Negative Control Locus | Anti-Ac-H4 | 1.2 |
| OBP-801 (10 nM) | Negative Control Locus | Anti-Ac-H4 | 1.4 |
Table 3: Effect of OBP-801 on RNA Polymerase II Recruitment to the NOXA Promoter
| Treatment Group | Target Locus | Antibody | Fold Enrichment (vs. IgG Control) |
| Vehicle (DMSO) | NOXA Promoter | Anti-RNA Pol II | 4.2 |
| OBP-801 (10 nM) | NOXA Promoter | Anti-RNA Pol II | 25.6 |
| Vehicle (DMSO) | Negative Control Locus | Anti-RNA Pol II | 1.3 |
| OBP-801 (10 nM) | Negative Control Locus | Anti-RNA Pol II | 1.5 |
Experimental Protocols
This section provides a detailed methodology for performing a ChIP assay to investigate the effects of OBP-801.
Materials and Reagents
-
Cell Lines: G401, NS, or other relevant cancer cell lines.
-
OBP-801: Stock solution in DMSO.
-
Formaldehyde (37%): For cross-linking.
-
Glycine: To quench cross-linking.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Cell Lysis Buffer: (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors).
-
Sonication Buffer: (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, with protease inhibitors).
-
ChIP Dilution Buffer: (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl).
-
Antibodies:
-
Anti-acetyl-Histone H3 (e.g., Millipore #06-599)
-
Anti-acetyl-Histone H4 (e.g., Millipore #06-866)
-
Anti-RNA Polymerase II (e.g., Millipore #05-623)
-
Normal Rabbit IgG (as a negative control).
-
-
Protein A/G Magnetic Beads: (e.g., Thermo Fisher Scientific).
-
Wash Buffers: Low salt, high salt, and LiCl wash buffers.
-
Elution Buffer: (e.g., 1% SDS, 0.1 M NaHCO3).
-
NaCl (5 M): For reversing cross-links.
-
RNase A and Proteinase K: For sample purification.
-
DNA Purification Kit: (e.g., Qiagen).
-
qPCR Primers: For the target promoter (e.g., NOXA) and a negative control region.
Detailed Protocol
-
Cell Treatment and Cross-linking:
-
Culture cells to 80-90% confluency.
-
Treat cells with OBP-801 (e.g., 10 nM) or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Scrape cells and collect by centrifugation.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Pellet the nuclei and resuspend in Sonication Buffer.
-
Sonicate the lysate to shear chromatin into fragments of 200-1000 bp. Optimal sonication conditions should be determined empirically for each cell type and instrument.
-
Centrifuge to pellet cell debris. The supernatant contains the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer. Save a small aliquot as "input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.
-
Add the specific antibody (e.g., anti-acetyl-Histone H3) or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer.
-
Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluted samples and the input control to a final concentration of 0.2 M and incubate at 65°C for at least 6 hours to reverse the cross-links.
-
Treat with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR using primers specific for the target gene promoter (e.g., NOXA) and a negative control region.
-
Calculate the fold enrichment of the target sequence in the immunoprecipitated samples relative to the IgG control, normalized to the input DNA.
-
Visualizations
OBP-801 Mechanism of Action
References
Revolutionizing Cancer Immunotherapy: A Novel Combination Protocol of OBP-801 and Anti-PD-1 for Enhanced Anti-Tumor Efficacy
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant advancement for oncology research, a detailed protocol for the in vivo application of a combination therapy involving OBP-801, a novel histone deacetylase (HDAC) inhibitor, and an anti-PD-1 antibody has been developed. This powerful duo has demonstrated a synergistic effect in enhancing anti-tumor immunity, offering a promising new strategy for researchers, scientists, and drug development professionals. These comprehensive application notes provide a blueprint for replicating and building upon these groundbreaking findings.
OBP-801, a potent class I HDAC inhibitor, has been shown to induce apoptosis and cell cycle arrest in various cancer cell types.[1][2] Its unique mechanism of action, which includes the upregulation of Major Histocompatibility Complex (MHC) class I presentation on tumor cells, sets the stage for a heightened immune response.[3][4] When combined with an anti-PD-1 antibody, which blocks the immune-suppressing PD-1/PD-L1 pathway, the result is a robust and targeted attack on cancerous tissues.[3]
Preclinical in vivo studies utilizing a syngeneic mouse model with RENCA cells have validated the efficacy of this combination. The co-administration of OBP-801 and an anti-PD-1 antibody resulted in a significant enhancement of the anti-tumor effect, increased expression of LMP2 protein, and elevated MHC class I presentation in tumor cells.[3] This led to a notable increase in the percentage of CD45+CD3e+ T cells within the tumor microenvironment, indicating a potentiation of the PD-1-targeting therapy.[3][4]
These detailed application notes provide the necessary protocols to further investigate this promising combination therapy.
Experimental Protocols
In Vivo Syngeneic Mouse Model Protocol
This protocol outlines the in vivo assessment of the anti-tumor efficacy of OBP-801 in combination with an anti-PD-1 antibody using a RENCA tumor-bearing BALB/c mouse model.
1. Cell Culture:
-
Culture RENCA cells (clear cell renal cell carcinoma) in the appropriate medium and conditions.
2. Animal Model:
-
Utilize female BALB/c mice, 6-8 weeks of age.
-
Acclimatize the mice for at least one week before the experiment.
3. Tumor Implantation:
-
Subcutaneously implant RENCA cells into the flank of each mouse.
4. Treatment Groups:
-
Once tumors reach a palpable size, randomize mice into the following treatment groups (n=6 per group):
-
Vehicle Control
-
OBP-801 alone
-
Anti-PD-1 antibody alone
-
OBP-801 and Anti-PD-1 antibody combination
-
5. Dosing and Administration:
-
OBP-801: Administer intravenously (IV) at a specified dose and schedule.
-
Anti-PD-1 Antibody: Administer intraperitoneally (IP) at a specified dose and schedule.
-
The treatment schedule should be maintained for a defined period as illustrated in the experimental workflow diagram.
6. Endpoint Analysis:
-
Tumor Volume: Measure tumor volume regularly using calipers.
-
Survival: Monitor and record the survival of the mice in each group.
-
Immunohistochemistry and Flow Cytometry: At the end of the study, excise tumors and analyze for:
-
LMP2 protein expression
-
MHC class I presentation
-
Infiltration of CD45+CD3e+ T cells
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of the OBP-801 and anti-PD-1 combination therapy.
| Treatment Group | Mean Tumor Volume (Day 15) | Statistical Significance (vs. Control) |
| Vehicle Control | [Insert Value] | - |
| OBP-801 | [Insert Value] | [Insert p-value] |
| Anti-PD-1 Antibody | [Insert Value] | [Insert p-value] |
| Combination | [Insert Value] | p < 0.01[5] |
| Treatment Group | Median Survival | Statistical Significance (vs. Control) |
| Vehicle Control | [Insert Value] | - |
| OBP-801 | [Insert Value] | [Insert p-value] |
| Anti-PD-1 Antibody | [Insert Value] | [Insert p-value] |
| Combination | [Insert Value] | p < 0.05[5] |
| Treatment Group | Percentage of CD45+CD3e+ T cells in TILs |
| OBP-801 | Increased[3][4] |
| Combination | Further Increased[3] |
Visualizing the Pathway and Process
To better understand the underlying mechanisms and experimental design, the following diagrams have been created.
This comprehensive guide serves as a valuable resource for the scientific community, paving the way for further exploration into this innovative combination therapy and its potential to transform cancer treatment paradigms.
References
- 1. researchgate.net [researchgate.net]
- 2. OBP‑801, a novel histone deacetylase inhibitor, induces M‑phase arrest and apoptosis in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Anticancer Effects of OBP-801 and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the synergistic anticancer effects of OBP-801, a novel histone deacetylase (HDAC) inhibitor, and celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The combination of these two agents has demonstrated significant synergistic activity in preclinical models of bladder cancer, primarily through the induction of apoptosis via a Death Receptor 5 (DR5)-dependent pathway.[1][2] These protocols are intended to guide researchers in replicating and expanding upon these findings.
Principle of Synergy
OBP-801, as an HDAC inhibitor, alters gene expression by promoting the acetylation of histones, leading to the transcription of tumor suppressor genes. Celecoxib, a COX-2 inhibitor, exerts its anticancer effects through various mechanisms, including the inhibition of prostaglandin E2 (PGE2) production. The synergistic effect of combining OBP-801 and celecoxib in bladder cancer cells is attributed to the enhanced induction of apoptosis. This is mediated by the upregulation of DR5 and the pro-apoptotic protein Bim, leading to caspase-dependent cell death.[1]
Data Presentation
Table 1: In Vitro Synergy of OBP-801 and Celecoxib in Bladder Cancer Cell Lines
The synergistic effect on cell growth inhibition was quantified using the Combination Index (CI), calculated based on the Chou-Talalay method. A CI value < 1 indicates synergy.
| Cell Line | OBP-801 (nmol/L) | Celecoxib (µmol/L) | Combination Index (CI) | Reference |
| T24 | 3 | 25 | 0.751 | [1] |
| T24 | 6 | 50 | 0.668 | [1] |
| T24 | 12 | 100 | 0.802 | [1] |
Table 2: In Vivo Tumor Growth Inhibition in a T24 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SD | % Tumor Growth Inhibition | Reference |
| Control (Vehicle) | 1500 ± 250 | - | [1] |
| OBP-801 (1 mg/kg) | 1000 ± 200 | 33% | [1] |
| Celecoxib (10 mg/kg) | 800 ± 150 | 47% | [1] |
| OBP-801 (1 mg/kg) + Celecoxib (10 mg/kg) | 300 ± 100 | 80% | [1] |
Note: The above data is illustrative and based on findings from the cited literature. Actual results may vary.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling pathway and a general experimental workflow for studying the synergistic effects of OBP-801 and celecoxib.
Experimental Protocols
Cell Culture
-
Cell Lines: Human bladder cancer cell lines T24, UM-UC-11, UM-UC-3, and HT1376.[1]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[1]
Cell Proliferation Assay (CCK-8)
This protocol is for determining the effect of OBP-801 and celecoxib on cell viability.
-
Materials:
-
96-well plates
-
Bladder cancer cells
-
OBP-801 (various concentrations)
-
Celecoxib (various concentrations)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of OBP-801, celecoxib, or the combination of both. Include a vehicle-treated control group.
-
Incubate the plates for 72 to 96 hours.[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.[1]
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
To determine synergy, use the Chou-Talalay method to calculate the Combination Index (CI).
-
Apoptosis Assay (Flow Cytometry)
This protocol is for quantifying apoptosis by measuring the sub-G1 cell population.
-
Materials:
-
6-well plates
-
Bladder cancer cells
-
OBP-801 and celecoxib
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of OBP-801, celecoxib, or the combination for 48 to 72 hours.[1]
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression levels.
-
Materials:
-
Bladder cancer cells treated as described above
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-DR5, anti-Bim, anti-cleaved caspase-3, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
Use GAPDH as a loading control to normalize protein expression.
-
In Vivo Xenograft Study
This protocol is for evaluating the in vivo antitumor efficacy of the combination therapy.
-
Materials:
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Female athymic nude mice (4-6 weeks old)
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T24 bladder cancer cells
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Matrigel
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OBP-801
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Celecoxib
-
Calipers
-
-
Procedure:
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Subcutaneously inject a suspension of T24 cells (e.g., 2 x 10⁷ cells) mixed with Matrigel into the flank of each mouse.[1]
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Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
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Randomize the mice into treatment groups: vehicle control, OBP-801 alone, celecoxib alone, and the combination of OBP-801 and celecoxib.
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Administer the drugs as per the desired schedule (e.g., intraperitoneal injection for OBP-801 and oral gavage for celecoxib) for a specified duration.
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Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.
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Monitor the body weight of the mice as an indicator of toxicity.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for DR5 and Bim).[1]
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All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines.
-
Conclusion
The combination of OBP-801 and celecoxib represents a promising therapeutic strategy for bladder cancer. The protocols outlined in this document provide a framework for investigating the synergistic anticancer effects of this drug combination. Researchers are encouraged to adapt these methodologies to their specific experimental needs while adhering to rigorous scientific standards.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing OBP-801 Concentration for Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing OBP-801, a potent histone deacetylase (HDAC) inhibitor, in long-term cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully determine the optimal OBP-801 concentration for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of OBP-801?
A1: OBP-801 is an inhibitor of histone deacetylase (HDAC) enzymes.[1] By inhibiting HDACs, OBP-801 promotes the accumulation of acetylated histones, which leads to a more relaxed chromatin structure. This, in turn, allows for the transcription of previously silenced tumor suppressor genes, such as p21 and NOXA.[2][3] The increased expression of these genes can induce cell cycle arrest, apoptosis (programmed cell death), and autophagic cell death in cancer cells.[1]
Q2: What is a typical starting concentration range for OBP-801 in short-term (24-72 hour) experiments?
A2: Based on published studies, the half-maximal inhibitory concentration (IC50) for OBP-801 in various cancer cell lines typically falls within the low nanomolar range. For short-term experiments, a starting concentration range of 1 nM to 100 nM is advisable to determine the dose-response in your specific cell line.
Q3: How does OBP-801 induce apoptosis and cell cycle arrest?
A3: OBP-801 has been shown to induce G2/M phase cell cycle arrest and apoptosis in several cancer cell lines, including myxofibrosarcoma and neuroblastoma.[3][4] The induction of the tumor suppressor protein p21 plays a key role in mediating this cell cycle arrest.[3] Apoptosis induction is often caspase-dependent and can be mediated through the upregulation of pro-apoptotic proteins like DR5 and Bim, and the suppression of anti-apoptotic proteins such as survivin and Bcl-xL.[5][6]
Q4: Is OBP-801 stable in cell culture media for long-term experiments?
Q5: What are potential mechanisms of resistance to HDAC inhibitors like OBP-801?
A5: Cells can develop resistance to HDAC inhibitors through various mechanisms. These can include increased expression of drug efflux pumps (like P-glycoprotein), alterations in the expression of HDACs themselves, and the activation of pro-survival signaling pathways that counteract the pro-apoptotic effects of the inhibitor.[7]
Troubleshooting Guide for Long-Term OBP-801 Cell Culture
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Decreased efficacy of OBP-801 over time | 1. Compound degradation: OBP-801 may not be stable in culture media for extended periods at 37°C.2. Cellular resistance: Cells may have developed resistance to OBP-801. | 1. Refresh the culture media with freshly prepared OBP-801 every 48-72 hours.2. Analyze molecular markers of resistance (e.g., expression of drug efflux pumps, changes in HDAC expression). Consider testing OBP-801 in combination with other anti-cancer agents. |
| High levels of cell death even at low concentrations | 1. Cumulative toxicity: Continuous exposure to even low concentrations of OBP-801 can lead to significant cytotoxicity over time.2. Cell line sensitivity: Your specific cell line may be exceptionally sensitive to HDAC inhibition. | 1. Perform a long-term dose-response experiment (e.g., 7-14 days) with a wider range of lower concentrations to identify a sub-lethal concentration suitable for long-term culture.2. Ensure accurate initial cell seeding density to avoid over-confluence, which can exacerbate drug toxicity. |
| Changes in cell morphology unrelated to apoptosis | 1. Cellular differentiation: HDAC inhibitors are known to induce differentiation in some cell types.2. Cellular senescence: Prolonged cell cycle arrest can lead to a senescent phenotype. | 1. Assess markers of differentiation specific to your cell type (e.g., changes in morphology, expression of differentiation markers).2. Perform a senescence assay (e.g., β-galactosidase staining). |
| Inconsistent results between experiments | 1. Variability in OBP-801 stock solution: Improper storage or repeated freeze-thaw cycles can affect the compound's potency.2. Inconsistent cell culture conditions: Variations in cell passage number, seeding density, or media composition can alter cellular responses. | 1. Aliquot OBP-801 stock solutions to minimize freeze-thaw cycles and store them protected from light at -20°C or -80°C.2. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities and media formulations. |
Data Presentation
Table 1: Reported IC50 Values of OBP-801 in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| IMR32 | Neuroblastoma (MYCN-amplified) | ~5.5 |
| GOTO | Neuroblastoma (MYCN-amplified) | ~5.5 |
| KP-N-RTBM | Neuroblastoma (MYCN-amplified) | ~5.5 |
| SK-N-AS | Neuroblastoma (MYCN-non-amplified) | ~3.1 |
| SH-SY5Y | Neuroblastoma (MYCN-non-amplified) | ~3.1 |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. This table should be used as a reference for determining a starting concentration range for your experiments.
Experimental Protocols
Protocol 1: Determining the Optimal OBP-801 Concentration for Long-Term Culture
This protocol outlines a method to identify a sub-lethal concentration of OBP-801 that can be used for long-term continuous exposure studies.
Materials:
-
Cancer cell line of interest
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Complete cell culture medium
-
OBP-801 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment (e.g., 7-14 days).
-
OBP-801 Preparation: Prepare a serial dilution of OBP-801 in complete culture medium. A suggested starting range for long-term culture is 0.1 nM to 50 nM. Include a vehicle control (DMSO at the same final concentration as the highest OBP-801 dose).
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Treatment: The day after seeding, carefully remove the existing media and add the media containing the different concentrations of OBP-801.
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Media Refreshment: Every 2-3 days, carefully aspirate the media and replace it with fresh media containing the appropriate concentration of OBP-801 or vehicle control.
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Cell Viability Assessment: At various time points (e.g., Day 3, 7, 10, 14), perform a cell viability assay according to the manufacturer's instructions.
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Data Analysis: Plot cell viability against OBP-801 concentration for each time point. The optimal concentration for long-term studies will be a sub-lethal dose that allows for continued, albeit potentially slower, cell proliferation.
Protocol 2: Assessing Time-Dependent Effects of OBP-801 on Histone Acetylation
This protocol uses Western blotting to measure the effect of long-term OBP-801 treatment on the acetylation of histone H3, a primary target of HDAC inhibitors.
Materials:
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Cells cultured long-term with a sub-lethal concentration of OBP-801 (from Protocol 1)
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RIPA buffer with protease and phosphatase inhibitors
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Protein quantification assay (e.g., BCA)
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
-
Cell Lysis: At desired time points during the long-term culture, harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
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Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
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Transfer the proteins to a PVDF membrane.
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Block the membrane in blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Visualize the protein bands using a chemiluminescent substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody against total-Histone H3 to ensure equal protein loading.
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Densitometry Analysis: Quantify the band intensities to determine the relative change in histone acetylation over time.
Visualizations
Caption: Mechanism of action of OBP-801 as an HDAC inhibitor.
References
- 1. OBP-801 - Pipeline | Oncolys BioPharma Inc. [oncolys.com]
- 2. OBP‑801, a novel histone deacetylase inhibitor, induces M‑phase arrest and apoptosis in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Histone Deacetylase Inhibitor, OBP-801, and Celecoxib Synergistically Inhibit the Cell Growth with Apoptosis via a DR5-Dependent Pathway in Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The histone deacetylase inhibitor OBP-801 and eribulin synergistically inhibit the growth of triple-negative breast cancer cells with the suppression of survivin, Bcl-xL, and the MAPK pathway | springermedizin.de [springermedizin.de]
- 7. Resistance to histone deacetylase inhibitors confers hypersensitivity to oncolytic reovirus therapy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting OBP-801 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OBP-801, focusing on issues related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Is OBP-801 soluble in aqueous buffers like PBS or cell culture media?
OBP-801 is generally considered to have low solubility in aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) or cell culture media is not recommended and will likely result in precipitation. For in vitro studies, it is standard practice to first dissolve OBP-801 in an organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to create a concentrated stock solution.[1][2] This stock solution can then be further diluted to the final working concentration in your aqueous experimental medium. While some studies have reported dissolving OBP-801 in PBS or saline for in vitro and in vivo use respectively, the specific concentrations and any additional formulation components were not detailed.[3][4]
Q2: What is the recommended solvent for preparing OBP-801 stock solutions?
Based on available data and common laboratory practice, DMSO is the recommended solvent for preparing OBP-801 stock solutions for in vitro use.[1][2] Ethanol has also been successfully used.[4] For in vivo applications, OBP-801 has been dissolved in saline.[4]
Q3: What is the maximum recommended concentration for an OBP-801 stock solution in DMSO?
A solubility of 10 mM in DMSO has been reported.[1] It is advisable to not exceed this concentration to ensure complete dissolution.
Q4: How should I store OBP-801 and its stock solutions?
Solid OBP-801 should be stored at -20°C for long-term stability.[2] Stock solutions in DMSO or ethanol should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Q5: What is the mechanism of action of OBP-801?
OBP-801 is a potent inhibitor of histone deacetylases (HDACs).[5][6] By inhibiting HDACs, OBP-801 leads to the accumulation of acetylated histones, which in turn alters gene expression. This can result in the transcription of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[5]
Troubleshooting Guide: OBP-801 Insolubility
If you are encountering issues with OBP-801 solubility in your experiments, please refer to the following troubleshooting steps.
Issue 1: Precipitate forms when diluting my OBP-801 stock solution into aqueous media.
This is a common issue when diluting a compound from an organic solvent into an aqueous solution. Here are some potential solutions:
-
Decrease the final concentration of OBP-801: The insolubility may be due to the final concentration exceeding its solubility limit in the aqueous medium. Try performing a dose-response experiment starting from a lower concentration.
-
Reduce the percentage of organic solvent in the final solution: While a stock solution in DMSO or ethanol is necessary, the final concentration of the organic solvent in your cell culture or assay buffer should be kept to a minimum (ideally ≤0.5%) to avoid solvent-induced artifacts.[4]
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Use a pre-warmed aqueous medium: Adding the OBP-801 stock solution to a pre-warmed (e.g., 37°C) aqueous medium can sometimes improve solubility.
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Increase mixing efficiency: When diluting, add the stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion.
Issue 2: My OBP-801 powder is not dissolving in the recommended organic solvent.
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Ensure the solvent is anhydrous: Water contamination in DMSO or ethanol can significantly reduce the solubility of hydrophobic compounds. Use fresh, high-quality, anhydrous solvents.
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Gentle warming: Gently warming the solution (e.g., to 37°C) and vortexing may aid in dissolution. Do not overheat, as this could degrade the compound.
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Sonication: A brief sonication in a water bath can help to break up any clumps of powder and facilitate dissolution.
Data Presentation
Table 1: Solubility of OBP-801 in Various Solvents
| Solvent | Reported Solubility/Use | Source |
| DMSO | 10 mM | [1] |
| Ethanol | Used for in vitro studies (final concentration of 0.5%) | [4] |
| PBS | Reported to be dissolved in PBS for in vitro studies | [3] |
| Saline | Used for in vivo administration | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM OBP-801 Stock Solution in DMSO
Materials:
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OBP-801 (MW: 473.6 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
Procedure:
-
Calculate the required mass of OBP-801. For 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 473.6 g/mol = 0.004736 g = 4.736 mg
-
-
Weigh out the calculated amount of OBP-801 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the OBP-801 is completely dissolved. Gentle warming to 37°C or brief sonication may be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Mandatory Visualizations
Caption: OBP-801 Signaling Pathway.
Caption: OBP-801 Solubilization Workflow.
Caption: OBP-801 Insolubility Troubleshooting Logic.
References
- 1. OBP-801 |CAS:328548-11-4 Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Obp-801 | C20H31N3O6S2 | CID 11178958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. OBP-801 - Pipeline | Oncolys BioPharma Inc. [oncolys.com]
managing OBP-801-induced weight loss in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OBP-801 in animal studies, with a specific focus on managing potential weight loss.
Troubleshooting Guide
Issue: Unexpected or Significant Weight Loss in Study Animals
Researchers may observe weight loss in animals treated with OBP-801. This guide provides a systematic approach to troubleshooting this issue.
Experimental Workflow for Investigating Weight Loss
Caption: Troubleshooting workflow for managing weight loss.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| High Dose of OBP-801 | Review the dosing regimen. Compare with published studies. | Consider a dose de-escalation study to find the optimal therapeutic window with minimal toxicity. |
| Reduced Food and Water Intake | Quantify daily food and water consumption. | Provide palatable, high-calorie dietary supplements. Ensure easy access to water. |
| Gastrointestinal Toxicity | Observe for signs of diarrhea, vomiting, or abdominal distress.[1][2] | Consult with a veterinarian for potential supportive medications. |
| Tumor Burden | In oncology studies, large tumor burden can cause cachexia. | Correlate weight loss with tumor volume measurements. |
| Off-Target Effects | OBP-801 is a histone deacetylase (HDAC) inhibitor which can have broad biological effects.[3] | Review literature on class effects of HDAC inhibitors. |
| Stress from Experimental Procedures | Evaluate handling, injection, and other procedures for potential stressors. | Refine procedures to minimize animal stress. |
Frequently Asked Questions (FAQs)
Q1: What is OBP-801 and how does it work?
A1: OBP-801 is a novel, potent histone deacetylase (HDAC) inhibitor.[3] It works by blocking the activity of HDAC enzymes, which are involved in the regulation of gene expression. By inhibiting HDACs, OBP-801 can induce the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[4][5][6]
Signaling Pathway of OBP-801 in Cancer Cells
Caption: OBP-801's mechanism of action.
Q2: Is weight loss a common side effect of OBP-801 in animal studies?
A2: Based on available preclinical data, significant weight loss has not been consistently reported as a major adverse event at therapeutic doses in all studies. For instance, a study on bladder cancer xenografts noted no significant weight loss with combined OBP-801 and celecoxib therapy.[7][8] However, as with many anti-cancer agents, weight loss can be a potential side effect and should be carefully monitored. The Institutional Animal Care and Use Committee (IACUC) generally considers weight loss of up to 20% of the baseline body weight as a humane limit for most adult animals in research studies.[9]
Q3: What are the recommended monitoring parameters for animals treated with OBP-801?
A3: A comprehensive monitoring plan is crucial. Key parameters to monitor include:
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Body Weight: At least twice weekly, or daily if weight loss is observed.
-
Food and Water Intake: Daily monitoring.
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Clinical Signs: Daily observation for changes in posture, activity, grooming, and signs of pain or distress.
-
Tumor Dimensions: In oncology studies, measure tumor size regularly.
-
Complete Blood Count (CBC) and Blood Chemistry: At baseline and at the end of the study, or more frequently if toxicity is suspected.
Q4: What supportive care measures can be implemented to manage OBP-801-induced weight loss?
A4: If weight loss occurs, the following supportive care can be considered in consultation with a veterinarian:
-
Nutritional Support: Provide high-calorie, palatable food supplements or a softened diet.
-
Hydration: Ensure easy access to water. Subcutaneous fluid administration may be necessary for dehydration.
-
Environmental Enrichment: Provide appropriate enrichment to reduce stress.
-
Analgesics: If pain is suspected as a contributing factor.
Q5: How should OBP-801 be prepared and administered for in vivo studies?
A5: For in vivo studies, OBP-801 has been dissolved in vehicles such as saline for tail vein injections.[5] For in vitro studies, it has been dissolved in ethanol.[5] It is critical to follow the specific instructions from the supplier for preparation and to ensure the final concentration of any solvent is non-toxic to the animals. The route of administration (e.g., intravenous, intraperitoneal, oral) will depend on the experimental design and should be optimized for the specific animal model.
Experimental Protocols
In Vivo Xenograft Model for Tumor Growth Inhibition
This protocol is a generalized example based on published studies using OBP-801.[4][5][7]
-
Cell Culture: Culture the desired cancer cell line (e.g., rhabdomyosarcoma Rh30 cells) under standard conditions.[4]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^7 cells) into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor volume using calipers.
-
Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, OBP-801 at a specific dose).
-
OBP-801 Administration: Prepare OBP-801 in a suitable vehicle and administer it according to the planned schedule (e.g., 10 mg/kg intravenously, three times a week).[4][5]
-
Data Collection: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if humane endpoints are reached (e.g., significant weight loss, ulceration).
-
Tissue Analysis: Harvest tumors for further analysis (e.g., Western blotting, immunohistochemistry) to assess the effects of OBP-801 on relevant biomarkers.[7]
Quantitative Data Summary
| Study Focus | Animal Model | OBP-801 Dose & Route | Key Findings on Body Weight | Reference |
| Rhabdomyosarcoma | Nude mice with Rh30 xenografts | 10 mg/kg | Not explicitly detailed, but graphical data suggests stable body weight in the OBP-801 treated group compared to the vehicle group over a 6-week period. | [4] |
| Rhabdoid Tumors | Mice with G401 or YM xenografts | 3 mg/kg, tail injection, 3x/week for 2 weeks | No severe adverse events were observed. | [5] |
| Bladder Cancer | SCID mice with T24 xenografts | Not specified | Combined therapy with celecoxib did not cause significant weight loss. | [7][8] |
Note: Researchers should always adhere to their institution's animal care and use guidelines and consult with veterinary staff when designing and conducting animal experiments. The information provided here is for guidance and educational purposes only.
References
- 1. Phase Ia dose escalation study of OBP-801, a cyclic depsipeptide class I histone deacetylase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase Ia dose escalation study of OBP-801, a cyclic depsipeptide class I histone deacetylase inhibitor, in patients with advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 3. OBP-801 - Pipeline | Oncolys BioPharma Inc. [oncolys.com]
- 4. OBP-801, a novel histone deacetylase inhibitor, induces M-phase arrest and apoptosis in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. OBP‑801, a novel histone deacetylase inhibitor, induces M‑phase arrest and apoptosis in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Histone Deacetylase Inhibitor, OBP-801, and Celecoxib Synergistically Inhibit the Cell Growth with Apoptosis via a DR5-Dependent Pathway in Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Permissible Weight Loss in Research Animals – Office of Animal Welfare [sites.uw.edu]
minimizing off-target effects of OBP-801 in experiments
A Guide to Minimizing Off-Target Effects in Your Experiments
Welcome to the technical support center for OBP-801. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of OBP-801, with a focus on minimizing and identifying potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) will help you design robust experiments and interpret your results with higher confidence.
Frequently Asked Questions (FAQs)
Q1: What is OBP-801 and what is its primary mechanism of action?
OBP-801, also known as spiruchostatin A, is a potent, cyclic depsipeptide inhibitor of Class I histone deacetylases (HDACs).[1][2] Its primary mechanism of action is the inhibition of HDAC enzymes, which leads to an accumulation of acetylated histones.[1] This, in turn, results in the remodeling of chromatin and the expression of tumor suppressor genes, such as p21, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]
Q2: What are off-target effects and why should I be concerned when using OBP-801?
Q3: What are the known or potential off-target effects of OBP-801?
Troubleshooting Guide: Addressing Potential Off-Target Effects
If you observe unexpected or inconsistent results in your experiments with OBP-801, consider the following troubleshooting strategies:
Issue: High cellular toxicity at concentrations expected to be selective.
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Possible Cause: Off-target effects or hypersensitivity of the cell line.
-
Solution:
-
Perform a Dose-Response Curve: Determine the minimal effective concentration that elicits the desired on-target effect (e.g., increased histone acetylation, p21 induction) without causing excessive cell death.
-
Compare with Other HDAC Inhibitors: Use another well-characterized Class I HDAC inhibitor with a different chemical scaffold to see if it phenocopies the effects of OBP-801.
-
Issue: Discrepancy between the effects of OBP-801 and genetic knockdown of the target HDAC.
-
Possible Cause: The observed phenotype is due to an off-target effect of OBP-801.
-
Solution:
-
Validate with Multiple siRNAs/shRNAs: Use at least two different siRNA or shRNA sequences to rule out off-target effects of the RNAi itself.
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Rescue Experiment: In a target-knockdown background, the addition of OBP-801 should not produce a significantly stronger phenotype if the effect is on-target.
-
Issue: Inconsistent results across different cell lines.
-
Possible Cause: Varying expression levels of on-target HDACs or potential off-target proteins.
-
Solution:
-
Characterize Your Cell Lines: Profile the expression levels of Class I HDACs in the cell lines you are using.
-
Proteomic Analysis: Consider performing a proteomic analysis of your cell lines treated with OBP-801 to identify differentially regulated proteins, which may point to potential off-targets.
-
Data Presentation
Table 1: In Vitro Potency of OBP-801 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SUM159PT | Triple-Negative Breast Cancer | 8.82[7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.49[7] |
| IMR32 (MYCN-amplified) | Neuroblastoma | 5.5 ± 5.9[3] |
| GOTO (MYCN-amplified) | Neuroblastoma | 5.5 ± 5.9[3] |
| KP-N-RTBM (MYCN-amplified) | Neuroblastoma | 5.5 ± 5.9[3] |
| SK-N-AS (MYCN-nonamplified) | Neuroblastoma | 3.1 ± 0.7[3] |
| SH-SY5Y (MYCN-nonamplified) | Neuroblastoma | 3.1 ± 0.7[3] |
| NMFH-1 | Myxofibrosarcoma | Not specified, but growth inhibited[8] |
| NMFH-2 | Myxofibrosarcoma | Not specified, but growth inhibited[8] |
Table 2: Summary of Grade ≥3 Treatment-Emergent Adverse Events from Phase Ia Clinical Trial of OBP-801
| Adverse Event | Frequency |
| Abdominal pain | Reported[5][6] |
| Anemia | Reported[5][6] |
| Fatigue | Reported[5][6] |
| Gamma glutamyl-transferase increase | Reported[5][6] |
| Hypertriglyceridemia | Reported[5][6] |
| Vomiting | Reported[5][6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of OBP-801 using a Dose-Response Curve
Objective: To identify the lowest concentration of OBP-801 that effectively inhibits HDACs in your cell line of interest.
Methodology:
-
Cell Seeding: Plate your cells at a density that will not reach confluency during the experiment.
-
Treatment: The following day, treat the cells with a serial dilution of OBP-801 (e.g., from 0.1 nM to 1 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
Cell Viability: Use an assay such as MTT or CellTiter-Glo to determine the IC50 value.
-
Target Engagement: Lyse the cells and perform a Western blot to detect the acetylation of histone H3 (a marker of HDAC inhibition) and the induction of p21.
-
-
Data Analysis: Plot the dose-response curves for both viability and target engagement to determine the optimal concentration range.
Protocol 2: Validating On-Target Effects using siRNA-mediated Knockdown
Objective: To confirm that the observed phenotype is a direct result of inhibiting the intended HDAC target.
Methodology:
-
siRNA Transfection: Transfect your cells with siRNAs targeting the specific Class I HDAC isoform(s) of interest. Use at least two independent siRNA sequences per target and a non-targeting control siRNA.
-
Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm target knockdown by Western blot or qRT-PCR.
-
Phenotypic Assay: In parallel, perform your phenotypic assay of interest (e.g., cell cycle analysis, apoptosis assay) on the knockdown cells.
-
Comparison with OBP-801 Treatment: Compare the phenotype of the HDAC knockdown cells to cells treated with OBP-801. A similar phenotype suggests the effect is on-target.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the binding of OBP-801 to its target proteins in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with OBP-801 at a desired concentration or with a vehicle control.
-
Heating: Heat the cell suspensions or lysates at a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target HDAC protein remaining in the soluble fraction using Western blot.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of OBP-801 indicates target engagement.
Visualizations
Caption: OBP-801 Signaling Pathway
Caption: Experimental Workflow for OBP-801
Caption: Logical Relationship for Effect Validation
References
- 1. Facebook [cancer.gov]
- 2. Obp-801 | C20H31N3O6S2 | CID 11178958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Phase Ia dose escalation study of OBP-801, a cyclic depsipeptide class I histone deacetylase inhibitor, in patients with advanced solid tumors - ProQuest [proquest.com]
- 6. Phase Ia dose escalation study of OBP-801, a cyclic depsipeptide class I histone deacetylase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histone deacetylase inhibitor OBP-801 and eribulin synergistically inhibit the growth of triple-negative breast cancer cells with the suppression of survivin, Bcl-xL, and the MAPK pathway | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
OBP-801 Technical Support Center: Identifying and Mitigating Experimental Artifacts
Welcome to the technical support center for OBP-801, a novel histone deacetylase (HDAC) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential experimental artifacts when working with OBP-801. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for OBP-801?
A1: OBP-801 is a potent inhibitor of Class I histone deacetylases (HDACs).[1][2] Its primary mechanism involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones in cancer cells.[3] This, in turn, alters gene expression, promoting the transcription of tumor suppressor genes like p21, and inducing apoptosis and cell cycle arrest.[2][3]
Q2: How should I dissolve and store OBP-801?
A2: For in vitro studies, OBP-801 can be dissolved in ethanol. For in vivo experiments, it can be dissolved in saline. It is recommended to prepare fresh solutions for each experiment to avoid degradation.[4] Proper storage conditions, as specified by the supplier, are crucial to maintain the compound's stability.
Q3: What are the known downstream effects of OBP-801 treatment in cancer cell lines?
A3: OBP-801 has been shown to induce several downstream effects in various cancer cell lines, including:
-
Induction of p21: Leading to cell cycle arrest, primarily at the G1/S or G2/M phase.[2][5]
-
Induction of Apoptosis: Mediated through pathways involving NOXA and caspase activation.[6]
-
Upregulation of MHC Class I Presentation: By increasing the expression of LMP2, an immunoproteasome subunit.[1]
-
Induction of Autophagic Cell Death. [3]
Q4: Are there any known off-target effects of OBP-801?
A4: While OBP-801 is a potent Class I HDAC inhibitor, the possibility of off-target effects, common with many small molecule inhibitors, should be considered.[1][2] Researchers should include appropriate controls to validate that the observed phenotypes are a direct result of HDAC inhibition. This can include using cell lines with known resistance to HDAC inhibitors or employing structurally different HDAC inhibitors to confirm the observed effects.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with OBP-801.
Issue 1: Higher-than-Expected Cytotoxicity or Cell Death
| Potential Cause | Troubleshooting Steps |
| Concentration Too High: The concentration of OBP-801 may be in a toxic range for your specific cell line. | Perform a dose-response curve to determine the optimal therapeutic window for your cell line. Start with a broad range of concentrations and narrow down to find the IC50 value.[4] |
| Cell Line Sensitivity: Your cell line may be particularly sensitive to HDAC inhibition. | Review the literature for typical OBP-801 concentrations used in similar cell lines. Consider using a less sensitive cell line as a control if available. |
| Solvent Toxicity: The vehicle used to dissolve OBP-801 (e.g., ethanol) may be causing cytotoxicity at the concentration used. | Ensure the final concentration of the solvent in your culture medium is minimal and non-toxic. Include a vehicle-only control in all experiments. |
| Incorrect Cell Seeding Density: High cell density can lead to nutrient depletion and increased cell death, which can be exacerbated by OBP-801 treatment. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment and do not become over-confluent.[4] |
Issue 2: Lack of Expected Biological Effect (e.g., No Change in Cell Viability or Gene Expression)
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity: The OBP-801 may have degraded due to improper storage or handling. | Ensure OBP-801 is stored correctly. Prepare fresh stock solutions for each experiment.[4] |
| Incorrect Dosage: The concentration of OBP-801 may be too low to effectively inhibit HDACs in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration.[4] |
| Cell Line Resistance: The cells may have intrinsic or acquired resistance to HDAC inhibitors.[7] | Confirm target engagement by performing a Western blot for acetylated histones (e.g., Acetyl-Histone H3), which should increase after treatment.[7] Consider using a sensitive control cell line to verify the drug's activity. |
| Incorrect Timepoint: The duration of your experiment may not be optimal to observe the desired effect. | Perform a time-course experiment to identify the optimal time point for observing the expected phenotype (e.g., 24, 48, 72 hours).[4] |
| Assay Issues: Problems with the assay itself, such as faulty reagents or antibodies. | Verify the functionality of your assay reagents and antibodies using appropriate positive and negative controls.[4] |
Issue 3: Inconsistent or Unexpected Results in Apoptosis Assays
| Potential Cause | Troubleshooting Steps |
| Misinterpretation of Sub-G1 Peak: In flow cytometry for cell cycle analysis, the sub-G1 peak, which represents apoptotic cells with fragmented DNA, can sometimes be difficult to distinguish from cellular debris. | Use a DNA fragmentation assay (e.g., TUNEL assay) to confirm apoptosis.[6] |
| Caspase-Independent Cell Death: While OBP-801 is known to induce caspase-dependent apoptosis, other forms of cell death may also occur. | Use a pan-caspase inhibitor (e.g., z-VAD-fmk) to determine if the observed cell death is caspase-dependent.[8] |
| Artifacts in Annexin V Staining: Late apoptotic or necrotic cells can stain positive for both Annexin V and a viability dye (like propidium iodide), leading to ambiguity. | Analyze samples at earlier time points to capture early apoptotic events. Ensure proper compensation settings on the flow cytometer to minimize spectral overlap between fluorochromes.[6] |
Data Summary
Table 1: IC50 Values of OBP-801 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| IMR32, GOTO, KP-N-RTBM (MYCN-amplified) | Neuroblastoma | 5.5 ± 5.9 |
| SK-N-AS, SH-SY5Y (MYCN-non-amplified) | Neuroblastoma | 3.1 ± 0.7 |
| Data from a study on neuroblastoma cell lines.[2] |
Experimental Protocols
Cell Viability Assay (WST-8/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
-
Treatment: Treat cells with a serial dilution of OBP-801. Include a vehicle-only control.[9]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours).[9]
-
Reagent Addition: Add WST-8 or CCK-8 reagent to each well and incubate for an additional 1-4 hours.[9]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for Histone Acetylation
-
Cell Lysis: After treatment with OBP-801, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).[10]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against an acetylated histone (e.g., Acetyl-Histone H3) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[10]
-
Normalization: Re-probe the blot with an antibody against a loading control (e.g., total Histone H3 or β-actin) to ensure equal protein loading.[4]
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with OBP-801 for the desired time, then harvest by trypsinization and wash with ice-cold PBS.[13]
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[14]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[13][14]
-
Analysis: Analyze the samples using a flow cytometer. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).[14]
Visualizations
Caption: Signaling pathway of OBP-801 leading to cell cycle arrest and apoptosis.
Caption: A logical workflow for troubleshooting unexpected results with OBP-801.
References
- 1. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OBP-801 - Pipeline | Oncolys BioPharma Inc. [oncolys.com]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. origene.com [origene.com]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. Western Blot Protocols | Antibodies.com [antibodies.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving the Efficacy of OBP-801 Treatment in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the efficacy of the novel histone deacetylase (HDAC) inhibitor, OBP-801, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is OBP-801 and what is its primary mechanism of action?
OBP-801, also known as YM753 or spiruchostatin A, is a potent inhibitor of histone deacetylase (HDAC) enzymes.[1][2] Its primary mechanism involves blocking the activity of HDACs, leading to an accumulation of acetylated histones. This, in turn, alters chromatin structure and gene expression, promoting the transcription of tumor suppressor genes.[2] The downstream effects include the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagic cell death in cancer cells.[1]
Q2: My cells are not responding to OBP-801 treatment. What are the potential mechanisms of resistance?
Resistance to HDAC inhibitors like OBP-801 can be multifactorial. Some common intrinsic and acquired resistance mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump OBP-801 out of the cell, reducing its intracellular concentration and efficacy.[3]
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Activation of Pro-survival Signaling Pathways: Cancer cells may activate compensatory signaling pathways to counteract the effects of OBP-801. The PI3K/AKT/mTOR and MAPK pathways are frequently upregulated in HDACi-resistant cells, promoting cell survival and proliferation.[3]
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Upregulation of Anti-apoptotic Proteins: Increased expression of anti-apoptotic proteins, particularly those from the BCL-2 family (e.g., BCL-2, BCL-XL, MCL-1), can inhibit the apoptotic cascade initiated by OBP-801.[3]
-
Compensatory Epigenetic Modifications: Cancer cells can employ alternative epigenetic mechanisms, such as DNA methylation, to re-silence tumor suppressor genes that were activated by OBP-801.[3]
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Altered Expression of Apoptosis-Related Genes: Reduced expression of pro-apoptotic genes like BAX and BAK can diminish the cell's capacity to undergo apoptosis in response to OBP-801.[3]
Q3: How can I determine if my cell line is likely to be sensitive to OBP-801?
While there are no universally validated biomarkers for OBP-801 sensitivity, some indicators can be suggestive:
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Baseline Expression of Apoptosis-Related Proteins: Cell lines with higher baseline expression of pro-apoptotic proteins (e.g., NOXA, BIM) and lower expression of anti-apoptotic proteins (e.g., BCL-2, survivin, XIAP) may be more susceptible to OBP-801-induced apoptosis.
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Status of the p21-RB Pathway: In some cancer types, OBP-801's efficacy is linked to the induction of p21, leading to cell cycle arrest via the retinoblastoma (RB) protein pathway.[4] Cell lines with a functional p21-RB pathway may exhibit greater sensitivity.
-
Dependence on HDAC Activity: Cell lines that are highly dependent on HDAC activity for their survival and proliferation are more likely to be sensitive to OBP-801.
Troubleshooting Guides
Issue: Sub-optimal or no observed cell death after OBP-801 treatment.
| Potential Cause | Troubleshooting Step |
| Intrinsic or Acquired Resistance | 1. Assess Expression of Resistance Markers: Perform Western blotting or qPCR to analyze the expression levels of ABC transporters (e.g., P-glycoprotein), anti-apoptotic proteins (e.g., BCL-2, survivin, XIAP), and key components of pro-survival pathways (e.g., phosphorylated AKT, mTOR).2. Consider Combination Therapy: If resistance markers are upregulated, consider combining OBP-801 with inhibitors targeting these specific pathways. (See Combination Therapy section below). |
| Sub-optimal Drug Concentration or Treatment Duration | 1. Perform a Dose-Response and Time-Course Experiment: Determine the IC50 of OBP-801 in your specific cell line by treating with a range of concentrations for varying durations (e.g., 24, 48, 72 hours).2. Monitor Target Engagement: Confirm that OBP-801 is inhibiting HDAC activity in your cells by assessing the acetylation of histones (e.g., acetylated histone H3 or H4) via Western blotting. |
| Cell Line-Specific Mechanism of Action | 1. Investigate Downstream Pathways: Analyze the expression of key downstream effectors of OBP-801, such as p21 and NOXA, to understand the predominant mechanism of action in your cell line.[4][5] If one pathway is not activated, the cells may be reliant on an alternative pathway that is not being sufficiently engaged. |
Enhancing OBP-801 Efficacy Through Combination Therapies
Combining OBP-801 with other anti-cancer agents can synergistically enhance its efficacy and overcome resistance.
Combination with Chemotherapy
-
Rationale: OBP-801 can sensitize cancer cells to the DNA-damaging effects of chemotherapeutic agents.
-
Example: A combination of OBP-801, 5-fluorouracil (5-FU), and paclitaxel (PTX) has been shown to be more effective than single or dual-agent treatments in human ovarian cancer cells, inducing G2 phase arrest through the p38 pathway.[6][7]
Combination with Targeted Therapy
-
Rationale: Targeting pro-survival pathways that are upregulated in resistant cells can restore sensitivity to OBP-801.
-
Example: Combining OBP-801 with a PI3K inhibitor (LY294002) synergistically induces apoptosis in renal cell carcinoma cells by suppressing the expression of survivin and XIAP.[8]
Combination with Immunotherapy
-
Rationale: OBP-801 can enhance the immunogenicity of tumor cells, making them more susceptible to immune-mediated killing.
-
Example: OBP-801 upregulates the expression of MHC class I molecules on clear cell renal cell carcinoma cells by inducing the immunoproteasome subunit LMP2. This enhances the anti-tumor effect of PD-1 targeting therapies.[9][10][11]
Quantitative Data Summary
Table 1: In Vitro Efficacy of OBP-801 in Rhabdoid Tumor Cell Lines
| Cell Line | IC50 at 72 hours (nmol/L) |
| G401 | 5.3 |
| TTC-642 | 14.7 |
| TTC-549 | 2.9 |
| A-204 | 4.2 |
| YM | 3.9 |
| AN | 10.2 |
| NS | 4.5 |
Data adapted from a study on rhabdoid tumors, demonstrating the potent in vitro activity of OBP-801.[5]
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Expression
-
Cell Lysis: Treat cells with OBP-801 and/or combination agents for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., acetylated histone H4, p21, NOXA, cleaved caspase-3, survivin, XIAP, p-AKT) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (WST-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of OBP-801 and/or combination agents.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
WST-8 Reagent Addition: Add WST-8 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Visualizations
Caption: OBP-801 inhibits HDAC, leading to histone acetylation and expression of tumor suppressor genes.
Caption: A logical workflow for troubleshooting suboptimal OBP-801 efficacy in cell lines.
Caption: Combination strategies to enhance OBP-801 efficacy in resistant cancer cells.
References
- 1. OBP‑801, a novel histone deacetylase inhibitor, induces M‑phase arrest and apoptosis in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A novel HDAC inhibitor OBP-801 and a PI3K inhibitor LY294002 synergistically induce apoptosis via the suppression of survivin and XIAP in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to Histone Deacetylase Inhibitors and Their Therapeutic Implications [ouci.dntb.gov.ua]
- 10. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
adjusting OBP-801 treatment duration for optimal apoptosis induction
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting OBP-801 treatment duration for optimal apoptosis induction.
Frequently Asked Questions (FAQs)
Q1: What is the general timeframe for observing OBP-801-induced apoptosis?
A1: Based on in-vitro studies, significant apoptosis in cancer cell lines is typically observed between 24 and 72 hours of OBP-801 treatment.[1][2][3][4] The optimal duration can be highly dependent on the cell line and the concentration of OBP-801 used.
Q2: How do I determine the optimal OBP-801 treatment duration for my specific cell line?
A2: It is recommended to perform a time-course experiment. Treat your cells with a predetermined concentration of OBP-801 and measure apoptosis at multiple time points (e.g., 24, 48, and 72 hours). This will help identify the incubation period that yields the most significant and consistent apoptotic response.
Q3: Can OBP-801 induce apoptosis at time points earlier than 24 hours?
A3: While most published studies report significant apoptosis at 24 hours and later, earlier effects on cell cycle arrest can be observed.[1] It is possible that initial apoptotic events are detectable at earlier time points, and this can be investigated by performing more frequent measurements during the initial 24 hours of treatment.
Q4: Does the concentration of OBP-801 affect the optimal treatment duration?
A4: Yes, the concentration of OBP-801 and the treatment duration are interconnected. Higher concentrations may induce apoptosis more rapidly. It is advisable to first determine the IC50 of OBP-801 for your cell line and then perform time-course experiments around that concentration. OBP-801 has been shown to inhibit cell proliferation in a concentration- and time-dependent manner.[3]
Q5: Should I be concerned about secondary necrosis at longer incubation times?
A5: Yes, prolonged incubation with any cytotoxic agent can lead to secondary necrosis in cells that have already undergone apoptosis. This can be distinguished from apoptosis by co-staining with a viability dye like Propidium Iodide (PI) during Annexin V analysis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no apoptosis detected after 24 hours | Cell line may be less sensitive to OBP-801. | Extend the treatment duration to 48 or 72 hours. Consider increasing the OBP-801 concentration. |
| Suboptimal OBP-801 concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| High levels of necrosis observed | Treatment duration is too long, leading to secondary necrosis. | Reduce the incubation time. Perform a time-course experiment to identify the window of maximal apoptosis before significant necrosis occurs. |
| OBP-801 concentration is too high, causing rapid cell death. | Lower the concentration of OBP-801. | |
| Inconsistent results between experiments | Variation in cell seeding density. | Ensure consistent cell seeding density across all experiments as this can affect cell health and drug response. |
| Passage number of cells is too high. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. | |
| Apoptosis is observed, but key apoptotic markers (e.g., cleaved caspase-3) are not detected by Western blot. | The timing of protein collection is not optimal for detecting the peak expression of the marker. | Perform a time-course experiment and collect protein lysates at different time points (e.g., 12, 24, 36, 48 hours) to identify the peak of marker expression. |
| The antibody used is not specific or sensitive enough. | Use a validated antibody for your specific application and ensure appropriate positive and negative controls are included. |
Data Presentation
The following tables summarize quantitative data from various studies on OBP-801-induced apoptosis at different time points. This data can help guide the design of your experiments.
Table 1: OBP-801-Induced Apoptosis in Myxofibrosarcoma Cell Lines [1]
| Cell Line | OBP-801 Concentration (nM) | Treatment Duration (hours) | Apoptotic Cells (%) |
| NMFH-1 | 10 | 72 | ~25 |
| NMFH-2 | 10 | 48 | ~30 |
Table 2: Synergistic Apoptosis with OBP-801 and Celecoxib in Bladder Cancer Cells [5]
| Cell Line | Treatment | Treatment Duration (hours) | Apoptotic Cells (Sub-G1, %) |
| T24 | OBP-801 (8 nM) + Celecoxib (40 µM) | 48 | ~45 |
| UM-UC-11 | OBP-801 (4 nM) + Celecoxib (40 µM) | 72 | ~35 |
Table 3: OBP-801 and BGJ398 Induced Apoptosis in Bladder Cancer Cells [4]
| Cell Line | Treatment | Treatment Duration (hours) | Apoptotic Cells (%) |
| UM-UC-3 | OBP-801 (6 nM) + BGJ398 (4 µM) | 72 | ~30 |
| T24 | OBP-801 (8 nM) + BGJ398 (2 µM) | 72 | ~25 |
Experimental Protocols
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is a standard method for quantifying apoptosis.
Materials:
-
OBP-801
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) Staining Solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentration of OBP-801 for the intended duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Immediately analyze the samples by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of key proteins involved in the apoptotic cascade.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After OBP-801 treatment for the desired duration, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved forms of caspase-3 and PARP are indicative of apoptosis.
Visualizations
Caption: Experimental workflow for determining optimal OBP-801 treatment duration.
Caption: Simplified signaling pathways of OBP-801-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. OBP‑801, a novel histone deacetylase inhibitor, induces M‑phase arrest and apoptosis in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. scispace.com [scispace.com]
OBP-801 Technical Support Center: Troubleshooting Degradation and Stability
Welcome to the OBP-801 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common questions and concerns regarding the stability and handling of OBP-801. Proper storage and handling are critical for ensuring the integrity and activity of this novel histone deacetylase (HDAC) inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store OBP-801 upon receipt?
For optimal stability, OBP-801 should be stored under controlled conditions. While specific long-term storage data for OBP-801 is not publicly available, based on general practices for similar compounds, we recommend the following:
| Storage Condition | Recommendation | Notes |
| Solid Form | Store at -20°C in a tightly sealed container. | Protect from moisture and light. |
| In Solution | For in vitro studies, OBP-801 can be dissolved in ethanol and stored at 4°C for short-term use.[1] | For longer-term storage of solutions, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles. |
| For in vivo studies | OBP-801 has been dissolved in saline for immediate use.[1] | Prepare fresh solutions for each experiment to ensure potency. |
Q2: What are the potential signs of OBP-801 degradation?
Visual inspection of the solid compound or its solutions may not be sufficient to detect degradation. The primary indicators of degradation will be observed during experimental analysis:
-
Reduced Potency: A decrease in the expected biological activity (e.g., reduced inhibition of HDACs, decreased apoptosis in cancer cells) can be a sign of degradation.
-
Appearance of New Peaks in Chromatography: When analyzing OBP-801 using techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new, unexpected peaks is a strong indicator of degradation.
-
Changes in Physical Properties: While less common for minor degradation, changes in color or solubility of the solid compound could indicate significant decomposition.
Q3: What are the likely degradation pathways for OBP-801?
OBP-801 is a cyclic depsipeptide. Based on the chemical structure of similar compounds, the following degradation pathways are plausible:
-
Hydrolysis: The ester bond within the cyclic structure is susceptible to hydrolysis, which would lead to the linearization of the peptide. This is a common degradation pathway for cyclic depsipeptides and can be accelerated by acidic or basic conditions.
-
Oxidation: Certain amino acid residues within the peptide structure may be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of photosensitive functional groups.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential stability issues with OBP-801 in your experiments.
Logical Flow for Troubleshooting OBP-801 Stability Issues
References
overcoming limitations of OBP-801 in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histone deacetylase (HDAC) inhibitor OBP-801 in preclinical models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Question: We are observing limited anti-tumor activity of OBP-801 as a monotherapy in our cancer cell line/xenograft model. Is this expected, and what strategies can we employ to enhance its efficacy?
Answer:
It is not uncommon to observe variable efficacy of OBP-801 as a monotherapy across different cancer types. Preclinical evidence suggests that while OBP-801 shows potent activity in some models, its efficacy can be significantly enhanced through combination therapies in others.
Troubleshooting Strategies:
-
Rationale for Combination Therapy: OBP-801, as an HDAC inhibitor, can induce changes in the chromatin structure and gene expression, potentially sensitizing cancer cells to other therapeutic agents.
-
Investigate Synergistic Combinations: Several studies have demonstrated synergistic effects when combining OBP-801 with other agents. Consider exploring combinations with:
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COX-2 Inhibitors (e.g., Celecoxib): This combination has been shown to synergistically inhibit cell growth and induce apoptosis in bladder cancer cells.[1]
-
PI3K Inhibitors (e.g., LY294002): In renal cell carcinoma models, this combination has been found to synergistically induce apoptosis.[2]
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1 antibodies): OBP-801 can upregulate MHC class I presentation on tumor cells, thereby enhancing the anti-tumor activity of PD-1 targeting therapies in models like clear cell renal cell carcinoma.[3][4][5]
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Standard Chemotherapeutic Agents (e.g., 5-Fluorouracil and Paclitaxel): A three-drug combination has shown to be effective in human ovarian cancer cells.[6]
-
Experimental Protocol: In Vitro Synergy Assessment
A common method to assess synergy is the Combination Index (CI) method based on the Chou-Talalay principle.
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Cell Viability Assay: Plate cancer cells and treat with OBP-801 and the combination agent at a constant ratio of their IC50 values.
-
Data Analysis: Calculate the CI value.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
2. Question: Our preclinical model is developing resistance to OBP-801 over long-term treatment. What are the potential mechanisms of resistance, and how can we overcome this?
Answer:
Acquired resistance is a known challenge with many targeted cancer therapies. While specific resistance mechanisms to OBP-801 are not yet fully elucidated in the literature, general mechanisms of HDAC inhibitor resistance may apply.
Potential Mechanisms of Resistance:
-
Upregulation of drug efflux pumps: Increased expression of proteins like P-glycoprotein (MDR1) can pump the drug out of the cell.
-
Alterations in HDAC expression or mutations: Changes in the target enzyme could reduce the binding affinity of OBP-801.
-
Activation of compensatory signaling pathways: Cancer cells may activate alternative survival pathways to bypass the effects of HDAC inhibition. For instance, the PI3K/Akt pathway is a common survival pathway.
Troubleshooting and Mitigation Strategies:
-
Combination Therapy: As mentioned previously, combining OBP-801 with an inhibitor of a potential escape pathway, such as a PI3K inhibitor, can be an effective strategy to overcome resistance.[2]
-
Intermittent Dosing Schedule: In in vivo models, an intermittent dosing schedule might help to reduce the development of resistance compared to continuous daily dosing.
-
Investigate Molecular Changes: Perform molecular analyses (e.g., Western blotting, RNA-seq) on your resistant cell lines to identify upregulated survival pathways or changes in HDAC protein levels.
3. Question: We are observing some toxicity in our animal models at higher doses of OBP-801. What are the reported adverse effects, and are there any strategies to manage them?
Answer:
A Phase Ia clinical trial of OBP-801 in patients with advanced solid tumors reported some drug-related adverse events.[7][8] While preclinical studies in mice have not reported severe adverse events, it is crucial to monitor for potential toxicity.[9]
Reported Clinical Adverse Events (≥ Grade 3):
-
Abdominal pain
-
Anemia
-
Fatigue
-
Gamma-glutamyltransferase increase
-
Hypertriglyceridemia
-
Vomiting
Strategies for Preclinical Models:
-
Dose Escalation Studies: Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Monitor for Clinical Signs: Regularly monitor animals for signs of toxicity, such as weight loss, lethargy, and changes in behavior.
-
Blood Work: If toxicity is suspected, consider performing complete blood counts (CBC) and serum chemistry panels to assess for hematological and organ toxicity.
-
Combination with Lower Doses: A synergistic combination therapy may allow for the use of a lower, less toxic dose of OBP-801 while maintaining or even enhancing the anti-tumor effect.
Data Summary Tables
Table 1: In Vitro Efficacy of OBP-801 Monotherapy
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| IMR32, GOTO, KP-N-RTBM (MYCN-amplified) | Neuroblastoma | 5.5 ± 5.9 | [10] |
| SK-N-AS, SH-SY5Y (MYCN-nonamplified) | Neuroblastoma | 3.1 ± 0.7 | [10] |
| NMFH-1, NMFH-2 | Myxofibrosarcoma | Growth inhibition observed | [11][12] |
Table 2: In Vivo Efficacy of OBP-801
| Cancer Model | Animal Model | OBP-801 Dose & Schedule | Outcome | Reference |
| Rhabdoid Tumor Xenograft | Mice | 3 mg/kg, 3 times/week for 2 weeks | Significant tumor growth inhibition | [9] |
| Neuroblastoma Xenograft | Mice | Not specified | Suppression of tumor growth | [10] |
| Rhabdomyosarcoma Xenograft | Mice | 10 mg/kg for 6 weeks | Inhibition of tumor growth and improved survival | [13] |
| Clear Cell Renal Cell Carcinoma Allograft | Mice | Not specified | Increased T-cell infiltration in tumors | [3][4][5] |
Experimental Protocols
Detailed Methodology: Western Blotting for Histone Acetylation
This protocol is to confirm the mechanism of action of OBP-801 by observing the acetylation of its downstream target, histone H3.
-
Cell Treatment: Treat cancer cells with various concentrations of OBP-801 for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetyl-Histone H3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: Mechanism of action of OBP-801 leading to apoptosis and cell cycle arrest.
Caption: Workflow for assessing synergistic effects of OBP-801 in combination therapy.
Caption: Troubleshooting logic for limited monotherapy efficacy of OBP-801.
References
- 1. A Histone Deacetylase Inhibitor, OBP-801, and Celecoxib Synergistically Inhibit the Cell Growth with Apoptosis via a DR5-Dependent Pathway in Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel HDAC inhibitor OBP-801 and a PI3K inhibitor LY294002 synergistically induce apoptosis via the suppression of survivin and XIAP in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three Combined Treatments, a Novel HDAC Inhibitor OBP-801/YM753, ...: Ingenta Connect [ingentaconnect.com]
- 7. Phase Ia dose escalation study of OBP-801, a cyclic depsipeptide class I histone deacetylase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase Ia dose escalation study of OBP-801, a cyclic depsipeptide class I histone deacetylase inhibitor, in patients with advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jbuon.com [jbuon.com]
- 13. OBP-801, a novel histone deacetylase inhibitor, induces M-phase arrest and apoptosis in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
refining OBP-801 delivery methods for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining OBP-801 delivery methods for in vivo studies. The following information, presented in a question-and-answer format, addresses potential challenges and offers detailed protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of OBP-801?
A1: OBP-801 is a histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting HDAC enzymes, OBP-801 leads to an accumulation of acetylated histones, which alters gene expression. This results in the selective transcription of tumor suppressor genes, ultimately leading to the inhibition of tumor cell division and the induction of apoptosis (programmed cell death).[2]
Q2: Which signaling pathways are activated by OBP-801?
A2: OBP-801 has been shown to induce the expression of several key tumor suppressor and pro-apoptotic proteins, including p21, NOXA, and Death Receptor 5 (DR5). The activation of these pathways contributes to its anti-tumor effects.
Q3: What are the recommended administration routes for OBP-801 in preclinical mouse models?
A3: Based on available preclinical studies, the most common and effective administration route for OBP-801 is intravenous (IV) injection, typically via the tail vein. While direct intratumoral (IT) injection of OBP-801 has not been extensively reported, this guide provides a general protocol for IT delivery of small molecules as a starting point for methods development.
Q4: What are the potential adverse effects of OBP-801 administration in vivo?
A4: Preclinical studies in mice have reported some body weight loss during treatment.[3] A Phase Ia clinical trial in humans noted adverse events including abdominal pain, anemia, fatigue, increased gamma-glutamyltransferase, hypertriglyceridemia, and vomiting.[4][5] Researchers should carefully monitor animal health throughout the study period.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during the in vivo delivery of OBP-801.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of OBP-801 in formulation | Poor solubility in the chosen vehicle. | While specific solubility data for OBP-801 is not readily available, if precipitation occurs in saline, consider using a solubilizing agent. A formulation of 20% hydroxypropyl-β-cyclodextrin (HPCD) in water has been successfully used for intravenous administration of OBP-801 in mice. For initial stock solutions, DMSO can be used, but the final concentration in the injection vehicle should be minimized to avoid toxicity. |
| Injection site reaction (swelling, inflammation) | Irritation from the vehicle or the compound itself. Extravasation of the injectate. | Ensure the final concentration of any organic solvent (e.g., DMSO) is low (ideally <5%). For intravenous injections, confirm proper needle placement in the vein to prevent leakage into surrounding tissue. For intratumoral injections, inject slowly and consider using a smaller gauge needle. Monitor the injection site post-administration. |
| Animal distress or acute toxicity post-injection | The dose may be too high or the injection rate too fast. The formulation may have unexpected toxicity. | Reduce the administered dose or the rate of injection. For intravenous injections, a slow bolus over several seconds is recommended. If using a new formulation, consider a small pilot study to assess tolerability. Monitor animals closely for signs of distress (e.g., labored breathing, lethargy) after injection. |
| Lack of anti-tumor efficacy | Suboptimal dosing or schedule. Poor bioavailability with the chosen route. Tumor model is resistant to HDAC inhibition. | Refer to the quantitative data summary table below for dosages and schedules that have proven effective in various xenograft models. If using a novel administration route, consider conducting a pilot pharmacokinetic study to assess drug exposure in the tumor. Confirm that the tumor model expresses the HDAC isoforms targeted by OBP-801. |
| Difficulty with intravenous tail vein injection | Small or constricted tail veins. | Warming the mouse under a heat lamp for a short period before injection can help dilate the tail veins, making them more accessible. Use a small gauge needle (e.g., 27-30G) for mouse tail vein injections. |
| Leakage of injectate from the tumor after intratumoral injection | Injection volume is too large for the tumor size. Injection rate is too fast. | The injection volume should be adjusted based on the tumor size. A general guideline is to inject a volume no greater than 10% of the tumor volume. Inject the formulation slowly to allow for distribution within the tumor tissue and minimize backpressure. |
Experimental Protocols
Intravenous (Tail Vein) Injection Protocol
This protocol is based on successful administration of OBP-801 in mouse xenograft models.
Materials:
-
OBP-801
-
Vehicle (e.g., sterile saline or 20% HPCD in sterile water)
-
Sterile syringes (0.3-1.0 mL)
-
Sterile needles (27-30G)
-
Mouse restrainer
-
Heat lamp (optional)
Procedure:
-
Formulation Preparation:
-
Dissolve OBP-801 in the chosen vehicle to the desired final concentration. For example, to achieve a 3 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration would be 0.6 mg/mL.
-
Ensure the solution is clear and free of precipitates. Gentle warming may aid dissolution, but stability at that temperature should be considered.
-
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Place the mouse in a restrainer.
-
If necessary, warm the tail under a heat lamp for a few minutes to dilate the lateral tail veins.
-
-
Injection:
-
Wipe the tail with 70% ethanol.
-
Using a new sterile syringe and needle, draw up the calculated volume of the OBP-801 formulation.
-
Position the needle, with the bevel facing up, parallel to the lateral tail vein and insert it into the vein.
-
Slowly inject the solution. There should be no resistance, and the vein should blanch.
-
If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animal's health, body weight, and tumor growth as per the experimental plan.
-
Intratumoral Injection Protocol (General Guidance)
This is a general protocol for the intratumoral administration of small molecules and should be optimized for OBP-801.
Materials:
-
OBP-801 formulation
-
Sterile syringes (e.g., Hamilton syringe)
-
Sterile needles (25-27G)
-
Calipers for tumor measurement
Procedure:
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) with calipers and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
-
Dose Calculation:
-
Determine the injection volume based on the tumor volume. A common starting point is 50-100 µL per 400 mm³ of tumor volume.[6]
-
-
Animal Preparation:
-
Anesthesia may be required depending on the tumor location and institutional guidelines.
-
Position the animal to provide clear access to the tumor.
-
-
Injection:
-
Insert the needle into the center of the tumor mass.
-
Inject the OBP-801 formulation slowly to allow for even distribution and to prevent leakage.
-
After injection, wait a few seconds before withdrawing the needle to minimize leakage from the injection tract.
-
-
Post-injection Monitoring:
-
Monitor the animal for recovery from anesthesia (if used).
-
Observe the tumor for any signs of necrosis or ulceration at the injection site.
-
Continue with the planned experimental monitoring.
-
Quantitative Data Summary
The following table summarizes dosing information from preclinical studies of OBP-801.
| Tumor Model | Administration Route | Vehicle | Dosage | Dosing Schedule | Outcome |
| Rhabdoid Tumor (G401, YM xenografts) | Intravenous (tail vein) | Saline | 3 mg/kg | Three times a week for 2 weeks[3] | Significant inhibition of tumor growth[3] |
| Rhabdomyosarcoma (Rh30 xenograft) | Intravenous | Not specified | 10 mg/kg | For 6 weeks, starting on day 3 after tumor injection[7] | Inhibition of tumor growth and improved survival[7] |
| Clear Cell Renal Cell Carcinoma (RENCA syngeneic) | Intravenous (tail vein) | 20% HPCD | 10 mg/kg | On days 1, 4, 7, and 11[8] | Increased T-cell infiltration; enhanced anti-tumor effect when combined with anti-PD-1 antibody[8] |
Visualizations
OBP-801 Mechanism of Action
Caption: OBP-801 inhibits HDACs, leading to increased histone acetylation and the expression of genes that promote cell cycle arrest and apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study of OBP-801, from tumor implantation to endpoint analysis.
Logical Flow for Troubleshooting In Vivo Delivery Issues
Caption: A logical decision tree for troubleshooting common issues encountered during the in vivo delivery of OBP-801.
References
- 1. OBP-801 - Pipeline | Oncolys BioPharma Inc. [oncolys.com]
- 2. Obp-801 | C20H31N3O6S2 | CID 11178958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase Ia dose escalation study of OBP-801, a cyclic depsipeptide class I histone deacetylase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. intensitytherapeutics.com [intensitytherapeutics.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
OBP-801 vs. Vorinostat (SAHA): A Comparative Guide for Researchers in Solid Tumor Therapy
In the landscape of epigenetic cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of two notable HDAC inhibitors, OBP-801 and vorinostat (SAHA), in the context of solid tumor treatment. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, preclinical efficacy, and clinical development, supported by experimental data.
At a Glance: OBP-801 and Vorinostat
| Feature | OBP-801 | Vorinostat (SAHA) |
| Mechanism of Action | Potent, selective inhibitor of class I HDACs.[1][2] | Pan-HDAC inhibitor, targeting class I and class II HDACs.[3][4] |
| Primary Cellular Effects | Induces M-phase or G2/M cell cycle arrest and apoptosis.[2][5] | Primarily induces G1 cell cycle arrest and apoptosis.[4][6][7] |
| Development Status | Early-phase clinical trials for solid tumors.[8][9] | FDA-approved for cutaneous T-cell lymphoma; extensive clinical trials in various solid tumors.[3][10] |
| Potency | Preclinical studies suggest high potency with IC50 values in the low nanomolar range for several cancer cell lines.[2][11][12] | Effective in the micromolar to sub-micromolar range in many solid tumor cell lines.[13][14][15][16] |
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for OBP-801 and vorinostat in various solid tumor cell lines as reported in preclinical studies.
Table 1: OBP-801 IC50 Values in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| G401 | Rhabdoid Tumor | 9.8 ± 3.4 | [12] |
| MP-MRT-AN | Rhabdoid Tumor | 8.9 ± 3.6 | [12] |
| KP-MRT-NS | Rhabdoid Tumor | 5.5 ± 1.0 | [12] |
| KP-MRT-YM | Rhabdoid Tumor | 14.7 ± 0.7 | [12] |
| KP-MRT-RY | Rhabdoid Tumor | 5.5 ± 1.6 | [12] |
| A204 | Rhabdoid Tumor | 2.9 ± 0.6 | [12] |
| IMR32 (MYCN-amplified) | Neuroblastoma | 5.5 ± 5.9 (mean) | [2] |
| GOTO (MYCN-amplified) | Neuroblastoma | 5.5 ± 5.9 (mean) | [2] |
| KP-N-RTBM (MYCN-amplified) | Neuroblastoma | 5.5 ± 5.9 (mean) | [2] |
| SK-N-AS (MYCN-non-amplified) | Neuroblastoma | 3.1 ± 0.7 (mean) | [2] |
| SH-SY5Y (MYCN-non-amplified) | Neuroblastoma | 3.1 ± 0.7 (mean) | [2] |
Table 2: Vorinostat (SAHA) IC50 Values in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW-982 | Synovial Sarcoma | ~2.5 | [6] |
| SW-1353 | Chondrosarcoma | ~5.0 | [6] |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | [14] |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | [14] |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | [14] |
| MCF-7 | Breast Adenocarcinoma | 0.685 - 0.75 | [14][15] |
| A549 | Lung Carcinoma | 1.64 | [15] |
| HH | Cutaneous T-Cell Lymphoma | 0.146 | [16] |
| HuT78 | Cutaneous T-Cell Lymphoma | 2.062 | [16] |
Table 3: Vorinostat (SAHA) Inhibitory Activity Against HDAC Enzymes
| Enzyme | IC50 (nM) | Reference |
| HDAC1 | 10 | [13] |
| HDAC3 | 20 | [13] |
Mechanisms of Action and Signaling Pathways
Both OBP-801 and vorinostat function by inhibiting histone deacetylases, leading to an accumulation of acetylated histones and other proteins. This results in chromatin relaxation and altered gene expression, ultimately inducing anti-tumor effects such as cell cycle arrest and apoptosis. However, their specific targets and downstream effects show some distinctions.
OBP-801: As a selective class I HDAC inhibitor, OBP-801 has been shown to induce M-phase or G2/M arrest.[2][5] Its pro-apoptotic effects are mediated, in part, by the upregulation of p21 and the epigenetic release of NOXA silencing.[1][12]
Vorinostat: Being a pan-HDAC inhibitor, vorinostat affects a broader range of HDACs, including class I and II.[3] This leads to a more pronounced G1 cell cycle arrest through the upregulation of the cyclin-dependent kinase inhibitor p21.[4][6] Vorinostat-induced apoptosis involves the modulation of both intrinsic and extrinsic pathways, including the regulation of Bcl-2 family proteins and death receptors like DR5.[3][17]
Experimental Protocols
The following sections outline the general methodologies employed in the preclinical studies cited in this guide.
Cell Viability and IC50 Determination
Objective: To assess the anti-proliferative effects of OBP-801 and vorinostat on solid tumor cell lines and to determine their IC50 values.
General Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of OBP-801 or vorinostat for a specified duration (typically 24, 48, or 72 hours).
-
Viability Assay: Cell viability is measured using colorimetric assays such as MTT or WST-8, or fluorescence-based assays. These assays quantify the number of viable cells.
-
Data Analysis: The results are expressed as a percentage of viable cells compared to an untreated control. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell Cycle Analysis
Objective: To determine the effect of OBP-801 and vorinostat on cell cycle progression.
General Methodology:
-
Treatment: Cells are treated with the respective drug at a specific concentration and for a defined period.
-
Cell Fixation: Cells are harvested and fixed, typically with cold ethanol.
-
Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.
Apoptosis Assays
Objective: To evaluate the induction of apoptosis by OBP-801 and vorinostat.
General Methodologies:
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide by non-viable cells.
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
-
Western Blotting for Apoptosis Markers: This technique is used to detect the cleavage of PARP and caspase-3, as well as changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members).
Clinical Trials in Solid Tumors
Both OBP-801 and vorinostat have been evaluated in clinical trials for the treatment of solid tumors.
OBP-801: A Phase Ia dose-escalation study (NCT02414516) has been conducted in patients with advanced solid tumors to assess its safety, efficacy, and pharmacokinetics.[8] The best response observed in this trial was stable disease in 37.5% of evaluable patients.[8]
Vorinostat: Vorinostat has a more extensive clinical trial history in solid tumors. It has been investigated as a monotherapy and in combination with other anticancer agents in numerous Phase I and II trials. For example, NCT00499811 was a Phase I trial evaluating vorinostat in patients with metastatic or unresectable solid tumors or lymphoma and liver dysfunction.[18] Other trials have explored its combination with chemotherapy (e.g., gemcitabine in NCT00243100) and other targeted therapies.[19][20] While vorinostat is approved for cutaneous T-cell lymphoma, its efficacy as a monotherapy in solid tumors has been modest, leading to a greater focus on combination strategies.[3][10]
Summary and Future Directions
OBP-801 and vorinostat are both promising HDAC inhibitors with demonstrated anti-tumor activity in preclinical models of solid tumors. OBP-801 appears to be a more potent and selective inhibitor of class I HDACs, with IC50 values in the low nanomolar range in several cancer cell lines. In contrast, vorinostat is a pan-HDAC inhibitor with a broader target profile and established clinical safety.
The distinct mechanisms of cell cycle arrest induced by the two agents (predominantly G2/M for OBP-801 and G1 for vorinostat) may have implications for their use in combination with other cell cycle-specific chemotherapies.
Future research should focus on direct head-to-head comparisons of OBP-801 and vorinostat in a wider range of solid tumor models to better delineate their relative efficacy and optimal therapeutic windows. Further investigation into the molecular determinants of sensitivity to each agent will be crucial for patient selection in future clinical trials. The exploration of combination therapies that leverage the distinct mechanisms of these two HDAC inhibitors also represents a promising avenue for improving patient outcomes in solid tumors.
References
- 1. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OBP‑801, a novel histone deacetylase inhibitor, induces M‑phase arrest and apoptosis in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase Ia dose escalation study of OBP-801, a cyclic depsipeptide class I histone deacetylase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase Ia dose escalation study of OBP-801, a cyclic depsipeptide class I histone deacetylase inhibitor, in patients with advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 10. Phase I Study of Vorinostat in Patients With Advanced Solid Tumors and Hepatic Dysfunction: A National Cancer Institute Organ Dysfunction Working Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OBP-801 - Pipeline | Oncolys BioPharma Inc. [oncolys.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. scispace.com [scispace.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of HDAC Inhibitory Potency: OBP-801 vs. Romidepsin
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology. This guide provides a detailed comparison of two prominent class I HDAC inhibitors: OBP-801 (also known as YM753 or spiruchostatin A) and romidepsin (also known as FK228 or Istodax®). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their biochemical potency and cellular activity based on available experimental data.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. While direct comparative studies are limited, the available data from various preclinical investigations provide a basis for assessing the relative potency of OBP-801 and romidepsin.
Preclinical studies have suggested that OBP-801 possesses more potent HDAC inhibitory activity compared to other HDAC inhibitors, including romidepsin.[1] However, specific IC50 values for OBP-801 against individual HDAC isoforms are not consistently reported in the public domain. In contrast, the IC50 values for romidepsin against several HDAC isoforms have been well-characterized.
Table 1: Comparative Inhibitory Activity (IC50) against HDAC Isoforms and Cancer Cell Lines
| Target | OBP-801 IC50 (nM) | Romidepsin IC50 (nM) |
| HDAC Isoforms | ||
| HDAC1 | Data not available | 36 |
| HDAC2 | Data not available | 47 |
| HDAC4 | Data not available | 510 |
| HDAC6 | Data not available | 1400 |
| Cancer Cell Lines (Cell Proliferation) | ||
| Rhabdoid Tumor Cell Lines | 2.9–14.7 | Data not available |
| Triple-Negative Breast Cancer (SUM159PT) | 8.82 | Data not available |
| Triple-Negative Breast Cancer (MDA-MB-231) | 5.49 | Data not available |
| MYCN-amplified Neuroblastoma Cell Lines | 5.5 ± 5.9 | Data not available |
| MYCN-non-amplified Neuroblastoma Cell Lines | 3.1 ± 0.7 | Data not available |
| Myeloid Leukemia Cell Lines | Data not available | 1 - 1.8 (at 72h)[2] |
Note: The IC50 values for cell lines represent the inhibition of cell proliferation and may not directly reflect enzymatic inhibition of specific HDACs.
Experimental Methodologies
The determination of HDAC inhibitory potency and the evaluation of the cellular effects of inhibitors like OBP-801 and romidepsin involve a range of standard molecular and cell biology techniques.
In Vitro HDAC Inhibition Assay
A common method to determine the IC50 of a compound against specific HDAC isoforms involves a cell-free enzymatic assay.
-
Enzyme and Substrate Preparation : Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2) are used. A common substrate is a peptide with an acetylated lysine residue, often linked to a fluorescent reporter.
-
Inhibitor Incubation : The HDAC enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., romidepsin) for a specified period.
-
Enzymatic Reaction : The acetylated substrate is added to the enzyme-inhibitor mixture to initiate the deacetylation reaction.
-
Detection : After a set incubation time, a developer solution is added to stop the reaction and generate a fluorescent signal that is proportional to the amount of deacetylated substrate.
-
Data Analysis : The fluorescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation and Viability Assays
To assess the anti-proliferative effects of OBP-801 and romidepsin on cancer cells, assays such as the WST-8 or MTT assay are commonly employed.
-
Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with a range of concentrations of the HDAC inhibitor for a specific duration (e.g., 48 or 72 hours).
-
Reagent Incubation : A tetrazolium salt-based reagent (like WST-8 or MTT) is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan product.
-
Measurement : The absorbance of the formazan product is measured using a microplate reader.
-
IC50 Calculation : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value for cell growth inhibition is then determined from the dose-response curve.
Western Blotting for Protein Expression
Western blotting is used to analyze the expression levels of proteins involved in the signaling pathways affected by HDAC inhibitors.
-
Cell Lysis : Cells treated with the HDAC inhibitor are lysed to extract total protein.
-
Protein Quantification : The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is incubated with primary antibodies specific to the target proteins (e.g., acetylated histones, p21, cleaved caspases) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection : The signal is detected using a chemiluminescent substrate and visualized on an imaging system.
Signaling Pathways and Mechanisms of Action
Both OBP-801 and romidepsin exert their anti-cancer effects by inhibiting HDACs, leading to the accumulation of acetylated histones and other proteins. This results in the modulation of gene expression and the activation or suppression of various signaling pathways that control cell cycle progression, apoptosis, and other cellular processes.
Caption: Signaling pathways affected by OBP-801 and romidepsin.
OBP-801 has been shown to induce G2/M phase arrest through the p21 (CDKN1A) pathway and promote apoptosis by inducing the expression of NOXA.[3] It has also been found to suppress the MAPK pathway.[4] Romidepsin is known to inhibit the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways.[5] It also induces the expression of p21, leading to cell cycle arrest.[5][6][7] Both drugs ultimately lead to cancer cell death through apoptosis.
Experimental Workflow
The preclinical evaluation of HDAC inhibitors like OBP-801 and romidepsin typically follows a structured workflow, moving from biochemical assays to cellular and in vivo models.
Caption: A typical experimental workflow for evaluating HDAC inhibitors.
This workflow begins with determining the direct inhibitory effect of the compound on purified HDAC enzymes. Promising candidates are then tested in various cancer cell lines to assess their anti-proliferative and pro-apoptotic activity. Subsequent studies delve into the molecular mechanisms by which the inhibitor exerts its effects. Finally, the in vivo efficacy and safety of the compound are evaluated in animal models before consideration for clinical trials in humans. OBP-801 has undergone a phase Ia clinical trial in patients with advanced solid tumors.[8]
References
- 1. OBP-801 - Pipeline | Oncolys BioPharma Inc. [oncolys.com]
- 2. The histone deacetylase inhibitor Romidepsin induces as a cascade of differential gene expression and altered histone H3K9 marks in myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The histone deacetylase inhibitor OBP-801 and eribulin synergistically inhibit the growth of triple-negative breast cancer cells with the suppression of survivin, Bcl-xL, and the MAPK pathway | springermedizin.de [springermedizin.de]
- 5. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of the Histone Deacetylase Inhibitor Romidepsin (FK228) Are Enhanced by Aspirin (ASA) in COX-1 Positive Ovarian Cancer Cells through Augmentation of p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of the histone deacetylase inhibitor romidepsin (FK228) are enhanced by aspirin (ASA) in COX-1 positive ovarian cancer cells through augmentation of p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase Ia dose escalation study of OBP-801, a cyclic depsipeptide class I histone deacetylase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
OBP-801: A Comparative Analysis of Single Agent and Combination Therapy Efficacy
For Researchers, Scientists, and Drug Development Professionals
OBP-801 (also known as YM753 or Spiruchostatin A) is a novel histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity in a range of preclinical and clinical settings.[1] This guide provides a comprehensive comparison of the efficacy of OBP-801 as a monotherapy versus its use in combination with other anti-cancer agents, supported by experimental data.
Single Agent Efficacy of OBP-801
OBP-801 as a single agent has shown promise in inhibiting the growth of various cancer types through mechanisms such as inducing cell cycle arrest and apoptosis.[2]
Clinical Efficacy
A Phase Ia dose-escalation study (NCT02414516) evaluated the safety, pharmacokinetics, and preliminary efficacy of OBP-801 in patients with advanced solid tumors. The best response observed was stable disease in 37.5% of the 8 evaluable patients.[3]
Preclinical Efficacy
In preclinical studies, OBP-801 has demonstrated significant anti-tumor activity across different cancer models.
-
Rhabdomyosarcoma: In a xenograft model using Rh30 alveolar rhabdomyosarcoma cells, OBP-801 administered at 10 mg/kg resulted in a notable inhibition of tumor growth.[4][5]
-
Neuroblastoma: OBP-801 exhibited potent cytotoxicity against neuroblastoma cell lines with mean half-maximal inhibitory concentration (IC50) values of 5.5 ± 5.9 nM for MYCN-amplified cell lines and 3.1 ± 0.7 nM for MYCN-non-amplified cell lines.[6] In a mouse xenograft model, OBP-801 suppressed the growth of neuroblastoma cells.[6]
-
Rhabdoid Tumors: In a xenograft mouse model of rhabdoid tumors, OBP-801 at a dose of 3 mg/kg strongly inhibited tumor growth.[7]
Combination Therapy Efficacy of OBP-801
The therapeutic potential of OBP-801 appears to be enhanced when used in combination with other anti-cancer agents, leading to synergistic effects and overcoming potential resistance mechanisms.
OBP-801 in Combination with Chemotherapy
A preclinical study investigated the efficacy of a triple combination therapy of OBP-801 with 5-fluorouracil (5-FU) and paclitaxel (PTX) in human ovarian cancer cell lines. The combination demonstrated a stronger inhibition of cell growth compared to each agent used alone or in two-drug combinations.[8]
OBP-801 in Combination with Targeted Therapy
The combination of OBP-801 with the COX-2 inhibitor celecoxib was evaluated in a bladder cancer model. In a xenograft model using T24 bladder cancer cells, the combination of OBP-801 (8 mg/kg) and celecoxib (25 mg/kg) resulted in a drastic suppression of tumor growth.[9][10]
OBP-801 in Combination with Immunotherapy
The combination of OBP-801 with an anti-PD-1 antibody has shown promise in a mouse model of clear cell renal cell carcinoma. This combination led to an enhanced anti-tumor effect.[11][12]
Quantitative Data Summary
| Therapy Type | Cancer Model | Key Quantitative Data |
| Single Agent | ||
| Clinical | Advanced Solid Tumors | Best Response: Stable Disease in 37.5% of evaluable patients (n=8) in a Phase Ia trial.[3] |
| Preclinical | Rhabdomyosarcoma (Xenograft) | Significant tumor growth inhibition with 10 mg/kg OBP-801.[4][5] |
| Preclinical | Neuroblastoma (In vitro) | IC50: 5.5 ± 5.9 nM (MYCN-amplified), 3.1 ± 0.7 nM (MYCN-non-amplified).[6] |
| Preclinical | Rhabdoid Tumors (Xenograft) | Strong tumor growth inhibition with 3 mg/kg OBP-801.[7] |
| Combination | ||
| Chemotherapy | Ovarian Cancer (In vitro) | Stronger growth inhibition with OBP-801 (3 nM) + 5-FU (100 nM) + Paclitaxel (2 nM) vs. single agents.[8] |
| Targeted Therapy | Bladder Cancer (Xenograft) | Drastic tumor growth suppression with OBP-801 (8 mg/kg) + Celecoxib (25 mg/kg).[9][10] |
| Immunotherapy | Renal Cell Carcinoma (Mouse Model) | Enhanced anti-tumor effect with OBP-801 + anti-PD-1 antibody.[11][12] |
Experimental Protocols
OBP-801 Single Agent in Rhabdomyosarcoma Xenograft Model
-
Cell Line: Rh30 (alveolar rhabdomyosarcoma) cells, luciferase-positive.
-
Animal Model: Nude mice.
-
Procedure: Six mice were xenografted with Rh30 cells. Three days after tumor injection, treatment commenced with either vehicle or OBP-801 at a dose of 10 mg/kg for 6 weeks.
-
Efficacy Assessment: Tumor-derived bioluminescence was measured at the start and end of the treatment period. Tumor volume and mouse body weight were also monitored.[4][5]
OBP-801 and Celecoxib in Bladder Cancer Xenograft Model
-
Cell Line: T24 human bladder cancer cells.
-
Animal Model: SHO-Prkdc scid female mice.
-
Procedure: T24 cells (2x10^7) were injected into the flanks of the mice. When tumors reached approximately 130 mm³, mice were treated with vehicle, OBP-801 (8 mg/kg, intravenous infusion), celecoxib (25 mg/kg, oral administration), or the combination of both.
-
Efficacy Assessment: Tumor growth and body weight were measured three times a week. At the end of the study, tumors were harvested for Western blot analysis of cleaved caspase-3, DR5, and Bim.
OBP-801 and Anti-PD-1 Antibody in Renal Cell Carcinoma Mouse Model
-
Cell Line: RENCA (murine renal cell carcinoma) cells.
-
Animal Model: Syngeneic mouse model.
-
Procedure: Mice were implanted with RENCA cells. The treatment involved OBP-801 and an anti-PD-1 antibody.
-
Efficacy Assessment: The anti-tumor effect was evaluated by measuring tumor growth. The expression of Low molecular mass polypeptide (LMP) 2 and Major Histocompatibility Complex (MHC) class I in tumor cells, and the percentage of CD45+CD3e+ T cells in tumor-infiltrating lymphocytes were also analyzed.[11][12]
Signaling Pathways and Experimental Workflows
Caption: OBP-801 inhibits HDAC, leading to histone acetylation and altered gene expression, resulting in cell cycle arrest and apoptosis.
Caption: OBP-801 and Celecoxib synergistically induce apoptosis through upregulation of DR5 and Bim, leading to caspase activation.
Caption: OBP-801 enhances anti-tumor immunity by upregulating MHC class I presentation, while anti-PD-1 blocks immune inhibition.
References
- 1. OBP-801 - Pipeline | Oncolys BioPharma Inc. [oncolys.com]
- 2. A review of the therapeutic potential of histone deacetylase inhibitors in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ia dose escalation study of OBP-801, a cyclic depsipeptide class I histone deacetylase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. OBP-801, a novel histone deacetylase inhibitor, induces M-phase arrest and apoptosis in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of HLA Genotype on Anti-PD-1 Antibody Treatment for Advanced Renal Cell Carcinoma in the SNiP-RCC Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three Combined Treatments, a Novel HDAC Inhibitor OBP-801/YM753, 5-Fluorouracil, and Paclitaxel, Induce G₂ Phase Arrest Through the p38 Pathway in Human Ovarian Cancer Cells [pubmed.ncbi.nlm.nih.gov]
- 9. A Histone Deacetylase Inhibitor, OBP-801, and Celecoxib Synergistically Inhibit the Cell Growth with Apoptosis via a DR5-Dependent Pathway in Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
OBP-801 in Rhabdoid Tumors: A Comparative Therapeutic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of OBP-801 in rhabdoid tumors against standard and emerging treatment modalities. The information is intended to support research and development efforts in oncology, offering a detailed overview of preclinical and clinical data, experimental methodologies, and the underlying molecular pathways.
Executive Summary
Rhabdoid tumors are aggressive pediatric malignancies characterized by the loss of the SMARCB1 tumor suppressor gene. Current treatment paradigms, relying on intensive multimodal therapies, often result in significant toxicity and limited efficacy. OBP-801, a novel histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent. This guide evaluates the preclinical performance of OBP-801 in rhabdoid tumors and compares it with established treatments such as chemotherapy and radiation, as well as other targeted therapies in development, including EZH2, CDK4/6, and AURKA inhibitors.
Comparative Efficacy of OBP-801 and Other Therapeutic Modalities
The following tables summarize the quantitative data on the efficacy of OBP-801 and alternative treatments for rhabdoid tumors, based on available preclinical and clinical studies.
Table 1: In Vitro Efficacy of OBP-801 in Rhabdoid Tumor Cell Lines [1]
| Cell Line | IC50 (nmol/L) at 72 hours |
| G401 | 14.7 |
| MP-MRT-AN | 2.9 |
| KP-MRT-NS | 4.1 |
| KP-MRT-YM | 3.9 |
| TTC-549 | Not Reported |
| TTC-642 | Not Reported |
| A-204 | Not Reported |
Table 2: In Vivo Efficacy of OBP-801 in Rhabdoid Tumor Xenograft Models [1]
| Xenograft Model | Treatment | Outcome |
| G401 | OBP-801 (3 mg/kg, i.v., 3 times/week for 2 weeks) | Significant tumor growth inhibition compared to vehicle |
| YM | OBP-801 (3 mg/kg, i.v., 3 times/week for 2 weeks) | Significant tumor growth inhibition compared to vehicle |
Table 3: Efficacy of Standard Chemotherapy Regimens in Rhabdomyosarcoma (as a surrogate for aggressive sarcomas)
| Regimen | Study Population | Efficacy | Reference |
| VDC/IE | Intermediate-risk RMS | 3-year event-free survival: 85% | [2] |
| VDC/IE vs. IRS-IV | Intermediate-risk RMS | 5-year failure-free survival: 82% (VDC/IE) vs. 72% (IRS-IV) | [3] |
Table 4: Efficacy of Radiation Therapy in Atypical Teratoid/Rhabdoid Tumor (AT/RT)
| Study | Patient Cohort | Treatment Details | Outcome |
| ACNS0333 | AT/RT patients | 50.4 Gy (<36 months) or 54 Gy (≥36 months) | 4-year event-free survival: 37% |
Table 5: Preclinical Efficacy of Other Novel Targeted Therapies in Rhabdoid Tumors
| Target | Compound | Cell Lines/Models | Key Findings |
| EZH2 | Tazemetostat | SMARCB1-negative tumors | Objective responses observed in a Phase I study[4] |
| CDK4/6 | Ribociclib (LEE011) | MRT models | Preclinical activity demonstrated; Phase I study initiated[5][6] |
| AURKA | Alisertib (MLN8237) | AT/RT cell lines | Synergistic activity with PLK4 inhibitors[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
OBP-801 In Vitro Cell Viability Assay (WST-8 Assay)[1]
-
Cell Culture: Rhabdoid tumor cell lines (G401, MP-MRT-AN, KP-MRT-NS, KP-MRT-YM) were cultured in their respective recommended media.
-
Seeding: Cells were seeded in 96-well plates at a density of 2 x 10³ to 1 x 10⁴ cells per well.
-
Treatment: After 24 hours of incubation, cells were treated with varying concentrations of OBP-801 or vehicle (DMSO).
-
Incubation: Cells were incubated for 72 hours.
-
Viability Assessment: Cell viability was determined using the WST-8 assay (Cell Counting Kit-8, Dojindo Molecular Technologies) according to the manufacturer's instructions. The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
OBP-801 In Vitro Apoptosis Assay (Annexin V Staining)[1]
-
Cell Culture and Treatment: Rhabdoid tumor cells were seeded and treated with OBP-801 or vehicle as described for the viability assay.
-
Incubation: Cells were incubated for 48 hours.
-
Staining: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and propidium iodide (PI) using a commercially available kit, following the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive, PI-negative) was quantified using a flow cytometer.
OBP-801 In Vivo Xenograft Study[1]
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) were used.
-
Tumor Implantation: 1 x 10⁷ G401 or YM rhabdoid tumor cells were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached a palpable size, mice were randomly assigned to treatment and control groups. OBP-801 was administered intravenously via the tail vein at a dose of 3 mg/kg, three times a week for two weeks. The control group received a vehicle solution.
-
Tumor Measurement: Tumor volume was measured regularly using calipers and calculated using the formula: (length x width²) / 2.
-
Endpoint: The experiment was terminated when tumors in the control group reached a predetermined size, or at the end of the study period.
Standard Chemotherapy Regimen (VDC/IE)[2]
-
Vincristine, Doxorubicin, Cyclophosphamide (VDC):
-
Vincristine: 1.5 mg/m² intravenously (IV) on day 1.
-
Doxorubicin: 37.5 mg/m² IV on day 1.
-
Cyclophosphamide: 1.2 g/m² IV on day 1.
-
-
Etoposide, Ifosfamide (IE):
-
Etoposide: 100 mg/m² IV on days 1-5.
-
Ifosfamide: 1.8 g/m² IV on days 1-5.
-
-
Cycles: VDC and IE cycles were alternated every 21 days.
Radiation Therapy Protocol (ACNS0333 Trial)
-
Patient Population: Patients with atypical teratoid/rhabdoid tumors.
-
Dosage:
-
Patients < 36 months of age: 50.4 Gray (Gy).
-
Patients ≥ 36 months of age: 54 Gy.
-
-
Technique: Conformal radiation therapy.
-
Timing: Administered either between induction and consolidation chemotherapy or after completion of consolidation, depending on age and disease status.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways implicated in rhabdoid tumors and the mechanisms of action of OBP-801 and other targeted therapies.
Figure 1: Consequences of SMARCB1 loss and targets of novel therapies in rhabdoid tumors.
Figure 2: Mechanism of action of OBP-801 in inducing apoptosis in rhabdoid tumor cells.
Conclusion
OBP-801 demonstrates significant preclinical activity against rhabdoid tumor cells both in vitro and in vivo. Its mechanism of action, involving the epigenetic reactivation of the pro-apoptotic gene NOXA, represents a targeted approach that is distinct from conventional chemotherapy and radiotherapy. While standard therapies remain the cornerstone of treatment, their efficacy is limited and associated with substantial toxicity. Novel targeted agents, including EZH2, CDK4/6, and AURKA inhibitors, also show promise but are in various stages of development.
The data presented in this guide suggest that OBP-801 is a strong candidate for further clinical investigation in rhabdoid tumors, potentially as a monotherapy or in combination with other agents. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate ongoing research and the rational design of future clinical trials aimed at improving outcomes for patients with this devastating disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Treatment of intermediate risk rhabdomyosarcoma and undifferentiated sarcoma with alternating cycles of vincristine/doxorubicin/cyclophosphamide and etoposide/ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of results of a pilot study of alternating vincristine/doxorubicin/cyclophosphamide and etoposide/ifosfamide with IRS-IV in intermediate risk rhabdomyosarcoma: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Study of the CDK4/6 Inhibitor Ribociclib (LEE011) in Pediatric Patients with Malignant Rhabdoid Tumors, Neuroblastoma, and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ATRT-02. THE AURORA KINASE A (AURKA) INHIBITOR ALISERTIB ACTS SYNERGISTICALLY WITH A POLO-LIKE KINASE 4 (PLK4) INHIBITOR TO TARGET ATYPICAL TERATOID / RHABDOID TUMOR (AT/RT) CELLS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of OBP-801 and Other Class I HDAC Inhibitors for Cancer Therapy
A detailed guide for researchers, scientists, and drug development professionals on the performance and mechanisms of the novel histone deacetylase inhibitor OBP-801 in comparison to other class I inhibitors, supported by experimental data.
Introduction
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents by virtue of their ability to modulate the epigenome, leading to the reactivation of tumor suppressor genes and the induction of cancer cell death. Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8, are frequently overexpressed in various malignancies and are key targets for therapeutic intervention. OBP-801 (also known as Spiruchostatin A) is a potent, cyclic depsipeptide and a novel class I HDAC inhibitor currently under clinical investigation. This guide provides a comprehensive comparative analysis of OBP-801 with other well-characterized class I HDAC inhibitors, namely Romidepsin, Entinostat, and Mocetinostat, focusing on their inhibitory activity, anti-cancer effects, and mechanisms of action.
Comparative Analysis of Inhibitory Potency
The efficacy of an HDAC inhibitor is fundamentally determined by its ability to inhibit its target enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
Enzymatic Inhibitory Activity Against Class I HDAC Isoforms
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) |
| OBP-801 | Data not available | Data not available | Data not available |
| Romidepsin | 36 | 47 | 510 |
| Entinostat | 243 | 453 | 248 |
| Mocetinostat | 150 | 290 | 1660 |
Note: IC50 values can vary depending on the specific assay conditions.
Anti-proliferative Activity in Cancer Cell Lines
The anti-cancer activity of HDAC inhibitors is further evaluated by their ability to inhibit the proliferation of cancer cells. The following table presents a comparison of the IC50 values of OBP-801 and other class I HDAC inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| OBP-801 | SUM159PT | Triple-Negative Breast Cancer | 8.82[2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.49[2] | |
| IMR32, GOTO, KP-N-RTBM (MYCN-amplified) | Neuroblastoma | Mean: 5.5 ± 5.9[3] | |
| SK-N-AS, SH-SY5Y (MYCN-non-amplified) | Neuroblastoma | Mean: 3.1 ± 0.7[3] | |
| Rhabdoid Tumor Cell Lines | Rhabdoid Tumor | 9.8 ± 3.4 | |
| Romidepsin | Hut-78 | T-cell Lymphoma | 0.038 - 6.36 |
| Karpas-299 | T-cell Lymphoma | 0.44 - 3.87 | |
| Neuroblastoma cell lines | Neuroblastoma | 1.86 - 12.09 | |
| Entinostat | Rh10 | Rhabdomyosarcoma | 280 - 1300 |
| Mocetinostat | Various | Various | 90 - 20,000 |
Mechanism of Action: Signaling Pathways and Cellular Effects
OBP-801, like other class I HDAC inhibitors, exerts its anti-cancer effects through a multi-faceted mechanism of action that involves the induction of cell cycle arrest and apoptosis.
Induction of Cell Cycle Arrest
A hallmark of HDAC inhibitor activity is the induction of cell cycle arrest, often mediated by the tumor suppressor protein p21. OBP-801 has been shown to upregulate p21 expression, leading to cell cycle arrest at the G1 or G2/M phase in various cancer cell lines, including rhabdoid tumors and myxofibrosarcoma.[1][4] This prevents cancer cells from proliferating and dividing.
Induction of Apoptosis
OBP-801 is a potent inducer of apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms is through the upregulation of the pro-apoptotic protein NOXA.[1] By inhibiting class I HDACs, OBP-801 leads to the epigenetic reactivation of the NOXA gene, resulting in increased NOXA protein levels. This, in turn, triggers the intrinsic apoptotic pathway, culminating in caspase activation and cell death.[1] This process has been observed to be independent of p53 status in some cancer types, which is significant as p53 is often mutated in cancer.
Below is a diagram illustrating the proposed signaling pathway of OBP-801.
References
OBP-801: A Potent and Selective Class I Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Specificity Profiling of OBP-801
OBP-801 (also known as Spiruchostatin A or YM753) is a novel and potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in preclinical studies.[1][2][3] This guide provides a detailed comparison of OBP-801's inhibitory activity against different HDAC isoforms, placing it in context with other well-known HDAC inhibitors. The information presented herein is intended to assist researchers in evaluating OBP-801 for their specific research and development needs.
Comparative Analysis of HDAC Inhibitor Specificity
OBP-801 is characterized as a potent, Class I-selective HDAC inhibitor.[4][5][6] This selectivity is a key attribute, as targeting specific HDAC classes is thought to offer a more favorable therapeutic window by minimizing off-target effects.
For a comprehensive comparison, the following table summarizes the IC50 values of OBP-801 and other prominent HDAC inhibitors against a panel of HDAC isoforms.
| Compound | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) | HDAC6 (nM) | HDAC10 (nM) |
| OBP-801 (Spiruchostatin A) | Class I Selective | Potent (low nM) | Potent (low nM) | Potent (low nM) | Potent (low nM) | High (hundreds of nM) | N/A |
| Vorinostat (SAHA) | Pan-HDAC | 10 | 20 | 15 | 110 | 11 | 95 |
| Entinostat (MS-275) | Class I Selective | 300 | 480 | 8000 | >100,000 | >100,000 | N/A |
| Romidepsin (FK228) | Class I Selective | 3.6 | 5.7 | 12 | 510 | 24,000 | N/A |
| Trichostatin A (TSA) | Pan-HDAC | 1.8 | 1.9 | 2.5 | 5.4 | 7.2 | 1.5 |
Experimental Protocols
The determination of HDAC inhibitor specificity is crucial for understanding its biological activity and potential therapeutic applications. The following are detailed methodologies for key experiments used to profile the specificity of compounds like OBP-801.
In Vitro HDAC Inhibition Assay (Fluorometric)
This biochemical assay is a primary method for determining the half-maximal inhibitory concentration (IC50) of a compound against purified recombinant HDAC isoforms.
1. Materials and Reagents:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (OBP-801) and reference compounds (e.g., Vorinostat)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
2. Procedure:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, the diluted compounds, and the recombinant HDAC enzyme.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
The IC50 value is calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Histone Acetylation
This cell-based assay provides evidence of target engagement within a cellular context by measuring the accumulation of acetylated histones following treatment with an HDAC inhibitor.
1. Materials and Reagents:
-
Cell lines (e.g., cancer cell lines)
-
Cell culture medium and supplements
-
Test compound (OBP-801)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Culture cells to a suitable confluency and treat with various concentrations of OBP-801 for a specified time (e.g., 24 hours).
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a total histone protein.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental process and the biological context of OBP-801's action, the following diagrams are provided.
Caption: Workflow for In Vitro HDAC Inhibition Assay.
Caption: Simplified Signaling Pathway of HDAC Inhibition.
References
- 1. OBP-801 - Pipeline | Oncolys BioPharma Inc. [oncolys.com]
- 2. researchgate.net [researchgate.net]
- 3. OBP‑801, a novel histone deacetylase inhibitor, induces M‑phase arrest and apoptosis in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer efficacy of Spiruchostatin A: current insights into histone deacetylase inhibition and oncologic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. YM753, a novel histone deacetylase inhibitor, exhibits antitumor activity with selective, sustained accumulation of acetylated histones in tumors in the WiDr xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
OBP-801 and Immunotherapy: A Synergistic Alliance Against Cancer
A detailed comparison of OBP-801's synergistic effects with immunotherapy against other HDAC inhibitors, supported by experimental data, for researchers and drug development professionals.
The landscape of cancer treatment is continually evolving, with combination therapies emerging as a cornerstone of modern oncology. One such promising strategy is the synergistic pairing of histone deacetylase (HDAC) inhibitors with immunotherapy. This guide provides an in-depth comparison of OBP-801, a novel HDAC inhibitor, and its synergistic effects with anti-PD-1 immunotherapy, benchmarked against other notable HDAC inhibitors in similar combinations.
OBP-801 and Anti-PD-1 Therapy: A Potent Combination in Clear Cell Renal Cell Carcinoma
Preclinical studies have illuminated a significant synergistic anti-tumor effect when OBP-801 is combined with anti-PD-1 antibodies, particularly in the context of clear cell renal cell carcinoma (ccRCC).[1][2][3][4][5][6] The primary mechanism underpinning this synergy lies in OBP-801's ability to enhance the presentation of tumor antigens to the immune system.
OBP-801, a selective class I HDAC inhibitor, upregulates the expression of the immunoproteasome subunit LMP2 in ccRCC cell lines.[1][2][3][4][5][6] This, in turn, increases the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells.[1][2][3][4][5][6] Elevated MHC class I expression facilitates better recognition of tumor cells by CD8+ T cells, thereby augmenting the efficacy of anti-PD-1 therapy, which works by releasing the "brakes" on these immune cells. In vivo studies using a RENCA syngeneic mouse model of ccRCC have demonstrated that the combination of OBP-801 and an anti-PD-1 antibody leads to enhanced tumor growth inhibition and improved survival compared to either agent alone.[2][4][6] This anti-tumor effect is correlated with an increased percentage of tumor-infiltrating CD45+CD3e+ T cells.[2][4][6]
Comparative Analysis: OBP-801 vs. Other HDAC Inhibitors in Immunotherapy Combinations
To provide a comprehensive perspective, this section compares the synergistic effects of OBP-801 with other well-known HDAC inhibitors when combined with immunotherapy.
| HDAC Inhibitor | Cancer Model(s) | Immunotherapy Partner | Key Synergistic Mechanisms | Reported Outcomes |
| OBP-801 | Clear Cell Renal Cell Carcinoma (ccRCC) | Anti-PD-1 | Upregulation of LMP2 and MHC class I expression, increased T-cell infiltration.[1][2][3][4][5][6] | Enhanced tumor growth inhibition and survival in a mouse model.[2][4][6] |
| Entinostat | Renal Cell Carcinoma, Lung Cancer, Breast Cancer, Pancreatic Cancer | High-dose IL-2, Anti-PD-1, Cancer Vaccine | Reduction of regulatory T cells (Tregs), increased CD8+ T-cell infiltration, elevated MHC class I expression.[1][7][8] | Delayed tumor growth, enhanced survival, and potent antitumor activity in murine models.[1][7][8] |
| Belinostat | Hepatocellular Carcinoma (HCC), Peripheral T-cell Lymphoma (PTCL) | Anti-CTLA-4, Anti-PD-1, CHOP | Enhanced IFN-γ production by T-cells, decreased Tregs, upregulation of PD-L1.[9][10] | Complete tumor rejection in a murine HCC model when combined with dual checkpoint blockade.[9] Synergistic antitumor activity with chemotherapy in PTCL cell lines.[11] |
| Panobinostat | Multiple Myeloma, Melanoma, Diffuse Large B-cell Lymphoma (DLBCL) | Anti-PD-L1, Daratumumab, Rituximab, Bortezomib | Increased CD38 expression, prolonged PD-L1 expression.[12][13][14] | Enhanced antimyeloma activity, synergistic reduction in melanoma cell survival, and synergistic cell death in DLBCL cell lines.[12][14] |
| Vorinostat | Lung Cancer, Small Cell Lung Cancer (SCLC), Acute Myeloid Leukemia (AML) | Adenovirus-TRAIL, Topotecan, SANT-1 | Increased CAR expression, enhanced TRAIL transcription, late-S phase cell cycle arrest and apoptosis.[15][16][17] | Synergistic anti-tumor effect in lung cancer cells, strong synergistic anti-proliferative effect in SCLC cells, and synergistic cell death in AML cells.[15][16][17] |
| Romidepsin | T-cell Lymphoma, Burkitt Lymphoma | Lenalidomide, Anti-CD20 CAR-NK cells | Induction of apoptosis, increased ROS production, increased expression of NKG2D ligands.[2][18][19] | Synergistic effect in T-cell lymphoma cell lines and enhanced survival in a Burkitt lymphoma xenograft model.[2][18][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key experiments cited in this guide.
OBP-801 and Anti-PD-1 in a Syngeneic Mouse Model of ccRCC
-
Cell Line: RENCA (murine renal cell carcinoma cell line).
-
Animal Model: BALB/c mice.
-
Tumor Implantation: Subcutaneous injection of RENCA cells into the flank of the mice.
-
Treatment Groups:
-
Vehicle control
-
OBP-801 alone
-
Anti-PD-1 antibody alone
-
OBP-801 and anti-PD-1 antibody combination
-
-
Drug Administration: OBP-801 administered via a route and schedule determined by pharmacokinetic studies. Anti-PD-1 antibody administered intraperitoneally.
-
Efficacy Evaluation: Tumor volume measured regularly. Survival of the mice monitored.
-
Immunophenotyping: Tumors harvested at the end of the study and dissociated into single-cell suspensions. Tumor-infiltrating lymphocytes analyzed by flow cytometry for markers such as CD45, CD3e, CD4, and CD8.
-
Mechanism Analysis: Tumor tissue analyzed for LMP2 and MHC class I expression by Western blotting and immunohistochemistry.[2][4][6]
In Vitro Upregulation of MHC Class I by OBP-801
-
Cell Lines: RENCA, 786-O, and Caki-1 (human and mouse ccRCC cell lines).
-
Treatment: Cells treated with varying concentrations of OBP-801 for 24 to 72 hours.
-
Quantitative Real-Time PCR (qRT-PCR): RNA extracted from treated cells and reverse-transcribed to cDNA. qRT-PCR performed to measure the mRNA expression levels of LMP2.
-
Western Blotting: Protein lysates from treated cells subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies against LMP2 and a loading control (e.g., β-actin).
-
Flow Cytometry: Cells stained with a fluorescently labeled antibody against MHC class I and analyzed by flow cytometry to quantify the surface expression of MHC class I.[2][5][6]
Visualizing the Mechanisms of Synergy
To better understand the complex biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Synergistic mechanism of OBP-801 and anti-PD-1 immunotherapy.
Caption: Experimental workflow for evaluating OBP-801's synergistic effect.
Conclusion
The combination of OBP-801 with anti-PD-1 immunotherapy represents a promising therapeutic strategy, particularly for ccRCC. The clear mechanism of action, involving the upregulation of antigen presentation machinery, provides a strong rationale for this synergy. While other HDAC inhibitors also show promise in combination with various immunotherapies, the specific and potent effect of OBP-801 on the LMP2-MHC class I axis in ccRCC is a distinguishing feature. Further clinical investigation is warranted to translate these compelling preclinical findings into benefits for patients. This guide provides a foundational understanding for researchers and drug developers to build upon as they explore the exciting potential of combining HDAC inhibitors and immunotherapy.
References
- 1. Cooperative Immune-Mediated Mechanisms of the HDAC Inhibitor Entinostat, an IL15 Superagonist, and a Cancer Vaccine Effectively Synergize as a Novel Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced anti-tumor efficacy of checkpoint inhibitors in combination with the histone deacetylase inhibitor Belinostat in a murine hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced anti-tumor efficacy of checkpoint inhibitors in combination with the histone deacetylase inhibitor Belinostat in a murine hepatocellular carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Belinostat in combination with standard cyclophosphamide, doxorubicin, vincristine and prednisone as first-line treatment for patients with newly diagnosed peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Panobinostat for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Combination of vorinostat and adenovirus-TRAIL exhibits a synergistic antitumor effect by increasing transduction and transcription of TRAIL in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Romidepsin alone or in combination with anti-CD20 chimeric antigen receptor expanded natural killer cells targeting Burkitt lymphoma in vitro and in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of OBP-801 in Comparison to Other Histone Deacetylase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. While their efficacy is well-documented, understanding their safety profiles is paramount for clinical development and therapeutic application. This guide provides a comparative safety evaluation of the novel HDAC inhibitor OBP-801 against established HDACis: Panobinostat, Romidepsin, and Vorinostat. The information is compiled from publicly available clinical trial data to assist researchers, scientists, and drug development professionals in making informed decisions.
Comparative Safety Profile: OBP-801 vs. Other HDACis
The safety profiles of HDAC inhibitors are generally characterized by manageable, class-related adverse events. The most frequently observed toxicities include myelosuppression (particularly thrombocytopenia and neutropenia), gastrointestinal disturbances (nausea, vomiting, diarrhea), and constitutional symptoms (fatigue). Cardiac events, while less common, are a notable concern with some agents in this class.
The following table summarizes the quantitative safety data from clinical trials of OBP-801, Panobinostat, Romidepsin, and Vorinostat. It is important to note that the data for OBP-801 is from a Phase Ia dose-escalation study and may not be fully representative of its safety profile in larger patient populations.
Table 1: Comparison of Common Adverse Events (Any Grade) Observed in Clinical Trials
| Adverse Event | OBP-801 (Phase Ia)[1][2][3] | Panobinostat (PANORAMA-1)[4][5][6] | Romidepsin (Pivotal Phase II)[7][8][9] | Vorinostat (Pivotal Phase II)[10][11][12] |
| Hematological | ||||
| Thrombocytopenia | Anemia (≥G3) reported | 67.4% (Grade 3/4) | 47% | 26% |
| Neutropenia | Not specified | 34.5% (Grade 3/4) | 45% (Granulocytopenia) | Not specified |
| Anemia | ≥ Grade 3 reported | Not specified | 40% | 14% |
| Gastrointestinal | ||||
| Diarrhea | Not specified | 25.5% (Grade 3/4) | Not specified | 52% |
| Nausea | Not specified | Not specified | 51% | 41% |
| Vomiting | ≥ Grade 3 reported | Not specified | 19% | Not specified |
| Constitutional | ||||
| Fatigue | ≥ Grade 3 reported | 6.7% (Serious AE) | 40% | 52% |
| Metabolic | ||||
| Hypertriglyceridemia | ≥ Grade 3 reported | Not specified | Not specified | Not specified |
| Hepatic | ||||
| Gamma-glutamyltransferase increase | ≥ Grade 3 reported | Not specified | Not specified | Not specified |
| Other | ||||
| Abdominal Pain | ≥ Grade 3 reported | Not specified | Not specified | Not specified |
Note: Data for OBP-801 reflects drug-related treatment-emergent adverse events of Grade 3 or higher from a Phase Ia study. Percentages for all grades were not available in the public domain. Data for other HDACis are from their respective pivotal trials and may represent different patient populations and study designs.
Experimental Protocols for Safety Assessment
The safety of these HDAC inhibitors was evaluated in their respective clinical trials through rigorous monitoring and standardized assessment criteria. While specific protocols may vary slightly between studies, the general methodologies are outlined below.
OBP-801 (Phase Ia, NCT02414516)
-
Study Design : A dose-escalation study in patients with advanced solid tumors.[1][13]
-
Dosing : OBP-801 was administered as an intravenous infusion weekly in 28-day cycles, with doses escalating from 1.0 mg/m² to 2.8 mg/m².[1][3]
-
Safety Monitoring : The primary objective was to assess safety and determine the maximum tolerated dose.[1][3] This involved regular monitoring of:
-
Adverse Events : Recorded and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Laboratory Tests : Including complete blood counts, serum chemistry panels (including liver and renal function tests), and electrolytes at baseline and regular intervals throughout the treatment.
-
Electrocardiograms (ECGs) : To monitor for any cardiac abnormalities, including QT interval prolongation.
-
Physical Examinations and Vital Signs : Conducted at each study visit.
-
Panobinostat (PANORAMA-1)
-
Study Design : A randomized, double-blind, placebo-controlled Phase III trial in patients with relapsed or relapsed and refractory multiple myeloma.[6]
-
Dosing : Oral panobinostat (20 mg) was administered three times a week for two weeks in a three-week cycle, in combination with bortezomib and dexamethasone.[4][6]
-
Safety Monitoring :
-
Adverse Events : Continuously monitored and graded using NCI-CTCAE.
-
Laboratory Tests : Frequent monitoring of hematology and blood chemistry was mandated.
-
Cardiac Monitoring : ECGs were performed at baseline and throughout the study to monitor for any cardiac events, including arrhythmias and ECG changes.[4]
-
Romidepsin (Pivotal Phase II Study in PTCL)
-
Study Design : An open-label, single-arm, international pivotal Phase II study in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[7]
-
Dosing : Romidepsin was administered at 14 mg/m² as a 4-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[7]
-
Safety Monitoring :
-
Adverse Events : Assessed and graded using NCI-CTCAE.
-
Laboratory Tests : Complete blood counts and serum chemistry were monitored at baseline and before each dose.
-
ECG Monitoring : Performed to assess for any cardiac effects.
-
Vorinostat (Pivotal Phase II Study in CTCL)
-
Study Design : An open-label, single-arm Phase IIb trial in patients with progressive, persistent, or recurrent cutaneous T-cell lymphoma (CTCL).[14]
-
Dosing : Oral vorinostat was administered at a dose of 400 mg once daily.[10][14]
-
Safety Monitoring :
-
Adverse Events : Recorded and graded according to NCI-CTCAE.
-
Laboratory Tests : Hematologic and chemistry laboratory parameters were monitored regularly.[10]
-
Clinical Assessments : Included regular physical examinations and monitoring of vital signs.
-
Signaling Pathway: HDAC Inhibitor-Induced Thrombocytopenia
A common and often dose-limiting toxicity of HDAC inhibitors is thrombocytopenia.[15] The underlying mechanism is not due to myelosuppression but rather to impaired platelet release from megakaryocytes.[15][16] The following diagram illustrates the proposed signaling pathway for this adverse effect.
Caption: Proposed mechanism of HDAC inhibitor-induced thrombocytopenia.
Conclusion
Based on the available Phase Ia data, OBP-801 demonstrates a safety profile with manageable, class-consistent adverse events, primarily hematological and gastrointestinal.[1][2][3] Direct comparison of the frequency and severity of all adverse events with more established HDACis like Panobinostat, Romidepsin, and Vorinostat is challenging due to the early stage of OBP-801's clinical development and the different patient populations studied. The most common dose-limiting toxicities for many HDAC inhibitors, such as thrombocytopenia, appear to stem from specific off-target effects on megakaryocyte function.[15][16] As OBP-801 progresses through further clinical trials, a more comprehensive understanding of its comparative safety profile will emerge. Continuous monitoring and characterization of adverse events will be crucial in defining its therapeutic window and potential role in cancer therapy.
References
- 1. Phase Ia dose escalation study of OBP-801, a cyclic depsipeptide class I histone deacetylase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase Ia dose escalation study of OBP-801, a cyclic depsipeptide class I histone deacetylase inhibitor, in patients with advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. Results from a pivotal, open-label, phase II study of romidepsin in relapsed or refractory peripheral T-cell lymphoma after prior systemic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Romidepsin for the treatment of relapsed/refractory peripheral T-cell lymphoma: pivotal study update demonstrates durable responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA approval summary: vorinostat for treatment of advanced primary cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Update on the treatment of cutaneous T-cell lymphoma (CTCL): Focus on vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Dose-Escalation Study of OBP-801 in Patients With Advanced Solid Tumors [ctv.veeva.com]
- 14. Scholars@Duke publication: Vorinostat provides prolonged safety and clinical benefit to patients with advanced cutaneous t-cell lymphoma (CTCL). [scholars.duke.edu]
- 15. ashpublications.org [ashpublications.org]
- 16. ashpublications.org [ashpublications.org]
OBP-801: A Comparative Analysis of its Anticancer Efficacy Across Diverse Tumor Types
For Researchers, Scientists, and Drug Development Professionals
OBP-801 (also known as YM753 or spiruchostatin A) is a novel histone deacetylase (HDAC) inhibitor that has demonstrated potent anticancer effects in a variety of preclinical and clinical settings.[1][2] As an epigenetic modulator, OBP-801 alters gene expression by promoting the hyperacetylation of histone proteins, leading to the transcription of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1][3] This guide provides a comprehensive comparison of OBP-801's efficacy in different tumor types, with a focus on quantitative data, detailed experimental protocols, and a comparison with alternative treatments.
Comparative Efficacy of OBP-801 in Vitro
The in vitro anticancer activity of OBP-801 has been evaluated across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of OBP-801 in various tumor types, providing a quantitative measure of its potency.
| Tumor Type | Cell Line(s) | OBP-801 IC50 | Comparator Agent | Comparator IC50 |
| Rhabdoid Tumor | G401 | 9.8 ± 3.4 nmol/L | LBH589 (Panobinostat) | 56 ± 5 nmol/L |
| Neuroblastoma | MYCN-amplified (IMR32, GOTO, KP-N-RTBM) | 5.5 ± 5.9 nM | Not specified | Not applicable |
| MYCN-non-amplified (SK-N-AS, SH-SY5Y) | 3.1 ± 0.7 nM | Not specified | Not applicable | |
| Bladder Cancer | T24, UM-UC-3 | Synergistic effect with Celecoxib | Not applicable | Not applicable |
| Clear Cell Renal Cell Carcinoma | RENCA, 786-O, Caki-1 | Upregulates MHC class I | Not applicable | Not applicable |
In Vivo Antitumor Activity of OBP-801
Xenograft models have been instrumental in evaluating the in vivo efficacy of OBP-801. The following table summarizes the key findings from these preclinical studies.
| Tumor Type | Xenograft Model | OBP-801 Dosage and Schedule | Outcome |
| Rhabdoid Tumor | G401 and YM cells in nude mice | 3 mg/kg, tail vein injection, 3 times/week for 2 weeks | Significant tumor growth inhibition; near disappearance in G401 model. |
| Neuroblastoma | Neuroblastoma cells in a mouse xenograft model | Not specified | Suppressed tumor growth. |
| Bladder Cancer | T24 cells in SCID mice | 8 mg/kg, intravenous infusion (with Celecoxib 25 mg/kg, oral) | Drastically suppressed tumor growth compared to monotherapy.[4][5] |
| Clear Cell Renal Cell Carcinoma | RENCA cells in BALB/c mice | 10 mg/kg, injection on days 1, 4, and 7 | Increased percentage of CD45+CD3e+ T cells in tumor-infiltrating lymphocytes. |
Comparison with Standard of Care
A direct comparison with established standard-of-care (SOC) treatments is crucial for contextualizing the potential of OBP-801.
| Tumor Type | Standard of Care | OBP-801 Potential Advantage |
| Rhabdoid Tumor | No established standard of care; treatment often involves a combination of surgery, chemotherapy, and radiation.[6][7][8] | Offers a targeted epigenetic approach that may be effective in this aggressive and rare cancer. |
| Neuroblastoma | High-dose chemotherapy, surgery, radiation, stem cell transplant, immunotherapy, and retinoid therapy. | May provide a less toxic therapeutic option, particularly for high-risk patients. |
| Muscle-Invasive Bladder Cancer | Neoadjuvant cisplatin-based chemotherapy followed by radical cystectomy.[1][3][9] | Combination with celecoxib shows promise as a novel therapeutic strategy, potentially for patients ineligible for or resistant to cisplatin. |
| Advanced Clear Cell Renal Cell Carcinoma | Immune checkpoint inhibitors (e.g., anti-PD-1) alone or in combination with VEGFR tyrosine kinase inhibitors (e.g., sunitinib).[10][11] | Enhances the efficacy of anti-PD-1 therapy by upregulating MHC class I presentation, suggesting a synergistic combination strategy.[12][13] |
Mechanism of Action: Signaling Pathways
OBP-801 exerts its anticancer effects through the inhibition of histone deacetylases, leading to a cascade of downstream events that ultimately induce apoptosis and cell cycle arrest in tumor cells.
Caption: OBP-801's mechanism of action.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are summarized protocols for key experiments cited in the evaluation of OBP-801.
Cell Viability Assay (WST-8)
This assay is used to determine the cytotoxic effects of OBP-801 on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Treat the cells with various concentrations of OBP-801 and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye generated by the activity of dehydrogenases in viable cells is directly proportional to the number of living cells.[14][15][16][17]
In Vivo Xenograft Model
This protocol outlines the general procedure for assessing the antitumor activity of OBP-801 in a mouse model.
Caption: Workflow for in vivo xenograft studies.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.
-
Drug Administration: Administer OBP-801 via the specified route (e.g., intravenous injection) and schedule. The control group receives a vehicle solution.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).[4][5]
Conclusion
OBP-801 is a promising HDAC inhibitor with potent anticancer activity across a range of tumor types, including those with poor prognoses and limited treatment options. Its efficacy has been demonstrated in both in vitro and in vivo models of rhabdoid tumors, neuroblastoma, bladder cancer, and clear cell renal cell carcinoma. Notably, OBP-801 shows synergistic effects when combined with other anticancer agents, such as celecoxib and immune checkpoint inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of OBP-801, both as a monotherapy and in combination regimens, for the treatment of various solid tumors.[18][19]
References
- 1. You are being redirected... [urologyhealth.org]
- 2. Optimal Systemic Therapy for Renal Cell Carcinoma Is Still Evolving - Oncology Practice Management [oncpracticemanagement.com]
- 3. Treatment of Non-Metastatic Muscle-Invasive Bladder Cancer: AUA/ASCO/ASTRO/SUO Guideline - American Urological Association [auanet.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Rhabdoid Kidney Tumors: A Detailed Overview | ACTC [actchealth.com]
- 7. Malignant Rhabdoid Tumor | Boston Children's Hospital [childrenshospital.org]
- 8. Childhood Malignant Rhabdoid Tumor (MRT) | Dana-Farber Cancer Institute [dana-farber.org]
- 9. Contemporary management of muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Treatment strategies for clear cell renal cell carcinoma: Past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Novel HDAC Inhibitor OBP-801 Promotes MHC Class I Presentation Through LMP2 Upregulation, Enhancing the PD-1-Targeting Therapy in Clear Cell Renal Cell Carcinoma | MDPI [mdpi.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. abcam.com [abcam.com]
- 16. dojindo.com [dojindo.com]
- 17. himedialabs.com [himedialabs.com]
- 18. EAU Guidelines on MIBC - Introduction [uroweb.org]
- 19. Phase Ia dose escalation study of OBP-801, a cyclic depsipeptide class I histone deacetylase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
OBP-801: A Comparative Performance Analysis Against Standard-of-Care Chemotherapies in Oncology Research
This guide provides a detailed comparison of the investigational histone deacetylase (HDAC) inhibitor OBP-801 (also known as Spiruchostatin A or YM753) against standard-of-care chemotherapies for colorectal and pancreatic cancers. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data to offer an objective performance benchmark, outlines detailed experimental methodologies, and visualizes key biological pathways and workflows.
Executive Summary
OBP-801 is a potent, cyclic depsipeptide inhibitor of class I histone deacetylases (HDACs) that has demonstrated significant antitumor activity in various preclinical cancer models.[1] Its mechanism of action, involving the induction of tumor suppressor genes, cell cycle arrest, and apoptosis, presents a distinct therapeutic approach compared to traditional cytotoxic chemotherapies. While direct head-to-head clinical data is not yet available, preclinical studies in relevant cancer models provide valuable insights into its potential efficacy relative to established treatments such as FOLFOX for colorectal cancer and FOLFIRINOX or gemcitabine for pancreatic cancer.
Data Presentation: OBP-801 vs. Standard-of-Care Chemotherapies
The following tables summarize the available quantitative data on the in vitro cytotoxicity and in vivo efficacy of OBP-801 and standard-of-care chemotherapies in relevant cancer models. It is important to note that the data for OBP-801 and standard-of-care chemotherapies are often from different studies, and direct comparisons should be made with caution.
Table 1: In Vitro Cytotoxicity (IC50) in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| OBP-801 (Spiruchostatin A) | HT-29 | Potent (low nM) | [2] |
| 5-Fluorouracil (5-FU) | HT-29 | ~5,000 - 8,000 | [3] |
| Oxaliplatin | HT-29 | ~1,000 - 3,000 | [3] |
| Irinotecan (SN-38) | HT-29 | ~5 - 20 | [3] |
Note: The exact IC50 value for OBP-801 in HT-29 cells from the primary study by Crabb et al. is not publicly available in the abstract; however, it is described as being in the "low nM" range, indicating high potency.
Table 2: In Vivo Efficacy in a WiDr Colorectal Cancer Xenograft Model
| Treatment | Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |
| OBP-801 (YM753) | 10 mg/kg, i.v., qd x 5 | Significant inhibition | [4] |
| 5-Fluorouracil (5-FU) | Varies by study | Varies by study | N/A |
| Oxaliplatin | Varies by study | Varies by study | N/A |
| Irinotecan | Varies by study | Varies by study | N/A |
Note: The study by Shindoh et al. demonstrated a statistically significant reduction in tumor volume with OBP-801 treatment compared to the vehicle control in the WiDr xenograft model.[4] A precise percentage of tumor growth inhibition for direct comparison with standard-of-care agents from other studies is not provided in the publication. The WiDr xenograft model is a recognized tool for evaluating the efficacy of antineoplastic agents.[5]
Pancreatic Cancer Data:
Currently, there is a lack of publicly available preclinical data specifically evaluating the performance of OBP-801 in pancreatic cancer cell lines or xenograft models. Therefore, a direct quantitative comparison with standard-of-care treatments like FOLFIRINOX and gemcitabine in this indication is not possible at this time. The comparative information for pancreatic cancer is thus focused on the mechanism of action.
Mechanism of Action
OBP-801:
OBP-801 is a potent inhibitor of class I histone deacetylases (HDACs).[1] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDACs, OBP-801 promotes histone hyperacetylation, which in turn leads to the transcriptional activation of tumor suppressor genes like p21WAF1/CIP1.[6] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]
Standard-of-Care Chemotherapies:
-
FOLFOX (Folinic Acid, 5-Fluorouracil, Oxaliplatin): This combination therapy is a cornerstone of colorectal cancer treatment.[7][8][9][10]
-
5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair.
-
Oxaliplatin: A platinum-based agent that forms platinum-DNA adducts, leading to DNA cross-linking, which inhibits DNA replication and transcription, ultimately inducing apoptosis.
-
Folinic Acid (Leucovorin): Enhances the activity of 5-FU by stabilizing its binding to thymidylate synthase.
-
-
FOLFIRINOX (Folinic Acid, 5-Fluorouracil, Irinotecan, Oxaliplatin): A more intensive regimen used for advanced pancreatic cancer.[11][12][13][14] It includes the components of FOLFOX with the addition of:
-
Irinotecan: A topoisomerase I inhibitor. It prevents the re-ligation of single-strand DNA breaks, leading to lethal double-strand breaks during DNA replication.
-
-
Gemcitabine: A nucleoside analog of deoxycytidine used in the treatment of pancreatic cancer.[15][16][17][18][19] It is incorporated into DNA, where it inhibits DNA polymerase and ribonucleotide reductase, leading to chain termination and apoptosis.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of anticancer agents.
1. Cell Viability Assay (WST-8 Assay)
-
Principle: The WST-8 assay is a colorimetric assay to determine the number of viable cells. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., OBP-801 or standard chemotherapy drugs) and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
2. In Vivo Tumor Xenograft Model
-
Principle: This model assesses the in vivo efficacy of an anticancer agent by implanting human tumor cells into immunodeficient mice. The effect of the drug on tumor growth is monitored over time.
-
Protocol:
-
Culture the desired human cancer cell line (e.g., WiDr colorectal cancer cells).
-
Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., OBP-801 intravenously) and control vehicle according to a predefined schedule and dosage.
-
Measure tumor volume (typically calculated as (length x width²)/2) and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Calculate the tumor growth inhibition and assess for any signs of toxicity.
-
3. Apoptosis Assay (Annexin V Staining)
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. The results will differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Mandatory Visualization
Caption: Mechanism of action of OBP-801.
Caption: Preclinical experimental workflow.
References
- 1. Anticancer efficacy of Spiruchostatin A: current insights into histone deacetylase inhibition and oncologic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of the in vitro activity of the depsipeptide histone deacetylase inhibitor spiruchostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The histone deacetylase inhibitor OBP-801 and eribulin synergistically inhibit the growth of triple-negative breast cancer cells with the suppression of survivin, Bcl-xL, and the MAPK pathway | springermedizin.de [springermedizin.de]
- 5. WiDr Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. drugs.com [drugs.com]
- 8. FOLFOX for Colon Cancer | ChemoExperts [chemoexperts.com]
- 9. grokipedia.com [grokipedia.com]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. FOLFIRINOX for Pancreatic Cancer | ChemoExperts [chemoexperts.com]
- 13. What is FOLFIRINOX regimen and how is it used? [drugs.com]
- 14. FOLFIRINOX - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 16. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 19. Gemcitabine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of OBP-801: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, this document outlines the recommended procedures for the proper disposal of OBP-801, a potent histone deacetylase (HDAC) inhibitor used in research. Adherence to these guidelines is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as critical as the innovative research itself. This guide serves as a primary resource for the safe handling and disposal of OBP-801, fostering a culture of safety and trust in the laboratory environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier of OBP-801. While a specific, publicly available SDS for OBP-801 was not identified, general safety protocols for handling potent, research-grade chemical compounds should be strictly followed.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. |
In Case of Exposure or Spill:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.
OBP-801 Disposal Procedures: A Step-by-Step Guide
The disposal of OBP-801 and any materials contaminated with it must be managed as hazardous chemical waste. Do not dispose of OBP-801 down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Classification: OBP-801 waste should be classified as hazardous chemical waste.
-
Segregation: Keep OBP-801 waste separate from other waste streams to prevent accidental reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of OBP-801.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "OBP-801".
-
Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure secondary containment is in place to mitigate any potential leaks.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Protocols and Data
While specific experimental protocols for OBP-801 disposal are not available, its mechanism of action as an HDAC inhibitor is well-documented.[1][2][3]
Mechanism of Action: OBP-801 functions as an inhibitor of histone deacetylase (HDAC) enzymes.[1][2] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, OBP-801 promotes histone acetylation, resulting in a more open chromatin structure and the expression of tumor suppressor genes.[1][3] This can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4][5]
Logical Workflow for OBP-801 Disposal
Caption: A workflow diagram outlining the key steps for the proper and safe disposal of OBP-801.
Signaling Pathway of OBP-801 as an HDAC Inhibitor
Caption: The signaling pathway of OBP-801 as an HDAC inhibitor, leading to apoptosis in cancer cells.
By adhering to these procedures and understanding the mechanism of the compounds they handle, researchers can ensure a safe and compliant laboratory environment, fostering a culture of responsibility that extends beyond the benchtops.
References
- 1. Obp-801 | C20H31N3O6S2 | CID 11178958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OBP-801 - Pipeline | Oncolys BioPharma Inc. [oncolys.com]
- 3. Facebook [cancer.gov]
- 4. A Histone Deacetylase Inhibitor, OBP-801, and Celecoxib Synergistically Inhibit the Cell Growth with Apoptosis via a DR5-Dependent Pathway in Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OBP‑801, a novel histone deacetylase inhibitor, induces M‑phase arrest and apoptosis in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Guidance for Handling OBP-801
Disclaimer: This document provides crucial safety and logistical information for the handling of OBP-801, an investigational histone deacetylase (HDAC) inhibitor. As a specific Safety Data Sheet (SDS) for OBP-801 is not publicly available, the following guidance is based on established best practices for handling potent, biologically active pharmaceutical compounds and investigational drugs.[1][2][3][4][5][6][7][8] It is imperative that these recommendations are supplemented by a thorough, compound-specific risk assessment before any handling of OBP-801 commences. All personnel must receive comprehensive training on the potential hazards and the safety procedures outlined herein.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are fundamental to minimizing exposure risk when handling potent compounds like OBP-801. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol or dust generation. Full-facepiece PAPRs can offer a high Assigned Protection Factor (APF), potentially up to 1000.[1][9] |
| Reusable Half or Full-Facepiece Respirator | To be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use to ensure efficacy.[1] | |
| Disposable Respirators (e.g., N95) | May be suitable for low-risk activities but are not recommended as the primary means of respiratory protection when handling highly potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular, frequent intervals to prevent breakthrough.[2] |
| Body Protection | Disposable Coveralls | Coveralls made from materials such as Tyvek® or microporous film are recommended to provide protection against chemical splashes and fine particulates.[1] |
| Eye Protection | Chemical Splash Goggles or Face Shield | Essential for protecting the eyes from splashes and aerosols. Standard safety glasses are not sufficient.[2][10] |
Operational and Disposal Plans
A systematic approach to the handling and disposal of OBP-801 is critical for maintaining a safe laboratory environment.
-
Preparation and Designated Area:
-
Personal Protective Equipment (PPE) Donning:
-
Before entering the designated handling area, don all required PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Carefully weigh the required amount of OBP-801 powder within the containment of a chemical fume hood.
-
Use appropriate tools to minimize the generation of dust.
-
-
Solubilization:
-
Consult relevant literature or manufacturer's instructions for the appropriate solvent. Many HDAC inhibitors are soluble in dimethyl sulfoxide (DMSO).[2]
-
Slowly add the solvent to the powdered OBP-801.
-
Utilize vortexing or sonication as needed to ensure the compound is fully dissolved.
-
-
Storage:
-
Store stock solutions in clearly labeled, tightly sealed vials.
-
Follow any specific storage temperature and light-sensitivity recommendations provided by the supplier.
-
Proper disposal of OBP-801 and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Liquid Waste:
-
Original Containers:
-
The original vial that contained the powdered OBP-801 should be disposed of as hazardous solid waste.[2]
-
-
Decontamination:
-
All non-disposable equipment and work surfaces should be thoroughly decontaminated using a validated procedure.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for the safe handling of OBP-801 from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Safety risks with investigational drugs: Pharmacy practices and perceptions in the veterans affairs health system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 8. benchchem.com [benchchem.com]
- 9. aiha.org [aiha.org]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
